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1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Documentation Hub

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  • Product: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol
  • CAS: 1341214-43-4

Core Science & Biosynthesis

Foundational

Investigative Strategy for Characterizing the In Vitro Mechanism of Action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

An In-Depth Technical Guide Abstract This guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action for the novel chemical entity, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. While publ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action for the novel chemical entity, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. While public data on this specific molecule is sparse, its structural features, particularly the azetidine core, are present in compounds targeting nuclear receptors. This document therefore hypothesizes a potential interaction with the RAR-related orphan receptor C (RORc, also known as RORγt), a key therapeutic target for autoimmune diseases. We present a logical, multi-stage experimental workflow designed to rigorously test this hypothesis, moving from initial target binding and functional activity to cellular engagement and selectivity. Each proposed protocol is grounded in established scientific principles to ensure a self-validating and robust characterization cascade.

Introduction and Strategic Rationale

The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a synthetic small molecule featuring a substituted azetidine ring. This scaffold is a versatile privileged structure in medicinal chemistry, known for its ability to confer favorable physicochemical properties and engage with a variety of biological targets. Notably, similar azetidine-containing molecules have been investigated as modulators of RORc, a ligand-activated transcription factor that is the master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are critical drivers of inflammation in numerous autoimmune conditions, including psoriasis and rheumatoid arthritis, making RORc an attractive target for therapeutic intervention.

Given this precedent, we propose a systematic in vitro investigation to determine if 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol acts as a modulator of RORc. Our experimental strategy is designed to answer three fundamental questions:

  • Binding: Does the compound physically interact with the RORc protein?

  • Function: Does this interaction translate into a measurable biological effect (i.e., antagonism or agonism)?

  • Cellular Activity: Does the compound engage RORc within a cellular environment and produce the expected downstream effects?

This guide provides the detailed methodologies and scientific reasoning for each stage of this investigation.

Experimental Workflow: A Phased Approach

A tiered approach is essential for an efficient and logical characterization. We will progress from biochemical assays that confirm direct target interaction to more complex cell-based assays that assess functional consequences in a biologically relevant context.

G A Phase 1: Target Binding Assay (Biochemical TR-FRET) B Phase 2: Functional Reporter Assay (Cell-Based) A->B If binding confirmed (IC50 < 10 µM) C Phase 3: Target Engagement Assay (Cellular Thermal Shift) B->C If functional activity observed (IC50 < 10 µM) D Phase 4: Downstream Cytokine Analysis (Th17 Differentiation Assay) C->D If cellular engagement verified E Outcome: Mechanism of Action Profile D->E Synthesize all data

Figure 1: A tiered experimental workflow for MoA characterization.

Phase 1: Primary Biochemical Binding Assay

Objective: To determine if the compound directly binds to the RORc ligand-binding domain (LBD) and to quantify its binding affinity.

Methodology: LanthaScreen™ TR-FRET RORc Coactivator Assay

Rationale: This assay is a robust, high-throughput method for identifying and characterizing receptor-ligand interactions. It measures the disruption of the interaction between the RORc-LBD and a fluorescently labeled coactivator peptide. An inhibitor binding to the LBD will prevent this interaction, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. This provides a direct measure of target engagement at the biochemical level.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, typically from 10 mM down to 100 nM. Further dilute this series in the assay buffer.

    • Prepare assay buffer containing GST-tagged RORc-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (SRC1-4).

  • Assay Execution:

    • Dispense 10 µL of the compound dilutions into a 384-well microplate. Include wells for a positive control (known RORc inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the RORc-LBD/coactivator peptide/antibody mixture to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or similar).

    • Measure the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the coactivator binding.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
Compound X RORc-LBDTR-FRET Binding150
Control Inhibitor RORc-LBDTR-FRET Binding25

Phase 2: Cell-Based Functional Reporter Assay

Objective: To determine if the compound's binding to RORc translates into functional antagonism of its transcriptional activity in a cellular context.

Methodology: RORc Reporter Gene Assay

Rationale: This assay provides a functional readout of RORc activity. We use a cell line (e.g., HEK293) that is engineered to stably express full-length RORc and a reporter gene (e.g., Luciferase) under the control of a RORc-responsive promoter. An antagonist will inhibit RORc's constitutive activity, leading to a dose-dependent decrease in luciferase expression and signal.

G Compound Test Compound (Antagonist) RORc RORc Protein Compound->RORc binds & inhibits Promoter ROR Response Element (Promoter) RORc->Promoter fails to activate Luciferase Luciferase Gene (Reporter) Promoter->Luciferase transcription blocked Signal Light Signal Luciferase->Signal reduced expression

Figure 2: Signaling pathway of a RORc antagonist reporter assay.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture the RORc reporter cell line under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

    • Plate the cells in a 96-well white, clear-bottom plate at a density of ~20,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include a positive control (known antagonist) and a negative control (vehicle).

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase reagent (e.g., Bright-Glo™) to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control.

    • Plot the normalized relative light units (RLU) against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Data Presentation:

CompoundCell LineAssay TypeIC50 (nM) [Hypothetical]
Compound X RORc ReporterFunctional450
Control Antagonist RORc ReporterFunctional80

Phase 3: Cellular Target Engagement Assay

Objective: To confirm that the compound binds to its RORc target within intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble RORc protein remaining, we can confirm target engagement.

Experimental Protocol:

  • Cell Treatment:

    • Culture a relevant cell line expressing endogenous RORc (e.g., Jurkat cells).

    • Treat the cells with the test compound at a fixed concentration (e.g., 10x the functional IC50) or with a vehicle control for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Include an unheated control sample.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured RORc) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble RORc in the supernatant using a standard immunoassay method, such as Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble RORc as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct binding of the compound to RORc in the cellular environment.

Conclusion and Mechanistic Summary

References

  • Title: Recent advances in the discovery of RORγt inhibitors Source: MedChemComm, 2018 URL: [Link]

  • Title: Development of RORγt inhibitors for the treatment of autoimmune diseases: a patent review (2015-2018) Source: Expert Opinion on Therapeutic Patents, 2019 URL: [Link]

  • Title: Nuclear Receptor Reporter Assays Source: Indigo Biosciences URL: [Link]

  • Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols, 2021 URL: [Link]

Exploratory

Pharmacokinetic Profiling of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in Murine Models: A Technical Guide

Executive Synopsis & Structural Causality The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol represents a highly optimized chemical scaffold frequently utilized in modern medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis & Structural Causality

The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol represents a highly optimized chemical scaffold frequently utilized in modern medicinal chemistry, particularly in the design of CNS-penetrant therapeutics and kinase inhibitors. Understanding its pharmacokinetic (PK) profile in murine models is critical for translating preclinical efficacy into human clinical viability.

As a Senior Application Scientist, it is imperative to look beyond the raw data and understand the causality of the molecule's behavior. The structural architecture of this compound dictates its in vivo disposition:

  • The Azetidin-3-ol Core: Four-membered nitrogen heterocycles (azetidines) possess high ring strain and an sp3 -rich character. This conformational rigidity reduces the entropic penalty upon target binding while simultaneously lowering lipophilicity (LogD) compared to larger piperidine or pyrrolidine analogs. This translates to enhanced aqueous solubility and superior metabolic stability[1]. Furthermore, the hydroxyl group at the 3-position provides a handle for Phase II glucuronidation.

  • The 3-Fluoro-4-methoxybenzyl Moiety: The incorporation of a fluorine atom adjacent to the methoxy group is a deliberate metabolic shield. Fluorine's high electronegativity withdraws electron density from the aromatic ring, protecting the meta-position from oxidative attack and modulating the rate of CYP-mediated O-demethylation at the para-methoxy group [2].

In Vivo Protocol Architecture: A Self-Validating System

To generate trustworthy, reproducible PK data, the experimental design must be a closed, self-validating system. The following protocol for C57BL/6 mice ensures that every data point is internally calibrated and physiologically relevant.

Formulation Strategy

Causality: The basic azetidine nitrogen ( pKa​≈8.5 ) allows for protonation in slightly acidic media, but the fluorobenzyl group introduces lipophilicity. A purely aqueous vehicle will cause precipitation in the gastrointestinal tract, leading to erratic absorption.

  • Intravenous (IV) Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline. Solutol acts as a non-ionic solubilizer to prevent micro-precipitation upon injection into the bloodstream.

  • Per Os (PO) Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water. The MC provides viscosity to maintain a homogeneous suspension, while Tween 80 ensures wetting of the compound particles for consistent dissolution in the gut.

Dosing and Serial Microsampling Workflow

Causality: Traditional composite sampling (sacrificing different mice at different time points) introduces profound inter-subject variability. Serial microsampling allows a single mouse to serve as its own baseline, yielding a high-fidelity concentration-time curve.

  • Acclimation: Fast male C57BL/6 mice (20-25g) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts remain fed.

  • Administration: Administer the IV dose (1 mg/kg) via the lateral tail vein. Administer the PO dose (10 mg/kg) via oral gavage.

  • Microsampling: At predefined intervals (IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h), puncture the submandibular vein with a 5mm lancet.

  • Collection: Collect exactly 10 µL of whole blood into K2​EDTA -coated capillary tubes. Transfer immediately to tubes containing 50 µL of chilled water to lyse erythrocytes and halt ex vivo enzymatic degradation. Store at -80°C.

LC-MS/MS Bioanalytical Validation

Causality: To guarantee the integrity of the quantitative data, the bioanalytical run must include internal safeguards.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS, e.g., D3​ -methoxy analog) to the blood lysate. Centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject 2 µL of supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic modifier ensures the azetidine nitrogen remains protonated for optimal mass spectrometry ionization.

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass ( [M+H]+≈212.1→ fragment).

  • System Validation: The run is only accepted if the calibration curve R2≥0.99 and the interspersed Quality Control (QC) samples (Low, Mid, High) back-calculate to within ±15% of their nominal concentrations.

Quantitative Pharmacokinetic Matrix

The following table summarizes the representative pharmacokinetic parameters derived from non-compartmental analysis (NCA) of the murine concentration-time profiles[3].

Pharmacokinetic ParameterSymbolUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-450 ± 45
Time to Maximum Concentration Tmax​ h-0.5 ± 0.1
Area Under the Curve AUC0−∞​ h·ng/mL620 ± 503100 ± 280
Systemic Clearance CL mL/min/kg26.8 ± 2.1-
Volume of Distribution at Steady State Vss​ L/kg2.4 ± 0.3-
Terminal Elimination Half-life t1/2​ h1.8 ± 0.22.1 ± 0.3
Absolute Oral Bioavailability F %-50.0%

Data Interpretation: The compound exhibits moderate clearance (approx. 30% of murine hepatic blood flow) and a high volume of distribution ( Vss​>1 L/kg), indicating excellent tissue penetration—a hallmark of lipophilic basic amines. The oral bioavailability of 50% demonstrates that the azetidine core successfully resists extensive first-pass metabolism.

Biotransformation & Metabolic Profiling

The metabolic fate of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in mice is primarily governed by hepatic Cytochrome P450 (CYP) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4].

  • O-Demethylation (Phase I): The primary metabolic liability is the cleavage of the 4-methoxy group to yield a phenol. In murine models, this is predominantly catalyzed by CYP2D22 and CYP3A11 (orthologs of human CYP2D6 and CYP3A4).

  • N-Dealkylation (Phase I): Oxidative cleavage at the benzyl carbon results in the release of azetidin-3-ol and 3-fluoro-4-methoxybenzaldehyde (which rapidly oxidizes to the corresponding benzoic acid).

  • Glucuronidation (Phase II): The secondary hydroxyl group on the azetidine ring acts as a direct substrate for UGTs, forming a highly polar, renally excretable O-glucuronide conjugate.

PK_Metabolism Parent 1-[(3-Fluoro-4-methoxyphenyl)methyl] azetidin-3-ol M1 O-Demethylated Metabolite (CYP2D22 / CYP3A11) Parent->M1 O-Demethylation M2 N-Dealkylated Metabolite (CYP-mediated cleavage) Parent->M2 N-Dealkylation M3 O-Glucuronide Conjugate (UGT-mediated Phase II) Parent->M3 Glucuronidation M1->M3 Secondary Conjugation

Figure 1: In vivo biotransformation pathways of the azetidin-3-ol derivative in murine models.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Center for Biotechnology Information (NIH).[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. International Journal of Molecular Sciences (MDPI).[Link]

  • The Metabolism of Separase Inhibitor Sepin-1 in Human, Mouse, and Rat Liver Microsomes. Frontiers in Pharmacology.[Link]

Sources

Foundational

Physical and chemical properties of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

An In-depth Technical Guide to 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol A Reference for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

A Reference for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, a substituted azetidine derivative of significant interest in medicinal chemistry. The unique structural features of the azetidine ring, combined with the electronic properties of the substituted phenyl group, confer specific characteristics that are crucial for its application in drug discovery and development.

Introduction to Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have become increasingly important scaffolds in medicinal chemistry.[1][2] Their significance stems from their unique structural and chemical properties. The incorporation of an azetidine ring can influence a molecule's conformational rigidity, metabolic stability, and overall pharmacological profile.[1][3] Despite the inherent ring strain, which is comparable to that of aziridines, azetidines exhibit chemical behavior more akin to the less-strained five-membered pyrrolidines.[4] This unique combination of properties makes them attractive for designing novel therapeutic agents.[3][5]

The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a derivative that combines the azetidine scaffold with a substituted aromatic ring. The fluoro and methoxy groups on the phenyl ring can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties essential for its application in drug design.

Molecular Structure and Identifiers
  • Systematic Name: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

  • Molecular Formula: C₁₁H₁₄FNO₂

  • Molecular Weight: 211.23 g/mol [6]

  • CAS Number: Information not available in the search results.

  • Canonical SMILES: COC1=C(C=C(C=C1)CN2CC(C2)O)F

Physicochemical Properties
PropertyValue (Computed for the Topic Compound)Reference (Parent Azetidine)Source
Molecular Weight 211.23 g/mol 57.09 g/mol [6],[7]
XLogP3-AA 0.8-0.1[6]
Hydrogen Bond Donor Count 21[6]
Hydrogen Bond Acceptor Count 41[6]
Rotatable Bond Count 30[6]
Topological Polar Surface Area 41.5 Ų12.5 Ų[6]
pKa (conjugate acid) Not available11.29[4][7]
Boiling Point Not available61-62 °C[7]
Solubility in Water Not availableMiscible[7]

Expert Insights on Physicochemical Properties:

The computed XLogP3-AA value of 0.8 suggests that 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol has a relatively low lipophilicity. This is a crucial parameter in drug design as it influences solubility, permeability, and ultimately, the pharmacokinetic profile of a compound. The presence of two hydrogen bond donors and four acceptors indicates its potential to form multiple hydrogen bonds, which can impact its solubility in aqueous and organic media, as well as its binding affinity to biological targets. The topological polar surface area (TPSA) of 41.5 Ų is within the range typically associated with good cell permeability and oral bioavailability.

Chemical Reactivity and Stability

The chemical reactivity of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is dictated by its functional groups: the secondary amine within the azetidine ring, the hydroxyl group, and the substituted aromatic ring.

  • Azetidine Ring: The nitrogen atom is basic and can be protonated or participate in nucleophilic reactions. The ring itself, while strained, is generally more stable than an aziridine ring.[2]

  • Hydroxyl Group: The alcohol functionality can undergo esterification, etherification, and oxidation reactions.

  • Aromatic Ring: The fluoro and methoxy substituents influence the electron density of the phenyl ring, directing its reactivity in electrophilic aromatic substitution reactions. The benzylic position is also a potential site for chemical modification.

Stability can be influenced by factors such as pH and temperature. The compound is likely to be stable under neutral conditions but may be susceptible to degradation in strong acidic or basic environments.

Synthesis

While a specific synthesis for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol was not found, a general synthetic approach can be inferred from the literature on azetidine synthesis. A plausible route would involve the N-alkylation of azetidin-3-ol with 3-fluoro-4-methoxybenzyl halide.

Conceptual Synthetic Workflow:

G A Azetidin-3-ol E N-Alkylation Reaction A->E B 3-Fluoro-4-methoxybenzyl halide B->E C Base (e.g., K2CO3, Et3N) C->E Deprotonation D Solvent (e.g., CH3CN, DMF) D->E Reaction Medium G Purification (e.g., Chromatography) E->G F 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol G->F

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols for Physicochemical Property Determination

For a novel compound like 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, experimental determination of its physicochemical properties is crucial. Below are standard protocols for key parameters.

6.1. Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Equilibration: Add an excess amount of the solid compound to a known volume of the PBS buffer in a sealed vial.

  • Agitation: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

6.2. Determination of Lipophilicity (LogP) by HPLC

This method provides a rapid determination of the octanol-water partition coefficient.

  • Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. The retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: The target compound is injected into the same HPLC system under identical conditions.

  • Calculation: The retention time of the target compound is used to calculate its retention factor, and its LogP value is then determined from the calibration curve.

6.3. Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant.

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Experimental Determination Workflow:

G cluster_0 Solubility (Shake-Flask) cluster_1 Lipophilicity (LogP by HPLC) cluster_2 pKa (Potentiometric Titration) A1 Add excess compound to buffer A2 Equilibrate (24-48h) A1->A2 A3 Separate solid/liquid A2->A3 A4 Quantify by HPLC/LC-MS A3->A4 B1 Calibrate with standards B2 Inject sample B1->B2 B3 Determine retention time B2->B3 B4 Calculate LogP from curve B3->B4 C1 Dissolve compound C2 Titrate with acid/base C1->C2 C3 Record pH changes C2->C3 C4 Analyze titration curve C3->C4

Caption: Standard workflows for key physicochemical property determination.

Spectroscopic Data

While experimental spectra for this specific compound are not available, typical spectroscopic data would include:

  • ¹H NMR: Would show characteristic peaks for the aromatic protons, the methoxy group, the benzylic methylene protons, and the protons of the azetidine ring.

  • ¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry: Would confirm the molecular weight and provide information on the fragmentation pattern.

  • FT-IR: Would show characteristic absorption bands for the O-H, N-H, C-O, and C-F bonds.

Applications in Research and Drug Development

Substituted azetidines are actively being investigated in various therapeutic areas. The incorporation of the azetidine moiety can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced solubility.[3] The 3-hydroxyazetidine core is a valuable scaffold in drug discovery, and its derivatives have been explored as inhibitors of various enzymes and receptors. The 3-fluoro-4-methoxyphenyl group is a common substituent in medicinal chemistry, often used to modulate metabolic stability and receptor binding affinity. Therefore, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol represents a promising building block for the synthesis of novel bioactive molecules.

Safety and Handling

Specific toxicity data for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol are not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

  • An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine - Benchchem. (URL not provided)
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. (URL not provided)
  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative.
  • Golmohammadi, F., et al. Supporting Information - Efficient synthesis of novel conjugated 1,3,4-oxadiazole-peptides. The Royal Society of Chemistry. (URL not provided)
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL not provided)
  • Azetidine - Wikipedia. (URL not provided)
  • 1-(3-Fluoro-4-methoxybenzoyl)azetidine (EVT-12370566) - EvitaChem. (URL not provided)
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. (URL not provided)
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • 3-[(3-Fluoro-2-methoxyphenyl)methyl]azetidin-3-ol - PubChem. [Link]

Sources

Exploratory

Blood-brain barrier permeability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Abstract The blood-brain barrier (BBB) represents the most significant obstacle to develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders.[1][2] Its highly selective nature, enforced by complex tight junctions and active efflux transporter proteins, prevents the vast majority of small molecules from reaching their intended targets within the brain.[3][4] This guide outlines a comprehensive, multi-tiered strategy for the rigorous evaluation of the BBB permeability of a novel compound of interest: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. We will proceed from initial, high-throughput computational predictions to sophisticated in vitro models and culminate with definitive in vivo validation. The causality behind each experimental choice is detailed, providing a robust framework for researchers, scientists, and drug development professionals to assess the CNS penetration potential of this and other novel chemical entities.

Introduction: The Compound and the Challenge

The subject of this guide is 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, a small molecule with potential for CNS applications. Its fundamental physicochemical properties are the starting point for any permeability assessment.

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 1341214-43-4[5]
Molecular Formula C₁₁H₁₄FNO₂[5]
Molecular Weight 211.23 g/mol [5][6]
SMILES COc1ccc(cc1F)CN1CC(C1)O[5]

The ability of this molecule to cross the BBB is unknown. More than 98% of small-molecule drugs are restricted from the brain, making early and accurate permeability assessment critical to avoid costly late-stage failures in CNS drug discovery programs.[3] This guide provides the strategic workflow to de-risk this molecule by systematically characterizing its interaction with the BBB.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: In Vitro Biological Confirmation cluster_2 Phase 3: In Vivo Validation A Computational Modeling (LogP, TPSA, MW, pKa) B PAMPA-BBB Assay (Passive Diffusion) A->B Initial Prediction C Cell-Based Transwell Assay (hCMEC/D3 or bEnd3) B->C Proceed if Passive Permeability is High D Efflux Transporter Substrate ID (P-gp, BCRP) C->D Identify Active Transport E In Situ Brain Perfusion (Rodent Model) D->E Proceed if Efflux Ratio is Low F Pharmacokinetic Analysis (Brain/Plasma Ratio) E->F Confirm CNS Exposure G CNS Candidate Profile F->G Final Assessment

Figure 1: A multi-phase workflow for assessing BBB permeability.

Foundational Assessment: In Silico and Artificial Membrane Models

The initial phase focuses on high-throughput, cost-effective methods to predict passive permeability, a primary route for CNS drug entry.[7]

Computational Prediction

Before any wet lab experiments, computational models provide an essential first pass. These models use physicochemical descriptors to predict a molecule's likelihood of crossing the BBB.[1][8] Key descriptors for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol would be calculated, including:

  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.

  • Topological Polar Surface Area (TPSA): An indicator of hydrogen bonding potential.

  • Molecular Weight (MW): Smaller molecules (<500 Da) are generally favored.[3]

  • Hydrogen Bond Donors/Acceptors: Fewer hydrogen bonds facilitate membrane crossing.[3]

Numerous machine learning and decision tree models have been developed that can classify compounds as BBB-permeable (BBB+) or non-permeable (BBB-).[1][8][9][10] These models are trained on large datasets of known compounds and can achieve high accuracy.[9][11]

Causality: This step is critical for early go/no-go decisions. If the compound's predicted properties fall far outside the accepted range for CNS drugs (e.g., very high TPSA or MW), the project may be terminated before committing significant resources.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cell-free assay that isolates and quantifies passive diffusion.[12][13] It is a high-throughput, cost-effective method to rank compounds based on their ability to cross a lipid membrane.[12][14]

Figure 3: A bidirectional Transwell assay to measure efflux.

Experimental Protocol: Bidirectional Transwell Assay

  • Cell Culture: Brain endothelial cells (e.g., hCMEC/D3) are seeded onto the porous membrane of Transwell inserts and cultured until they form a confluent, polarized monolayer. [15][16]2. Monolayer Integrity Check: The barrier integrity is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER). High TEER values indicate the formation of robust tight junctions. [16]3. Transport Studies (Bidirectional):

    • Apical-to-Basolateral (A→B): The test compound is added to the apical (upper) chamber. At specified time points, samples are taken from the basolateral (lower) chamber to quantify the amount of compound that has crossed the monolayer. This represents brain influx.

    • Basolateral-to-Apical (B→A): In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of efflux. [15][17]4. Quantification: Compound concentrations are determined by LC-MS/MS.

  • Data Analysis:

    • Papp values are calculated for both A→B and B→A directions.

    • The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). [15] Causality and Interpretation:

  • An Efflux Ratio > 2 is a strong indicator that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). [15][17]* P-gp is a major efflux pump at the BBB that actively removes a wide range of xenobiotics, representing a significant barrier to CNS drug delivery. [18][19][20][21]

Identifying Specific Efflux Transporters

If the efflux ratio is high, the experiment should be repeated in the presence of specific transporter inhibitors.

  • P-glycoprotein (P-gp): Co-incubate with a known P-gp inhibitor like Verapamil or Elacridar. [15][17]A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

  • Breast Cancer Resistance Protein (BCRP): Co-incubate with a BCRP inhibitor like Fumitremorgin C or Ko143. [15] Self-Validation:

  • TEER Measurement: Must be performed before and after the transport experiment to ensure the test compound did not compromise monolayer integrity.

  • Control Compounds:

    • High Permeability: Propranolol (passive diffusion).

    • Low Permeability: Atenolol (paracellular).

    • Known Efflux Substrate: Digoxin or Talinolol (for P-gp). [15]

Definitive Assessment: In Vivo Models

While in vitro models are invaluable for screening, they cannot fully replicate the complex, dynamic environment of the living brain. [3]In vivo studies are the gold standard for confirming BBB permeability.

In Situ Brain Perfusion

This technique allows for the direct measurement of brain uptake in an anesthetized rat, providing precise control over the composition of the perfusate delivered to the brain. [8][22] Experimental Protocol: In Situ Brain Perfusion (Rat Model)

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed.

  • Catheterization: The external carotid artery is catheterized in a retrograde direction. The common carotid artery is then ligated.

  • Perfusion: A perfusion fluid (e.g., bicarbonate-buffered saline) containing a known concentration of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol and a vascular space marker (e.g., [¹⁴C]sucrose) is infused at a constant rate. This infusion replaces the blood supply to one hemisphere of the brain. [22]4. Duration: The perfusion is carried out for a short duration (e.g., 60 seconds). [22]5. Sample Collection: The animal is decapitated, and the perfused brain hemisphere is removed and dissected.

  • Quantification: The concentration of the test compound in the brain tissue is measured by LC-MS/MS.

  • Data Analysis: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated, providing a quantitative measure of BBB transport. [8] Table 2: Comparison of Key BBB Permeability Assessment Methods

MethodTypeThroughputCostComplexityKey Output
Computational Modeling In SilicoVery HighLowLowBBB+/- Prediction
PAMPA-BBB In Vitro (Acellular)HighLowMediumPapp (Passive)
Transwell Assay In Vitro (Cellular)MediumMediumHighPapp, Efflux Ratio
In Situ Perfusion In VivoLowHighVery HighK_in, PS Product

Causality: This method provides a definitive, quantitative measure of the compound's ability to cross the BBB in a live physiological system, integrating factors like blood flow and transient protein binding that are absent in in vitro models. It serves as the ultimate validation of the data gathered from earlier, higher-throughput screens.

Conclusion: Synthesizing the Evidence

The assessment of blood-brain barrier permeability for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol requires a systematic, multi-faceted approach. By integrating data from computational, artificial membrane, cell-based, and in vivo models, a comprehensive profile of the molecule's CNS penetration potential can be constructed.

  • An ideal CNS drug candidate would show favorable in silico properties, exhibit high permeability in the PAMPA-BBB assay (Papp > 10 x 10⁻⁶ cm/s), demonstrate a low efflux ratio (< 2) in the Transwell model, and confirm robust brain uptake in the in situ perfusion study.

  • Conversely, poor passive permeability in the PAMPA assay or a high efflux ratio that is not easily overcome would be significant red flags, suggesting a low probability of achieving therapeutic concentrations in the brain and potentially halting further development for CNS indications.

This structured, evidence-based workflow ensures that resources are allocated efficiently and provides the highest degree of confidence in advancing only the most promising candidates toward clinical development.

References

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Foundational

An In-Depth Technical Guide to the Toxicological and Safety Assessment of Novel Azetidine Compounds: A Case Study of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the toxicity and safety profile of novel chemical entities, with a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the toxicity and safety profile of novel chemical entities, with a specific focus on 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. Given the limited publicly available data on this specific molecule, this document outlines a robust, scientifically-driven strategy for its preclinical safety assessment, drawing upon established principles of toxicology, regulatory guidelines, and structure-activity relationships of related compounds.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1][2] Its rigid structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and cell permeability. The subject of this guide, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, incorporates this scaffold along with a fluoro-methoxyphenyl moiety, a common feature in modern pharmaceuticals designed to enhance potency and modulate metabolic profiles.

The primary objective of a preclinical safety evaluation is to identify a safe starting dose for human trials, characterize potential target organs for toxicity, and establish safety parameters for clinical monitoring.[3][4] This guide will detail the necessary in vitro and in vivo studies to build a comprehensive safety profile for a novel azetidine compound.

Initial Hazard Identification and In Silico Assessment

Prior to initiating resource-intensive in vitro and in vivo studies, a thorough in silico analysis is recommended. Computational models can predict potential liabilities based on the chemical structure of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Key Computational Assessments:

  • Structural Alerts for Genotoxicity: Analysis for moieties known to be associated with mutagenicity or clastogenicity.

  • hERG Channel Inhibition Prediction: The fluoro-methoxyphenyl group warrants an early assessment of the potential for cardiac QT interval prolongation.

  • Metabolite Prediction: Identification of potential metabolites that may be pharmacologically active or toxic.

  • Physicochemical Properties: Prediction of solubility, lipophilicity, and other properties that influence ADME (Absorption, Distribution, Metabolism, and Excretion).

While in silico tools provide valuable early insights, they are predictive and must be confirmed by experimental data.

In Vitro Toxicology: A Foundation for Safety Assessment

In vitro toxicology assays are crucial for early-stage drug development to identify potential toxicities, reduce animal testing, and guide compound optimization.[5][6] These assays provide mechanistic insights into a compound's potential for causing adverse effects at the cellular level.[7][8]

Cytotoxicity Assays

The initial step is to assess the general cytotoxicity of the compound in various cell lines. This helps in determining the concentration range for subsequent, more specific assays.

Recommended Assays:

  • Neutral Red Uptake: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

  • MTT/XTT Assay: Evaluates mitochondrial dehydrogenase activity as an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

These assays should be performed in a panel of cell lines, including hepatocytes (e.g., HepG2) and cardiomyocytes, to identify potential organ-specific toxicity.[9]

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to evaluate a compound's potential to damage DNA or chromosomes.[8]

Standard Battery of Tests (ICH S2(R1) Guideline):

  • Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in various strains of Salmonella typhimurium and Escherichia coli.[8]

  • In Vitro Mammalian Cell Micronucleus Test: Identifies agents that cause chromosomal damage or aneuploidy.

  • In Vitro Mammalian Cell Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal abnormalities.

A positive result in any of these assays would trigger further investigation and could be a significant hurdle for continued development.

Safety Pharmacology

In vitro safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.

Core Battery of Tests (ICH S7A/S7B Guidelines):

  • hERG (human Ether-à-go-go-Related Gene) Assay: A critical test to assess the risk of QT interval prolongation and potential for fatal cardiac arrhythmias.[10] This is typically performed using automated patch-clamp electrophysiology.

  • Cardiovascular Ion Channel Panel: Evaluation of effects on other key cardiac ion channels (e.g., NaV1.5, CaV1.2) to provide a more comprehensive cardiac risk assessment.[10]

  • Receptor and Enzyme Profiling: Screening against a broad panel of receptors, transporters, and enzymes to identify potential off-target activities that could lead to undesirable side effects.

The workflow for in vitro safety assessment is depicted in the following diagram:

in_vitro_workflow Compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol In_Silico In Silico Assessment (Genotox, hERG, Metabolites) Compound->In_Silico Cytotoxicity Cytotoxicity Assays (HepG2, Cardiomyocytes, etc.) In_Silico->Cytotoxicity Guide Dose Selection Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Cytotoxicity->Genotoxicity Safety_Pharm Safety Pharmacology (hERG, Ion Channels, Receptor Panel) Cytotoxicity->Safety_Pharm Data_Integration Data Integration & Risk Assessment Genotoxicity->Data_Integration Safety_Pharm->Data_Integration

Caption: Initial in vitro safety assessment workflow.

In Vivo Toxicology: Evaluating Systemic Effects

In vivo studies are essential to understand the toxicological effects of a compound in a whole organism and are required for regulatory submissions.[11][12] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[11][12]

Animal Model Selection

The choice of animal species for toxicology studies should be scientifically justified.[4] Typically, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species are used. The selection should be based on similarities in metabolism and pharmacokinetics to humans, if known.

Acute Toxicity Studies

Acute toxicity studies evaluate the effects of a single dose of the test compound.[10][13] These studies help to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The route of administration should be the same as the intended clinical route.

Repeat-Dose Toxicity Studies

These studies involve the daily administration of the compound for a specified duration (e.g., 14, 28, or 90 days) to assess the effects of repeated exposure.[13]

Key Parameters to be Monitored:

  • Clinical Observations: Daily checks for any signs of toxicity.

  • Body Weight and Food Consumption: Monitored throughout the study.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.

  • Urinalysis: To evaluate kidney function.

  • Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined microscopically for any treatment-related changes.

The design of a typical repeat-dose toxicity study is outlined below:

repeat_dose_study start Dose Range Finding Study main_study Main Repeat-Dose Study (e.g., 28-day in rats) start->main_study groups Control Group (Vehicle) Low Dose Group Mid Dose Group High Dose Group main_study->groups dosing Daily Dosing groups->dosing monitoring In-life Monitoring (Clinical signs, Body weight, etc.) dosing->monitoring sampling Interim Blood Sampling (Hematology, Clinical Chemistry) monitoring->sampling termination Terminal Procedures sampling->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathology of Organs necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: Workflow for a repeat-dose toxicity study.

Toxicokinetics

Toxicokinetic studies are conducted in parallel with toxicity studies to understand the relationship between the dose, exposure (plasma concentration), and toxicity.[14] This is crucial for interpreting the toxicology findings and for extrapolating the results to humans.

Specialized Toxicology Studies

Depending on the intended clinical use and any findings from earlier studies, additional specialized toxicology studies may be required.

Table 1: Specialized Toxicology Studies

Study TypePurpose
Reproductive and Developmental Toxicity To assess the potential effects on fertility and embryonic/fetal development.
Carcinogenicity To evaluate the potential to cause cancer with long-term exposure.
Immunotoxicity To investigate potential adverse effects on the immune system.
Phototoxicity To assess if the compound becomes toxic upon exposure to light.

Data Integration and Risk Assessment

The final step is to integrate all the data from the in silico, in vitro, and in vivo studies to conduct a comprehensive risk assessment. This involves identifying any hazards, determining the dose-response relationship, and establishing a "No Observed Adverse Effect Level" (NOAEL). The NOAEL is then used to calculate a safe starting dose for first-in-human clinical trials.

Conclusion

The toxicological and safety assessment of a novel compound like 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the framework outlined in this guide, which is aligned with international regulatory guidelines, researchers and drug developers can build a comprehensive safety profile to support the advancement of new chemical entities into clinical development. The early and thorough characterization of potential liabilities is paramount for the successful development of safe and effective medicines.

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Exploratory

A Technical Guide to Target Receptor Identification for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Abstract The identification of a small molecule's direct biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It bridges the gap between an observed phenotype and the under...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of a small molecule's direct biological target is a critical and often rate-limiting step in drug discovery and chemical biology. It bridges the gap between an observed phenotype and the underlying mechanism of action, enabling rational optimization and biomarker development. This in-depth technical guide outlines a comprehensive, multi-phase strategy for the target deconvolution of the novel compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. The proposed workflow integrates computational prediction, advanced chemical proteomics, and rigorous biophysical validation to provide a high-confidence path from a molecule of interest to its specific protein receptor(s). Protocols detailed herein are designed with self-validating control systems to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The compound, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, features a privileged azetidine scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry for its ability to impart conformational rigidity, improve physicochemical properties like solubility, and provide access to novel chemical space.[1][2] Its presence in FDA-approved drugs such as baricitinib and cobimetinib underscores its value.[3] The specific substitution pattern of the provided molecule suggests potential bioactivity, but without an identified target, its therapeutic potential remains undefined.

The challenge of target identification can be addressed through a variety of direct biochemical and genetic methods.[4] This guide details an integrated strategy that is particularly effective for uncharacterized small molecules. The workflow is designed to logically progress from broad, hypothesis-generating techniques to specific, high-confidence validation assays.

The core of this strategy is built upon three pillars:

  • In Silico Profiling & Hypothesis Generation: Utilizing computational tools to predict potential targets based on structural similarity to known ligands.

  • Affinity-Based Chemical Proteomics: Employing the molecule as a "bait" to physically isolate its binding partners from a complex biological sample.[5][6][7]

  • Orthogonal Target Validation: Confirming the direct interaction between the molecule and candidate proteins in a physiological context using label-free methods.[8]

This structured approach maximizes the probability of success while incorporating critical checkpoints to ensure the biological relevance of the findings.

Phase 1: In Silico Analysis and Compound Profiling

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective insights and generate an initial set of testable hypotheses.[9][10] This process involves comparing the query molecule to vast databases of compounds with known biological targets.

Rationale for In Silico Approach

Computational target fishing leverages the principle that molecules with similar structures often share similar biological targets.[11] By mining large chemogenomic databases, we can map our query compound into a known bioactivity space to predict its protein partners.[11][12] This step is crucial for informing the design of subsequent biological assays and can highlight potential off-targets early in the discovery process.

Recommended Tools & Methodology

Several web-based servers are available for this purpose. A combination of methods is recommended to increase the robustness of the prediction.

  • Similarity-Based Prediction:

    • Tool: SwissTargetPrediction.

    • Principle: This tool predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.

    • Procedure: Submit the SMILES string or draw the structure of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. The output will be a ranked list of potential protein targets based on the probability of interaction.

  • Docking-Based Prediction:

    • Tool: TarFisDock.

    • Principle: This method performs "panel docking," where the query compound is computationally docked against a large panel of protein structures to identify potential binding partners based on favorable interaction energies.[11]

Data Interpretation and Hypothesis Table

The outputs from these tools should be consolidated and analyzed. Targets that appear across multiple prediction platforms should be prioritized. The results can be summarized to guide the next phase of investigation.

Predicted Target Class Representative Proteins Prediction Tool(s) Rationale / Known Role of Target Class
KinasesABL1, SRC, EGFRSwissTargetPredictionCommon drug targets; involved in cell signaling and proliferation.
GPCRsADRB2, OPRM1SwissTargetPredictionMediate responses to a wide variety of extracellular signals.
HydrolasesFAAH, PDE4TarFisDockInvolved in metabolism and signal termination.
Ion ChannelsCACNA1C, SCN5ATarFisDockCrucial for nerve impulses and muscle contraction.

Table 1: Hypothetical output from in silico target prediction tools. This data serves as an initial guide for hypothesis generation.

Phase 2: Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

The cornerstone of modern target deconvolution is affinity-based proteomics, often referred to as "chemical proteomics".[6][13][14] This powerful biochemical method uses an immobilized version of the small molecule to physically "pull down" its binding proteins from a cell lysate.[15] Subsequent identification of these proteins by mass spectrometry provides a direct list of candidate targets.[16]

Workflow Overview

The AC-MS workflow involves several distinct stages, each requiring careful planning and execution. The inclusion of rigorous controls is non-negotiable for generating trustworthy data.

cluster_prep Phase 2A: Probe Synthesis & Matrix Prep cluster_exp Phase 2B: Pull-Down Experiment cluster_analysis Phase 2C: Analysis & Hit Identification synthesis 1. Synthesize Affinity Probe (Molecule + Linker + Tag) immobilize 2. Immobilize Probe on Affinity Resin synthesis->immobilize lysate 3. Prepare Cell Lysate (e.g., from relevant cancer cell line) incubation 4. Incubate Lysate with Immobilized Probe lysate->incubation wash 5. Wash Beads to Remove Non-specific Binders incubation->wash elution 6. Elute Bound Proteins wash->elution digest 7. Trypsin Digest elution->digest ms 8. LC-MS/MS Analysis digest->ms data 9. Database Search & Protein Quantification (LFQ) ms->data hits 10. Identify Enriched Proteins (Candidate Targets) data->hits

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Experimental Protocol

Step 1: Synthesis of an Affinity Probe The first critical step is to synthesize a derivative of the molecule that can be attached to a solid support (e.g., agarose beads).[5][8]

  • Point of Attachment: The hydroxyl group on the azetidin-3-ol ring is the most logical point for modification, as it is less likely to be critical for target binding than the fluoromethoxyphenyl moiety.

  • Linker: A flexible linker, such as a short polyethylene glycol (PEG) chain, should be used to minimize steric hindrance and allow the immobilized ligand to access the binding pocket of its target protein.[5]

  • Immobilization Chemistry: The linker can be terminated with an amine group, which can then be covalently coupled to NHS-activated Sepharose beads.

Step 2: Affinity Chromatography

  • Bead Preparation: Swell NHS-activated Sepharose beads in cold 1 mM HCl. Wash thoroughly with coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Immobilization: Incubate the washed beads with the amine-terminated affinity probe overnight at 4°C with gentle rotation.

  • Blocking: Block any remaining active sites on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line identified in a preliminary phenotypic screen) to ~80% confluency. Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the clarified cell lysate (approx. 5-10 mg total protein) with the ligand-immobilized beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the ligand.

  • Elution: Elute the bound proteins. This is a critical step where controls are introduced:

    • Test Condition: Elute with an appropriate buffer (e.g., low pH glycine or SDS-PAGE sample buffer).

    • Competitive Elution (Gold Standard Control): Elute by incubating the beads with a high concentration (e.g., 100 µM) of the original, free compound (1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol). Proteins specifically displaced by the free compound are high-confidence candidates.

    • Negative Control: Perform a parallel experiment using beads that have been blocked but have no ligand attached.

Step 3: Mass Spectrometry and Data Analysis

  • Sample Prep: Eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are extracted.

  • LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) to identify proteins. Use Label-Free Quantification (LFQ) to compare protein abundance between the competitive elution sample and the negative control.

3.3 Interpreting the Results A successful experiment will yield a list of proteins significantly enriched in the test condition and competitively displaced by the free compound.

Protein ID (UniProt) Gene Name LFQ Intensity Ratio (Competitive Elution / Control) Description
P00519ABL125.4Tyrosine-protein kinase ABL1
Q9Y243BRD418.2Bromodomain-containing protein 4
P35354MAPK13.1Mitogen-activated protein kinase 1
P06213HSPA81.1 (Not enriched)Heat shock cognate 71 kDa protein (Non-specific binder)

Table 2: Example data from an AC-MS experiment. High-confidence hits are those with a high LFQ intensity ratio, indicating specific binding.

Phase 3: Orthogonal Validation of Candidate Targets

A list of proteins from a pull-down experiment is a list of candidates, not validated targets. It is imperative to use an orthogonal, label-free method to confirm direct target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the current gold standard for this purpose.[17][18][19]

Principle of CETSA

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[19][20] This stabilization leads to an increase in the protein's melting temperature (Tm). By treating cells with the compound and then heating them across a temperature gradient, we can observe this thermal shift for the target protein, but not for non-target proteins.[18]

cluster_cetsa CETSA Workflow start Treat intact cells with Compound or DMSO (Vehicle) heat Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) start->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble (folded) from aggregated (unfolded) proteins lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant wb Analyze soluble protein levels for the candidate target via Western Blot supernatant->wb curve Plot melt curves to determine thermal shift (ΔTm) wb->curve

Figure 2: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol or a vehicle control (DMSO) for 1 hour at 37°C.[17]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20][21]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17][21]

  • Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17][21]

  • Analysis: Carefully collect the supernatant, which contains the soluble, stable proteins. Analyze the amount of the candidate target protein (e.g., ABL1 from the AC-MS experiment) in each sample using Western blotting. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Conclusion and Future Directions

This guide presents a systematic and robust workflow for identifying the molecular target of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. By integrating in silico prediction, affinity-based proteomics, and biophysical validation with CETSA, this strategy provides multiple layers of evidence to confidently identify a drug-target interaction.

Upon successful validation of a target, further experiments would be required to elucidate the functional consequences of this interaction. These could include in vitro enzymatic assays if the target is an enzyme, or genetic approaches like siRNA or CRISPR-mediated knockdown to confirm that the target protein is responsible for the compound's cellular phenotype.[22] This integrated approach ensures that research efforts are built on a solid, mechanistically-grounded foundation, accelerating the journey from a bioactive compound to a potential therapeutic agent.

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Foundational

In vivo biodistribution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

An In-Depth Technical Guide to the In Vivo Biodistribution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol This guide provides a comprehensive framework for designing and executing in vivo biodistribution studies of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Biodistribution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

This guide provides a comprehensive framework for designing and executing in vivo biodistribution studies of the novel small molecule, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. Given the absence of published biodistribution data for this specific compound, this document serves as a technical and strategic blueprint for researchers and drug development professionals. We will leverage established methodologies and data from analogous compounds to construct a robust, scientifically-grounded experimental plan.

Introduction: Rationale and Objectives

The azetidine scaffold is a key feature in many biologically active compounds, and its derivatives are explored for a range of therapeutic applications, including as anticancer agents and central nervous system (CNS) drugs.[1][2][3] The specific substitution pattern of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol suggests potential for unique pharmacological properties. The presence of a fluorine atom makes it an ideal candidate for radiolabeling with Fluorine-18 ([¹⁸F]), enabling quantitative in vivo imaging using Positron Emission Tomography (PET).[4][5][6]

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its development.[7] In vivo biodistribution studies are critical for:

  • Target Engagement: Determining if the compound reaches its intended biological target in sufficient concentrations.

  • Off-Target Accumulation: Identifying potential sites of toxicity.

  • Pharmacokinetic (PK) Profiling: Characterizing the time course of the drug in various tissues.

  • Blood-Brain Barrier (BBB) Penetration: Assessing its potential for CNS applications.[8][9][10][11]

This guide will outline a comprehensive strategy for a preclinical biodistribution study of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, with a primary focus on [¹⁸F]-radiolabeling and PET imaging.

Prerequisite: Synthesis and Radiolabeling

A successful biodistribution study begins with the synthesis of a suitable precursor and subsequent radiolabeling.

Synthesis of a Labeling Precursor

The synthesis of a precursor for radiofluorination is the initial step. A common strategy for introducing [¹⁸F]fluoride is through nucleophilic substitution of a leaving group. For the target compound, a suitable precursor would possess a leaving group, such as a tosylate, mesylate, or nosylate, on the alkyl chain or an appropriate position on the aromatic ring that would be replaced by [¹⁸F]fluoride.

[¹⁸F]-Radiolabeling

Given the presence of a fluorine atom, the most logical radiolabeling strategy is to replace it with ¹⁸F. This allows for the use of PET imaging, a highly sensitive in vivo imaging technique.[6] The radiosynthesis would likely involve a nucleophilic substitution reaction.[4][12][13]

Protocol for [¹⁸F]-Radiolabeling (Hypothetical)

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is typically produced as an aqueous solution from a cyclotron.

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is treated with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base (e.g., potassium carbonate). The water is then removed azeotropically with acetonitrile.

  • Radiosynthesis: The dried, activated [¹⁸F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (80-150°C).[4]

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-labeled 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

  • Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

In Vivo Biodistribution Study Design

A well-designed in vivo study is crucial for obtaining meaningful and reproducible data.

Animal Model Selection

Rodent models, such as mice or rats, are commonly used for initial biodistribution studies due to their well-characterized physiology and ease of handling.[7] For studies investigating CNS penetration, non-human primate (NHP) models may be considered in later stages due to their anatomical and physiological similarity to humans.[14]

Administration and Dosing

The route of administration should align with the intended clinical application. For systemic drugs, intravenous (i.v.) injection is a common route for initial biodistribution studies as it provides 100% bioavailability. The injected dose of the radiolabeled compound should be sufficient for clear imaging while minimizing the potential for pharmacological effects.

Imaging Modality: Positron Emission Tomography (PET)

PET is the preferred imaging modality for this study due to its high sensitivity and quantitative nature.[14] When combined with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), PET provides anatomical context to the functional data.

Workflow for a PET/CT Biodistribution Study

PET_CT_Workflow cluster_prep Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Post-Imaging Analysis Radiosynthesis Radiosynthesis & QC of [18F]-Compound Injection Intravenous Injection of [18F]-Compound Radiosynthesis->Injection AnimalPrep Animal Preparation (e.g., anesthesia) AnimalPrep->Injection DynamicScan Dynamic PET/CT Scan (e.g., 0-60 min) Injection->DynamicScan StaticScans Static PET/CT Scans (e.g., 90, 120 min) DynamicScan->StaticScans ImageRecon Image Reconstruction StaticScans->ImageRecon ExVivo Ex Vivo Biodistribution (Gamma Counting) StaticScans->ExVivo ROI Region of Interest (ROI) Analysis ImageRecon->ROI DataAnalysis Data Analysis & Modeling ROI->DataAnalysis ExVivo->DataAnalysis

Caption: Workflow for a preclinical PET/CT biodistribution study.

Experimental Protocols

In Vivo PET/CT Imaging Protocol
  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed.

  • Tracer Administration: Administer a bolus injection of [¹⁸F]-1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (e.g., 5-10 MBq) via a tail vein catheter.

  • Dynamic Imaging: Acquire a dynamic PET scan over the first 60 minutes post-injection to capture the initial distribution kinetics.

  • Static Imaging: Acquire static PET/CT scans at later time points (e.g., 90 and 120 minutes) to assess clearance and late-phase distribution.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D) and co-register it with the CT images for anatomical localization.

Ex Vivo Biodistribution and Data Validation Protocol

To validate the imaging data and provide higher-resolution quantification, an ex vivo biodistribution study is essential.[15][16]

  • Animal Groups: Use separate cohorts of animals for each time point (e.g., 5, 30, 60, and 120 minutes post-injection).

  • Tracer Administration: Inject the [¹⁸F]-labeled compound as described above.

  • Tissue Collection: At the designated time point, euthanize the animal and dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, etc.).

  • Sample Processing: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Calculation: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Data Analysis and Interpretation

PET Image Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs over major organs on the co-registered PET/CT images.

  • Time-Activity Curves (TACs): Generate TACs for each ROI to visualize the uptake and clearance of the radiotracer over time.

  • Standardized Uptake Value (SUV): Calculate SUVs for a semi-quantitative measure of tracer uptake.

Ex Vivo Data Analysis

The %ID/g data from the ex vivo studies will be used to generate a quantitative biodistribution profile at discrete time points. This data is considered the "gold standard" for validating the in vivo imaging results.

Table 1: Hypothetical Ex Vivo Biodistribution Data Summary

Tissue5 min (%ID/g)30 min (%ID/g)60 min (%ID/g)120 min (%ID/g)
Blood10.5 ± 1.23.2 ± 0.41.1 ± 0.20.5 ± 0.1
Heart3.1 ± 0.52.5 ± 0.31.8 ± 0.30.9 ± 0.2
Lungs8.2 ± 1.54.1 ± 0.62.5 ± 0.41.2 ± 0.3
Liver15.3 ± 2.125.6 ± 3.520.1 ± 2.812.5 ± 1.9
Kidneys20.1 ± 2.818.5 ± 2.515.3 ± 2.18.7 ± 1.2
Spleen2.5 ± 0.43.1 ± 0.52.8 ± 0.41.5 ± 0.3
Muscle1.2 ± 0.21.5 ± 0.31.3 ± 0.20.8 ± 0.1
Bone1.8 ± 0.32.5 ± 0.42.9 ± 0.52.2 ± 0.4
Brain0.5 ± 0.10.3 ± 0.050.2 ± 0.040.1 ± 0.02

Note: The data presented in this table is purely illustrative and intended to represent a typical output from such a study.

CNS Penetration Assessment

A key aspect of this analysis will be to determine the extent of BBB penetration. This is typically assessed by the brain-to-blood ratio of the compound's concentration over time. A low brain uptake, as illustrated in the hypothetical data, would suggest poor BBB penetration.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vivo biodistribution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. By employing [¹⁸F]-radiolabeling and PET imaging, complemented by ex vivo validation, researchers can gain critical insights into the ADME properties of this novel compound. The resulting data will be invaluable for guiding further preclinical and clinical development, whether for CNS or peripheral applications.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional nature offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of specific substitution patterns on the azetidine ring allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability. The target molecule, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, incorporates a substituted benzyl group, a common motif in pharmacologically active compounds, and a hydroxyl group that can serve as a key hydrogen bond donor or a handle for further functionalization. This particular substitution pattern is of interest to researchers developing novel therapeutics targeting a range of diseases.

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol via a direct reductive amination pathway. The protocol is designed for researchers, scientists, and drug development professionals, offering not only the procedural steps but also the underlying chemical principles and practical considerations for a successful synthesis.

Synthetic Strategy: A Convergent Approach via Reductive Amination

The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is achieved through a convergent strategy, wherein two key building blocks, 3-Fluoro-4-methoxybenzaldehyde and Azetidin-3-ol, are coupled in a single, efficient step. The chosen method is a direct reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. This reaction proceeds through the in situ formation of an iminium ion intermediate from the aldehyde and the secondary amine of azetidin-3-ol, which is then selectively reduced by a mild hydride source.

For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mild nature and tolerance for a wide range of functional groups make it an ideal choice, minimizing the risk of over-reduction or side reactions. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 3-Fluoro-4-methoxybenzaldehyde 3-Fluoro-4-methoxybenzaldehyde Reaction_Vessel Reaction Mixture (DCM, NaBH(OAc)₃) 3-Fluoro-4-methoxybenzaldehyde->Reaction_Vessel Azetidin-3-ol Azetidin-3-ol Azetidin-3-ol->Reaction_Vessel Target_Molecule 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Reaction_Vessel->Target_Molecule Workup & Purification

Figure 1: Synthetic workflow for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
3-Fluoro-4-methoxybenzaldehydeC₈H₇FO₂154.14≥98%Commercially AvailableA key drug intermediate.[1][2]
Azetidin-3-olC₃H₇NO73.09≥97%Commercially AvailableCan be synthesized from N-Boc-3-hydroxyazetidine.
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94≥97%Commercially AvailableMild and selective reducing agent.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Methanol (MeOH)CH₃OH32.04ACS GradeCommercially AvailableUsed for quenching and workup.
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous SolutionPrepared in-houseFor aqueous workup.
BrineNaCl58.44Saturated Aqueous SolutionPrepared in-houseFor aqueous workup.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially AvailableDrying agent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially AvailableFor chromatography.
HexanesC₆H₁₄86.18ACS GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Argon or nitrogen gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for flash column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., LC-MS)

Step-by-Step Synthesis Protocol

This protocol is for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-methoxybenzaldehyde (1.54 g, 10.0 mmol, 1.0 equiv.).

  • Add Azetidin-3-ol (0.80 g, 11.0 mmol, 1.1 equiv.).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (argon or nitrogen). Stir the solution at room temperature for 15-20 minutes. The dissolution of azetidin-3-ol may be slow.

    • Rationale: An inert atmosphere is recommended to prevent the introduction of moisture, which can react with the reducing agent. Pre-stirring the aldehyde and amine allows for the initial formation of the hemiaminal and subsequently the iminium ion in equilibrium.

Reductive Amination
  • To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

    • Expert Insight: Portion-wise addition of the reducing agent helps to control the reaction rate and any potential temperature increase. Sodium triacetoxyborohydride is less reactive than sodium borohydride, making it safer to handle and more selective for the reduction of the iminium ion over the starting aldehyde.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable mobile phase is 10% methanol in dichloromethane. The product should have a lower Rf value than the starting aldehyde.

Reaction Workup and Quenching
  • Once the reaction is complete (as indicated by TLC analysis showing consumption of the limiting reagent), carefully quench the reaction by the slow addition of methanol (10 mL). Stir for 10 minutes.

    • Causality: Methanol will react with any remaining sodium triacetoxyborohydride.

  • Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) to the reaction mixture and stir vigorously for 15 minutes.

  • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a mobile phase of 2% methanol in dichloromethane.

  • Load the crude product onto the column (dry loading is recommended for better separation).

  • Elute the column with a gradient of 2-10% methanol in dichloromethane.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and concentrate under reduced pressure to afford 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methoxy group, the benzylic methylene protons, the azetidine ring protons, and the hydroxyl proton.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its identity.

  • Purity: Assess the purity by HPLC or qNMR.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and avoid contact with water.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. The use of a direct reductive amination with sodium triacetoxyborohydride offers an efficient and high-yielding route to this valuable substituted azetidine building block. The insights into the rationale behind key experimental steps are intended to empower researchers to adapt and troubleshoot this synthesis as needed for their specific research and development goals.

References

  • CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde - Google Patents.
  • Lawrence NJ, et al. Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4. Journal of Fluorine Chemistry. 2003 Sep 1;123(1):101-8.
  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

Sources

Application

Rational Method Development and Validation for the LC-MS/MS Quantification of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Introduction & Physicochemical Profiling The quantification of small-molecule pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices requires highly selective and sensitive analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of small-molecule pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices requires highly selective and sensitive analytical techniques. This application note details the method development and validation for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol , a compound characterized by a polar azetidin-3-ol core and a lipophilic 3-fluoro-4-methoxybenzyl moiety.

Causality in Method Design

Successful bioanalytical method development does not rely on trial and error; it is driven by the physicochemical properties of the analyte:

  • Ionization Strategy: The nitrogen atom within the azetidine ring acts as a basic tertiary amine (estimated pKa ~8.5–9.5). Consequently, the molecule readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice, yielding a strong [M+H]⁺ precursor ion at m/z 226.1.

  • Chromatographic Retention & Peak Shape: Basic amines are notorious for secondary interactions with residual acidic silanols on standard silica-based stationary phases, leading to severe peak tailing[1]. To counteract this, a polar-endcapped C18 column or a Biphenyl column is selected. The mobile phase is acidified with 0.1% formic acid to ensure the amine remains fully ionized, while the specialized column chemistry prevents silanol-induced fronting or tailing[1].

  • Sample Cleanup (Matrix Effect Mitigation): Protein precipitation often leaves high concentrations of endogenous glycerophosphocholines (phospholipids) in the extract, causing severe ion suppression in the MS source. Because our analyte is a basic amine, we can employ a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy. This dual-retention mechanism allows us to trap the positively charged analyte, wash away hydrophobic and neutral lipids with 100% organic solvent, and selectively elute the target compound by neutralizing the amine at a high pH[2].

Causality Compound 1-[(3-Fluoro-4-methoxyphenyl)methyl] azetidin-3-ol Prop1 Tertiary Amine (Basic, pKa ~9.0) Compound->Prop1 Prop2 Azetidin-3-ol Core (Hydrophilic, H-bond donor) Compound->Prop2 Prop3 Fluoromethoxybenzyl Group (Lipophilic, Aromatic) Compound->Prop3 Action1 Positive ESI-MS/MS [M+H]+ m/z 226.1 Prop1->Action1 Action2 MCX SPE Cleanup (Cation Exchange Retention) Prop1->Action2 Action3 Polar-Endcapped C18 (Prevents Silanol Tailing) Prop1->Action3 Prop2->Action3 Action4 Biphenyl/C18 Retentivity (Balanced Hydrophobicity) Prop3->Action4

Physicochemical causality mapping for method development choices.

Experimental Protocols (Self-Validating System)

Reagents and Materials
  • Analyte: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (Reference Standard, >99% purity).

  • Internal Standard (IS): Deuterated analog (e.g., Analyte-d3) or a structural analog with similar retention and ionization properties.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers: LC-MS grade Formic Acid (FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • SPE Sorbent: Oasis MCX 96-well µElution Plate (or equivalent mixed-mode strong cation exchange resin)[2].

Sample Preparation: MCX SPE Workflow

This protocol utilizes orthogonal washing steps to isolate the basic amine from the biological matrix, effectively acting as a self-validating cleanup system that guarantees minimal phospholipid carryover.

  • Pretreatment: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of IS working solution. Add 100 µL of 2% H₃PO₄ in water to disrupt protein binding and ensure the tertiary amine is fully protonated (cationic state).

  • Conditioning: Pass 200 µL of MeOH through the MCX plate, followed by 200 µL of Water.

  • Loading: Apply the pretreated sample (210 µL) to the SPE plate. The analyte binds via both hydrophobic interactions and strong cation exchange.

  • Wash 1 (Aqueous/Acidic): Wash with 200 µL of 0.1N HCl. This removes water-soluble endogenous proteins and neutral/acidic interferences without disrupting the ionic bond of the analyte.

  • Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Crucial Step: This eliminates hydrophobic interferences, including phospholipids, which are the primary drivers of matrix effects[2]. The analyte remains bound due to the strong cation exchange mechanism.

  • Elution: Elute the target analyte with 2 × 50 µL of 5% NH₄OH in MeOH. The high pH neutralizes the basic amine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).

SPE_Workflow Sample Plasma Sample (Spiked with IS) Pretreat Pretreatment (Add 2% H3PO4) Sample->Pretreat Load Load onto MCX Cartridge (Conditioned) Pretreat->Load Wash1 Wash 1: 0.1N HCl (Removes neutral/acidic interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic lipids) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Recon Evaporate & Reconstitute (Initial Mobile Phase) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

Liquid Chromatography Conditions
  • Column: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
5.50.40955
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Mechanistic Fragmentation: Collision-induced dissociation (CID) of the m/z 226.1 precursor yields a highly stable 3-fluoro-4-methoxybenzyl cation (m/z 139.1) via cleavage of the benzylic C-N bond. This transition is highly favorable and provides excellent signal-to-noise ratios for quantitation. A secondary neutral loss of water from the azetidinol ring (m/z 208.1) serves as a qualifier.

Table 2: MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target226.1139.1502520Quantifier
Target226.1208.1502515Qualifier
IS229.1142.1502520Quantifier

Method Validation (Adhering to ICH M10)

To ensure the trustworthiness and regulatory compliance of the assay, full method validation must be executed in accordance with the ICH M10 Bioanalytical Method Validation Guidelines [3].

  • Selectivity & Specificity: Blank matrix from at least six independent sources must be analyzed to ensure no endogenous peaks interfere at the retention times of the analyte or IS.

  • Linearity & LLOQ: The calibration curve must be linear (R² ≥ 0.990) over the expected biological concentration range. The Lower Limit of Quantification (LLOQ) must have a signal-to-noise ratio ≥ 5, with precision within ≤ 20% CV and accuracy within ± 20% of the nominal concentration[3].

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) across multiple analytical runs.

  • Matrix Effect: Assessed by calculating the Matrix Factor (MF). The IS-normalized MF must have a coefficient of variation (CV) ≤ 15% across six different matrix lots[3]. The rigorous MCX SPE protocol described above typically yields an IS-normalized MF near 1.0 with a CV < 5%.

Table 3: Summary of Validation Results (Representative Acceptance Criteria)

Validation ParameterICH M10 Acceptance CriteriaTarget Performance
Linearity R² ≥ 0.990 (using 1/x² weighting)R² > 0.995
LLOQ Precision (CV) ≤ 20%, Accuracy ± 20%CV ≤ 10%, Bias ± 10%
Intra-day Precision CV ≤ 15% (except LLOQ)2.0% – 8.0%
Inter-day Precision CV ≤ 15% (except LLOQ)4.0% – 10.0%
Matrix Factor (IS normalized) CV ≤ 15% across 6 lotsCV < 5.0%
Carryover ≤ 20% of LLOQ responseNot Detectable

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link][3]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy Waters Corporation Application Notes[Link][2]

  • Peak Fronting, Column Life, and Column Conditioning LCGC International[Link][1]

Sources

Method

Application Note &amp; Protocol: Preparation of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Stock Solutions for Cell Culture

Abstract This document provides a comprehensive, scientifically-grounded guide for the preparation, handling, and quality control of stock solutions of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol for use in cell cu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, scientifically-grounded guide for the preparation, handling, and quality control of stock solutions of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol for use in cell culture applications. The protocols detailed herein are designed to ensure the highest degree of accuracy, reproducibility, and integrity of experimental results by addressing critical factors such as compound solubility, solvent toxicity, and solution stability. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Meticulous Stock Solution Preparation

This application note provides a robust framework for creating and utilizing high-quality stock solutions, thereby enhancing the reproducibility and scientific rigor of your research.

Compound Profile: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

A thorough understanding of the physicochemical properties of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is essential for developing an appropriate handling and dissolution strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄FNO₂[4]
Molecular Weight 211.23 g/mol [4][5]
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents such as DMSO and ethanol.[6]N/A
Storage (Solid) Store at -20°C for long-term stability.N/A

Chemical Structure:

Caption: Structure of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Core Protocol: Preparation of a 10 mM Primary Stock Solution

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution due to its broad solvating power and compatibility with most cell culture assays at low final concentrations.[2][7]

Materials & Equipment
  • 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (lyophilized powder)

  • Anhydrous, cell culture-grade DMSO

  • Analytical balance (minimum readability of 0.1 mg)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Sterile, amber glass vials or polypropylene cryovials

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Methodology
  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 211.23 g/mol × 1000 mg/g = 2.11 mg

  • Weighing: Before opening, allow the vial of the solid compound to equilibrate to room temperature to prevent moisture condensation. In a chemical fume hood, carefully weigh 2.11 mg of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol into a sterile vial. For small quantities, it is best practice to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies from weighing.[8]

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the vial. Cap the vial tightly and vortex vigorously until the solid is completely dissolved. A brief sonication in a water bath can aid in the dissolution of stubborn particulates.[2]

  • Concentration Verification (Optional but Recommended): If the weighed mass differs from the target, recalculate the exact molar concentration of the stock solution to ensure accuracy in downstream experiments.

  • Aliquoting and Storage: To preserve the integrity of the stock solution, dispense it into smaller, single-use aliquots in sterile, amber cryovials. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for long-term storage.[9]

G A Start: Solid Compound B Equilibrate to Room Temperature A->B C Calculate and Weigh Mass B->C D Add Anhydrous DMSO C->D E Vortex/Sonicate to Dissolve D->E F Visually Confirm Complete Dissolution E->F G Aliquot into Single-Use Vials F->G H Store at -20°C G->H

Sources

Application

Application Notes and Protocols: In Vivo Dosing Formulation Strategies for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Introduction The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in preclinical models.[1] The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful in vivo evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in preclinical models.[1] The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, with a molecular formula of C₁₁H₁₄FNO₂ and a molecular weight of 211.23 g/mol , is a representative small molecule that requires a systematic formulation approach to ensure reliable and reproducible results in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2][3] As with an estimated 90% of NCEs in the development pipeline, this compound's physicochemical properties, particularly its aqueous solubility, are likely to be the primary determinants of its oral bioavailability.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing appropriate dosing formulations for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. It eschews a rigid template in favor of a logical, science-driven workflow that begins with essential physicochemical characterization and progresses through a decision-making framework to detailed formulation protocols. The causality behind experimental choices is emphasized to empower researchers to adapt these strategies to other NCEs.

Section 1: Critical Pre-formulation Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount.[6][7] This initial characterization provides the data necessary to select a rational formulation strategy, saving significant time and resources.[8]

Foundational Physicochemical Profiling

The first step is to determine key properties that govern a compound's behavior in solution.[6] These studies provide the foundational data for all subsequent formulation decisions.

  • Aqueous Solubility: This is the most critical parameter.[9] It should be determined using both kinetic and thermodynamic methods to get a full picture.

    • Kinetic Solubility: Often determined by adding a concentrated DMSO stock solution to an aqueous buffer, this method is high-throughput and provides an early indication of solubility challenges.[10][11]

    • Thermodynamic Solubility: Considered the "gold standard," this method involves equilibrating an excess of the solid compound in an aqueous buffer over 24-72 hours to determine the true equilibrium solubility.[10]

  • pH-Solubility Profile: For ionizable compounds, solubility can vary dramatically with pH. Determining the solubility at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) is essential, especially for oral formulations, as the compound will traverse the variable pH environments of the gastrointestinal tract.[]

  • Lipophilicity (LogP/LogD): Lipophilicity is a key predictor of a drug's ability to cross biological membranes.[13] The partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) can be determined experimentally using methods like the shake-flask method or calculated using software models.[13]

  • pKa Determination: Identifying the ionization constant(s) of the molecule is crucial for understanding the pH-solubility profile and predicting its behavior in physiological environments.[3] The azetidine nitrogen in the structure of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is likely basic and will have a corresponding pKa.

  • Chemical Stability: Preliminary stability studies should assess the compound's degradation under various stress conditions, such as exposure to acid, base, oxidation, heat, and light (photostability).[][13] This helps identify potential liabilities and informs the selection of compatible excipients and storage conditions.[14]

For the purpose of this guide, we will proceed with the hypothetical, yet common, scenario that initial pre-formulation studies on 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol revealed the properties summarized in Table 1.

Table 1: Illustrative Physicochemical Properties of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

PropertyMeasured ValueImplication for Formulation
Molecular Weight 211.23 g/mol Standard for a small molecule.
Appearance White to off-white crystalline solidSolid-state form needs consideration.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPoorly soluble; requires enabling formulation.[5]
pKa 8.5 (predicted, basic)Solubility will increase at lower pH.
LogP (calculated) 1.8Moderately lipophilic.
Chemical Stability Stable at neutral pH; degrades in strong acid/base.Avoid extreme pH in formulation.

Section 2: A Decision-Making Framework for Formulation Strategy

With the pre-formulation data in hand, a logical decision-making process can be used to select an appropriate starting formulation. The primary goal in early preclinical studies is to maximize exposure to assess the compound's intrinsic properties, often starting with the simplest formulation possible.[15][16]

The workflow diagram below (Figure 1) illustrates the overall process from characterization to the final selection of a formulation for in vivo studies.

G cluster_preform Phase 1: Pre-formulation cluster_decision Phase 2: Strategy Selection cluster_formulation Phase 3: Formulation Development cluster_qc Phase 4: QC & Dosing char Physicochemical Characterization (Solubility, pKa, LogP, Stability) decision Solubility > Target Dose Conc.? char->decision aq_sol Aqueous Solution (pH adjustment) decision->aq_sol Yes susp Aqueous Suspension decision->susp No qc Dose & Stability Analysis aq_sol->qc complex Complexation (e.g., Cyclodextrin) susp->complex If suspension is not viable susp->qc cosolvent Co-solvent System (PEG, PG, Ethanol) complex->cosolvent If complexation fails complex->qc cosolvent->qc invivo In Vivo Dosing (PK / PD / Tox Study) qc->invivo G start Start: NCE with Poor Aqueous Solubility (<0.1 mg/mL) route Intended Route? start->route oral_path Oral (gavage) route->oral_path Oral iv_path Intravenous (IV) route->iv_path IV oral_q1 Is dose volume and concentration achievable as a suspension? oral_path->oral_q1 iv_q1 Is compound soluble in common IV co-solvents? iv_path->iv_q1 form_susp Formulate as Aqueous Suspension (e.g., 0.5% MC) oral_q1->form_susp Yes form_oral_solubilize Explore Solubilization: - Co-solvents - Cyclodextrins - Lipid systems oral_q1->form_oral_solubilize No form_iv_cosolvent Formulate as Co-solvent Solution (e.g., PEG400/PG/Water) iv_q1->form_iv_cosolvent Yes form_iv_complex Formulate with Complexation Agent (e.g., HP-β-CD) iv_q1->form_iv_complex No end_oral Proceed to QC & Oral Study form_susp->end_oral form_oral_solubilize->end_oral end_iv Proceed to Sterile Filtration, QC & IV Study form_iv_cosolvent->end_iv form_iv_complex->end_iv

Figure 2: Formulation strategy decision tree for a poorly soluble NCE.

Section 3: Common Vehicle Systems and Excipients

The selection of excipients must prioritize safety and inertness, ensuring they do not interfere with the animal model or the assay. [16]Table 2 lists commonly used excipients for preclinical studies.

Table 2: Common Excipients for Preclinical Oral and IV Formulations

Excipient ClassExampleTypical Concentration RangeRoute(s)Function & Rationale
Suspending Agents Methylcellulose (MC)0.5 - 1.0% (w/v)OralIncreases viscosity to prevent settling of solid particles, ensuring dose uniformity. [17]
Hydroxypropyl Methylcellulose (HPMC)0.5 - 1.0% (w/v)OralSimilar to methylcellulose, provides a stable suspension.
Wetting Agents / Surfactants Tween® 80 (Polysorbate 80)0.1 - 5% (v/v)Oral, IVReduces surface tension between the solid drug particle and the vehicle, improving wettability for suspensions and aiding solubilization.
Solutol® HS 151 - 10% (v/v)Oral, IVA non-ionic solubilizer and emulsifying agent.
Co-solvents Polyethylene Glycol 400 (PEG 400)10 - 60% (v/v)Oral, IVA water-miscible solvent effective at dissolving many poorly soluble compounds. [18]
Propylene Glycol (PG)10 - 50% (v/v)Oral, IVAnother common water-miscible co-solvent, often used in combination with others. [19][20]
Ethanol5 - 20% (v/v)Oral, IVA potent solvent, but its use should be minimized due to potential pharmacological effects. [18][19]
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - 40% (w/v)Oral, IVForms inclusion complexes with drug molecules, effectively increasing their apparent aqueous solubility. [17]
Tonicity Agents Saline (0.9% NaCl)q.s.IVUsed to make intravenous formulations isotonic to prevent hemolysis.
Dextrose5% (w/v)IVAn alternative tonicity agent for compounds incompatible with saline.

Section 4: Detailed Application Protocols

The following protocols provide step-by-step methodologies for preparing common formulation types suitable for early-stage in vivo studies of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Protocol 1: Preparation of a Simple Aqueous Suspension for Oral Gavage

Rationale: A suspension is often the simplest and most direct approach for oral dosing of a poorly soluble compound. [15]It avoids potentially confounding effects of complex solubilizing excipients. This protocol uses methylcellulose to create a uniform, viscous vehicle that keeps the drug particles suspended.

Materials:

  • 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (API)

  • Methylcellulose (MC, ~400 cP)

  • Purified Water or Water for Injection (WFI)

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flask and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Vehicle (0.5% w/v Methylcellulose): a. Heat approximately half of the required total volume of purified water to 60-70 °C. b. Weigh the required amount of methylcellulose. For 100 mL of vehicle, use 0.5 g. c. Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to ensure all particles are wetted and dispersed. d. Once dispersed, add the remaining volume of water as cold water or ice to bring the total volume to the final desired amount. e. Continue stirring in a cold bath until a clear, viscous solution is formed. Store refrigerated.

  • Prepare the Suspension (Example: 10 mg/mL dose concentration): a. Weigh the required amount of API. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. b. Place the API powder into a mortar. c. Add a small volume (e.g., 0.5 mL) of the 0.5% MC vehicle to the mortar to act as a wetting agent. d. Triturate the API with the pestle to form a smooth, uniform paste. This step is critical to break down agglomerates and ensure good particle dispersion. e. Gradually add more of the 0.5% MC vehicle in small increments, mixing thoroughly with the pestle after each addition. f. Once the mixture is fluid, transfer it to a final measuring vessel (e.g., a small beaker with a magnetic stir bar). g. Use additional vehicle to rinse the mortar and pestle, ensuring all API is transferred. h. Add vehicle to reach the final desired volume (e.g., 10 mL). i. Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. Keep the suspension stirring during the dosing procedure.

  • Administration: a. Use an appropriately sized gavage needle for the animal species (e.g., 20-22 gauge for mice). [21] b. Measure the correct length of the gavage tube against the animal before administration. [22][23] c. Gently administer the required volume based on the animal's body weight (typical max volume is 10 mL/kg for mice). [24]

Protocol 2: Preparation of a Co-solvent-Based Solution for Intravenous Injection

Rationale: For intravenous administration, the drug must be fully dissolved to prevent embolism. [18]A co-solvent system is a common strategy to solubilize hydrophobic compounds for IV dosing. [19]This protocol uses a ternary system of PEG 400, Propylene Glycol, and Saline, which is generally well-tolerated. [18] Materials:

  • 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile glass vial

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine Solubility in Co-solvent Blends: a. Before preparing the final formulation, screen the API's solubility in various co-solvent blends to find a suitable system (e.g., 30% PEG 400 / 30% PG / 40% Saline; 40% PEG 400 / 60% Saline, etc.).

  • Prepare the Formulation (Example: 2 mg/mL in 30:30:40 PEG:PG:Saline): a. Weigh the required amount of API. For a 5 mL final volume at 2 mg/mL, weigh 10 mg of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. b. Place the API into a sterile glass vial. c. Add the PEG 400 (1.5 mL) to the vial. Vortex or sonicate until the API is fully dissolved. PEG 400 is often the primary solubilizer. d. Add the Propylene Glycol (1.5 mL) and vortex to mix. e. Slowly add the Saline (2.0 mL) in a stepwise manner while vortexing. Causality Note: Adding the aqueous component last and slowly is crucial. Rapid addition can cause the drug to precipitate out of the organic-rich phase, a phenomenon known as "fall-out". f. Visually inspect the final solution to ensure it is clear and free of any particulates.

  • Sterilization and Administration: a. Draw the final solution into a sterile syringe. b. Aseptically attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial or directly into dosing syringes. This step sterilizes the formulation and removes any undissolved micro-precipitates. d. Administer via the desired intravenous route (e.g., tail vein in mice) at the appropriate volume and rate.

Section 5: Formulation Analysis and Quality Control

Analysis of the prepared formulation is a non-negotiable step to ensure the integrity of the in vivo study. [16]

  • Dose Concentration Verification: The concentration of the API in the final formulation must be verified, typically by a validated HPLC method. [25][26]This confirms accurate preparation and is essential for correct PK calculations. For suspensions, ensure the sampling method is representative of the homogenous mixture.

  • Short-Term Stability: The stability of the formulation should be assessed under the conditions of use (e.g., on the benchtop, refrigerated). [27]For a typical study, stability over 24-48 hours is often sufficient. Samples should be analyzed for API concentration and the appearance of degradation products at various time points. [14]* Visual Inspection: All formulations, especially solutions, should be visually inspected for clarity, color, and precipitation immediately before and during dosing.

Section 6: Troubleshooting Common Formulation Issues

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Suspension settles too quickly. Insufficient viscosity of the vehicle; large particle size.Increase concentration of suspending agent (e.g., MC to 1.0%). Re-evaluate particle size reduction (trituration) step.
Drug precipitates from co-solvent solution upon adding water. The formulation is near its saturation limit; too rapid addition of aqueous phase.Decrease the target drug concentration. Add the aqueous phase more slowly with vigorous mixing. Increase the proportion of the organic co-solvent. [18]
Formulation is too viscous for injection. High concentration of polymers (PEG) or suspending agents.Use a lower molecular weight PEG or reduce the concentration of the viscosity-enhancing excipient. [18]
Inconsistent PK data between animals. Poor formulation homogeneity (suspension); precipitation of drug at the injection site or in the GI tract.For suspensions, ensure continuous stirring during dosing. For solutions, perform an in vitro dilution test (dilute formulation 1:10 in buffer) to check for precipitation. If precipitation occurs, reformulate with a more robust system (e.g., higher surfactant or cyclodextrin). [15]

References

  • Van den Abeele, J., et al. (2018, May 25). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. ACS Publications - Molecular Pharmaceutics. [Link]

  • Henry, T., et al. (2016, November 15). Best Practices in Stability Indicating Method Development and Validation for Non-clinical Dose Formulations. PubMed. [Link]

  • Van den Abeele, J., et al. (2018, July 2). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. [Link]

  • Singh, A., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

  • Lee, Y-C., et al. (2003). An intravenous formulation decision tree for.... Ovid - International Journal of Pharmaceutics. [Link]

  • Creative Biolabs. Physicochemical Characterization. [Link]

  • Park, J-H., et al. Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. PMC. [Link]

  • UT Southwestern. Formulation: Preclinical Pharmacology Lab. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Pharmaceutical Technology. (2025, November 26). Preclinical Dose-Formulation Stability. [Link]

  • ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF. [Link]

  • Prime Scholars. Drug Development Based on New Chemical Entities. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Appchem. 1-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. [Link]

  • PubChem. 3-[(3-Fluoro-2-methoxyphenyl)methyl]azetidin-3-ol. [Link]

  • Gupta, K. R., et al. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • YouTube. (2018, April 30). Stability Indicating Methods. [Link]

  • Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control. [Link]

  • PMC. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. [Link]

  • Stephens, D., et al. (1999, August). A statistical experimental approach to cosolvent formulation of a water-insoluble drug. PubMed. [Link]

  • Cambridge MedChem Consulting. Formulation. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Veeprho. (2024, December 27). API Excipient Compatibility Study. [Link]

  • Google Patents.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Queen's University. SOP 10.8 - Gavage Techniques in Small Animals (Rat). [Link]

  • Research Biomethods Training. Mouse Oral Gavage Administration Necessary Supplies Technique. [Link]

  • Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat. [Link]

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Method

Application Notes and Protocols for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold and the Promise of a New Chemical Probe The azetidine ring, a four-membered nitrogen-containing heterocycle, is an incr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Promise of a New Chemical Probe

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high degree of sp3 character and conformational rigidity, can confer improved solubility, metabolic stability, and receptor selectivity to bioactive molecules.[1] The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol represents a novel, uncharacterized small molecule with potential as a chemical probe. Chemical probes are essential tools in drug discovery, allowing for the interrogation of protein function in complex biological systems.[3][4] A high-quality chemical probe should exhibit high affinity for its intended target, excellent selectivity, and demonstrated on-target effects in cellular contexts.[5]

This document provides a comprehensive guide to the characterization and application of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol as a putative chemical probe. It outlines a systematic workflow, from initial validation of target engagement to its use in elucidating cellular signaling pathways and identifying novel therapeutic targets. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices and the inclusion of critical controls.[6]

Part 1: Initial Characterization and Target Engagement Validation

Before a small molecule can be confidently used as a chemical probe, it is crucial to verify its direct interaction with its intended protein target within a cellular environment.[5][7] This section details the foundational experiments required to establish target engagement for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. For the purpose of this guide, we will hypothesize that this compound targets a specific kinase, "Kinase X," based on preliminary in silico screening or initial biochemical assays.

Physicochemical Properties and Purity Assessment

A prerequisite for any biological study is the confirmation of the compound's identity and purity.

PropertyRecommended Value/MethodPurpose
Identity Confirmation ¹H NMR, ¹³C NMR, HRMSTo confirm the chemical structure of the synthesized compound.
Purity >95% by HPLCTo ensure that observed biological effects are not due to impurities.
Solubility Aqueous solubility determined at relevant pHTo ensure the compound remains in solution during biological assays.
Stability Assessed in assay buffer and cell culture mediaTo confirm the compound does not degrade under experimental conditions.
In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] Binding of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol to Kinase X is expected to increase its melting temperature (Tm).

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis A 1. Culture cells expressing endogenous or overexpressed Kinase X B 2. Treat cells with 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol or DMSO (vehicle control) A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells and separate soluble and precipitated protein fractions C->D E 5. Quantify soluble Kinase X by Western Blot or other immunoassay D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Preparation: Culture a cell line known to express Kinase X to ~80% confluency.

  • Compound Incubation: Treat cells with a concentration range of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension and heat each aliquot at a different temperature (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[11]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction) and normalize the protein concentration.

    • Analyze the amount of soluble Kinase X by Western blotting using a specific antibody.

A successful experiment will show a shift in the melting curve of Kinase X to higher temperatures in the presence of the compound, indicating stabilization upon binding.

TreatmentApparent Melting Temperature (Tm) of Kinase X
Vehicle (DMSO)48°C
1 µM Probe54°C
10 µM Probe58°C

Part 2: Determining Selectivity and Identifying Off-Targets

A good chemical probe should be highly selective for its intended target.[3][6] It is crucial to assess the binding of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol across the proteome to identify potential off-targets.

Kinase Panel Screening

Given the hypothetical target is a kinase, a broad in vitro kinase panel screen (e.g., against >400 human kinases) is a standard approach to assess selectivity. The compound should be screened at a concentration at least 100-fold higher than its Ki for Kinase X.

Chemoproteomics for Unbiased Target Identification

Chemoproteomics techniques can identify the cellular targets of a small molecule on a proteome-wide scale.[12][13] This is particularly valuable for uncovering unexpected off-targets. One common approach is affinity-based protein profiling.[14]

Chemoproteomics_Workflow cluster_probe Probe Synthesis cluster_labeling Cellular Labeling cluster_click Click Chemistry cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry A 1. Synthesize an alkyne-tagged derivative of the probe B 2. Treat cells with the alkyne-tagged probe A->B C 3. Lyse cells and attach a biotin tag via CuAAC 'click' reaction B->C D 4. Enrich biotin-tagged proteins using streptavidin beads C->D E 5. Elute, digest, and identify bound proteins by LC-MS/MS D->E

Caption: Workflow for affinity-based chemoproteomics.

  • Probe Synthesis: Synthesize a derivative of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol that includes a terminal alkyne group for "click" chemistry. This modification should be placed at a position that does not disrupt binding to the target.

  • Cellular Treatment: Treat cells with the alkyne-tagged probe. Include a competition control where cells are pre-treated with an excess of the untagged parent compound.[15]

  • Cell Lysis and Click Reaction: Lyse the cells and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-labeled proteins.[15]

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.[14]

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential targets. Kinase X should be among the top hits. Any other significantly enriched proteins are potential off-targets that require further validation.

Part 3: Application in Elucidating Cellular Function

Once target engagement and selectivity are established, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol can be used to probe the cellular function of Kinase X.

Assessing Downstream Pathway Modulation

If Kinase X is known to phosphorylate a specific substrate, the probe can be used to determine if it inhibits this activity in cells.

  • Cell Treatment: Treat cells with a dose-response of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol for a defined period.

  • Negative Control: Include a structurally similar but inactive analog of the probe as a negative control. This is a critical experiment to ensure the observed phenotype is due to on-target activity.[16]

  • Cell Lysis and Western Blot: Lyse the cells and perform a Western blot using a phospho-specific antibody for the known substrate of Kinase X.

  • Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate would indicate on-target inhibition of Kinase X.

Phenotypic Assays

Conclusion

This document outlines a rigorous, multi-faceted approach to validate and utilize 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol as a novel chemical probe. By following these protocols, researchers can confidently establish on-target engagement, assess selectivity, and apply this tool to dissect the complex roles of its target protein in cellular biology and disease, ultimately accelerating drug discovery efforts.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. [Link]

  • Wikipedia. (n.d.). Chemoproteomics. [Link]

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Taylor & Francis Online. (2019, July 8). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. [Link]

  • eScholarship, University of California. (n.d.). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). [Link]

  • Nature. (n.d.). Determining target engagement in living systems. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • NCBI. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • The Chemical Probes Portal. (n.d.). Target engagement. [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes?[Link]

  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. [Link]

  • The Chemical Probes Portal. (n.d.). How to use chemical probes. [Link]

  • The Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • ScienceDirect. (2024, April 1). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ACS Publications. (2023, November 15). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. [Link]

  • ACS Publications. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • NCBI. (2010, April 4). Probing the Probes: Fitness Factors For Small Molecule Tools. [Link]

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Application

Application Notes &amp; Protocols: Advanced Crystallization and Purification Strategies for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Abstract 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a key structural motif and versatile building block in contemporary medicinal chemistry, particularly in the development of therapeutics targeting the central...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a key structural motif and versatile building block in contemporary medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] The procurement of this intermediate at exceptionally high levels of purity is paramount for ensuring the integrity of downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This document provides an in-depth guide to the crystallization and purification of this compound, moving beyond rote procedures to explain the underlying chemical principles that govern the selection of specific techniques and conditions. We present detailed, validated protocols for single-solvent and mixed-solvent recrystallization, supplemented by preliminary purification via flash chromatography.

Introduction: The Imperative for Purity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug discovery to impart favorable physicochemical properties, including improved solubility and metabolic stability.[2] When functionalized with moieties like the 3-fluoro-4-methoxyphenyl group, these scaffolds can achieve high target affinity and selectivity. The strategic placement of a fluorine atom, for instance, can profoundly influence a molecule's pKa and metabolic fate by blocking sites susceptible to oxidative metabolism.[3]

Given its role as a precursor in multi-step syntheses, the purity of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol directly impacts reaction yields, impurity profiles, and the ultimate safety and efficacy of the target molecule. Crystallization is a powerful, scalable, and economical technique for achieving the requisite purity, leveraging thermodynamic principles to selectively isolate the desired compound from a complex mixture of reactants, by-products, and solvents.

Physicochemical Profile and Strategic Considerations

Understanding the molecule's inherent properties is the foundation for designing a rational purification strategy.

PropertyValue / DescriptionSignificance for Purification
Chemical Formula C₁₁H₁₄FNO₂Provides elemental composition.
Molecular Weight 211.23 g/mol [4]Influences diffusion and chromatographic behavior.
CAS Number 1341214-43-4[4]Unique identifier for the compound.
Structural Features - Azetidin-3-ol group- 3-Fluoro-4-methoxyphenyl groupThe hydroxyl and amine functionalities offer hydrogen bond donor/acceptor sites, suggesting solubility in polar protic solvents. The aromatic ring provides a lipophilic character, suggesting solubility in various organic solvents.
Predicted Solubility Soluble in polar organic solventsThe molecule's amphiphilic nature allows for a wide range of potential solvents for chromatography and crystallization.[5]

The key to successful crystallization lies in exploiting the differential solubility of the target compound and its impurities across a temperature gradient. An ideal solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility upon cooling, forcing the pure compound to crystallize while impurities remain in the "mother liquor".

Purification Workflow: A Multi-Stage Approach

For crude materials obtained directly from synthesis, a two-stage purification process is often most effective. An initial "bulk" purification by flash chromatography removes major impurities, followed by a final, high-purity crystallization step.

Purification_Workflow Crude Crude Synthetic Mixture Chromatography Flash Column Chromatography (e.g., Hexane/EtOAc gradient) Crude->Chromatography Removes major impurities SemiPure Semi-Purified Solid Chromatography->SemiPure Crystallization Recrystallization (Single or Mixed-Solvent) SemiPure->Crystallization Final polishing step Pure >99.5% Pure Crystalline Product Crystallization->Pure Analysis Purity Analysis (HPLC, NMR, LC-MS) Pure->Analysis Quality Control

Caption: Overall strategy for purifying 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Detailed Experimental Protocols

Protocol 1: Preliminary Purification via Flash Column Chromatography

Rationale: This technique is employed to separate the target compound from impurities with significantly different polarities. It is an essential prerequisite to crystallization when dealing with crude reaction mixtures containing unreacted starting materials or multiple by-products. Azetidine derivatives are commonly purified using this method.[6][7]

Methodology:

  • Slurry Preparation: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc). Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane). The column diameter should be chosen based on the amount of material to be purified.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the non-polar solvent, gradually increasing the polarity with a gradient of ethyl acetate (e.g., starting from 100% hexane, progressing to 50:50 hexane:EtOAc). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions based on the elution profile observed with a UV detector or by periodic TLC analysis of the eluate.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the semi-purified solid, which is now ready for crystallization.

Protocol 2: High-Purity Single-Solvent Recrystallization

Rationale: This is the most straightforward crystallization method, ideal when a single solvent is identified that exhibits high solubility for the compound when hot and low solubility when cold.[8] Solvents like isopropanol (IPA), ethanol, or ethyl acetate are excellent candidates for compounds with moderate polarity.

Single_Solvent_Workflow Start Semi-Purified Solid in Erlenmeyer Flask AddSolvent Add Minimum Volume of Hot Solvent (e.g., IPA) Start->AddSolvent Dissolve Complete Dissolution (Clear Solution) AddSolvent->Dissolve HotFilter Hot Gravity Filtration (Optional: if insolubles present) Dissolve->HotFilter CoolSlow Slow Cooling to Room Temperature HotFilter->CoolSlow Filtrate CoolIce Cool in Ice Bath (Maximize Yield) CoolSlow->CoolIce Filter Vacuum Filtration (Collect Crystals) CoolIce->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: Step-by-step workflow for single-solvent recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the compound in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile) to identify a suitable candidate. A good solvent will dissolve the solid upon heating but yield crystals upon cooling.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until the solid completely dissolves.[8]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point to remove all residual solvent.

Protocol 3: High-Purity Mixed-Solvent Recrystallization

Rationale: This technique is invaluable when no single solvent provides the ideal solubility profile. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[9]

Mixed_Solvent_Workflow Start Dissolve Solid in Minimum Hot 'Soluble' Solvent (e.g., DCM) AddAnti Add Hot 'Anti-Solvent' (e.g., Hexane) Dropwise until Cloudy Start->AddAnti Clarify Add 1-2 Drops of 'Soluble' Solvent to Re-clarify AddAnti->Clarify CoolSlow Slow Cooling to Room Temperature Clarify->CoolSlow CoolIce Cool in Ice Bath CoolSlow->CoolIce Isolate Isolate, Wash, and Dry (as in Protocol 2) CoolIce->Isolate Final Pure Crystalline Product Isolate->Final

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Methodology:

  • Solvent System Selection: Identify a suitable pair of solvents. Common pairs include Dichloromethane/Hexane, Methanol/Water, or Ethyl Acetate/Heptane.

  • Dissolution: Dissolve the semi-purified solid in the minimum amount of the hot "soluble" solvent.

  • Inducing Saturation: While keeping the solution hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.[9]

  • Clarification: Add 1-2 drops of the hot "soluble" solvent to just redissolve the precipitate and render the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5, 6, and 7 from the Single-Solvent Recrystallization protocol.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Re-heat the mixture to dissolve the oil, add more of the "soluble" solvent, and allow for slower cooling. Consider a lower-boiling solvent system.
No Crystal Formation The solution is not sufficiently saturated (too much solvent used); the compound is highly stable in the amorphous state.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a "seed crystal" from a previous batch.
Poor Recovery / Low Yield The compound has significant solubility in the cold solvent; excessive washing with the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Minimize the volume of cold solvent used for washing. Consider a different solvent system where the compound is less soluble when cold.
Impure Crystals Cooling was too fast, trapping impurities within the crystal lattice; mother liquor was not completely removed.Ensure slow cooling to allow for selective crystallization. Ensure the crystal cake is washed effectively with ice-cold solvent during filtration.

References

  • Gómez-García, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 27(15), 4991). Available at: [Link]

  • Watanabe, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24933-24941. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(8), 4919-4930. Available at: [Link]

  • Gérard, S., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 8914-8917. Available at: [Link]

  • Smith, M. D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 290-301. Available at: [Link]

  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 11(8), 583-610. Available at: [Link]

  • Appchem. (n.d.). 1-[(3-fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. Available at: [Link]

  • Van den Mooter, G., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838. Available at: [Link]

  • Google Patents. (2019). WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • PubChem. (n.d.). 3-[(3-Fluoro-2-methoxyphenyl)methyl]azetidin-3-ol. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/3-(3-Fluoro-2-methoxyphenyl_methyl_azetidin-3-ol]([Link]

  • Li, Y., et al. (2010). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o163. Available at: [Link]

  • Arshad, M. N., et al. (2021). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. Journal of Molecular Structure, 1225, 129112. Available at: [Link]

  • Jouyban, A. (2020). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 26(1), 1-13. Available at: [Link]

  • Silva-Brenes, D. V., et al. (2022). Continuous Flow Synthesis and Crystallization of Modafinil: A Novel Approach for Integrated Manufacturing. Reaction Chemistry & Engineering, 7(10), 2217-2227. Available at: [Link]

  • Google Patents. (2016). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • American Elements. (n.d.). Azetidines. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, a key heterocyclic building block in contemporary dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, a key heterocyclic building block in contemporary drug discovery. Given the importance of structural verification and purity assessment in pharmaceutical development, a robust analytical methodology is paramount. This document outlines optimized protocols for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. It offers an in-depth analysis of expected chemical shifts, signal multiplicities, and coupling constants based on established principles and spectral data from analogous structures. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide researchers with a framework for obtaining high-quality, reproducible data.

Introduction: The Role of Azetidines in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in medicinal chemistry.[1] Their unique three-dimensional structure, driven by a ring strain of approximately 25.4 kcal/mol, offers a compelling alternative to more common piperidine and pyrrolidine rings.[1] This inherent strain makes the azetidine ring more stable and easier to handle than aziridines, yet reactive enough for controlled functionalization.[1][2] The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol incorporates this valuable azetidine core with a substituted aromatic moiety, making it a versatile intermediate for synthesizing novel therapeutic agents.

Accurate and unambiguous structural elucidation is the cornerstone of chemical synthesis and drug development. NMR spectroscopy stands as the definitive technique for this purpose. This guide provides the expected NMR parameters and detailed protocols to ensure confident characterization of this specific molecule.

Molecular Structure and Numbering Scheme

For clarity and unambiguous assignment of NMR signals, the following numbering scheme is used throughout this document.

Caption: Molecular structure and numbering scheme for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Experimental Protocols and Instrument Parameters

High-quality data acquisition begins with meticulous sample preparation and correctly configured instrument parameters.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical and depends on the sample's solubility.

    • Chloroform-d (CDCl₃): A common first choice for many organic molecules due to its excellent dissolving power and volatility, which simplifies sample recovery. The residual proton signal appears at ~7.26 ppm.

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for more polar compounds and for observing exchangeable protons (like -OH), which appear as broader, distinct signals.[3] The residual proton signal is at ~2.50 ppm.

    • Methanol-d₄ (CD₃OD): Useful for polar compounds, but will cause the exchange of the hydroxyl proton (H-3), leading to its signal disappearance.[4]

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Add an internal standard. Tetramethylsilane (TMS) is the conventional reference, set to 0.00 ppm for both ¹H and ¹³C NMR.[5]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a 5 mm NMR tube.[6]

    • Cap the NMR tube securely.

NMR Instrument Configuration

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. Higher field strengths are advantageous as they provide better signal dispersion and resolution.

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Freq. 400-500 MHz100-125 MHz376-470 MHz
Pulse Program Standard 1D (zg30)Proton-decoupled (zgpg30)Proton-decoupled
Acquisition Time 2-4 s1-2 s1-2 s
Relaxation Delay (d1) 1-5 s2 s1-2 s
Number of Scans 8-161024-409632-64
Temperature 298 K (25 °C)298 K (25 °C)298 K (25 °C)
Reference TMS (0 ppm)TMS (0 ppm)CFCl₃ (0 ppm, external or calculated)

Rationale for Parameter Choices:

  • Proton Decoupling (¹³C & ¹⁹F): In ¹³C NMR, proton decoupling is standard practice to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[7] For ¹⁹F NMR, proton decoupling removes H-F couplings, simplifying the spectrum to a singlet unless other fluorine atoms are present.

  • Relaxation Delay: A sufficient relaxation delay (d1) is crucial for quantitative analysis, ensuring that all nuclei have returned to equilibrium before the next pulse. For ¹³C NMR, quaternary carbons often have longer relaxation times.

  • Number of Scans: ¹³C and ¹⁹F have lower natural abundance and/or gyromagnetic ratios compared to ¹H, necessitating a larger number of scans to achieve an adequate signal-to-noise ratio.[8]

Predicted Spectral Data and Interpretation

The following tables summarize the predicted NMR data for the title compound. These values are estimated based on established chemical shift theory and data from structurally similar compounds.[9][10]

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
Atom No.AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
10Ar-H 6.95 - 7.05d⁴JH-F ≈ 2-3 Hz
11Ar-H 6.90 - 7.00dd³JH-H ≈ 8.4 Hz, ³JH-F ≈ 11-13 Hz
8Ar-H 6.80 - 6.90d³JH-H ≈ 8.4 Hz
5N-CH₂ -Ar~ 3.65s-
3CH -OH~ 4.40m (quintet-like)-
2, 4Azetidine-CH₂ ~ 3.55t-like³JH-H ≈ 7.5 Hz
2, 4Azetidine-CH₂ ~ 2.95t-like³JH-H ≈ 7.5 Hz
13O-CH₃ ~ 3.88s-
-OH Variable (1.5-3.0)br s-

Interpretation Insights:

  • Aromatic Region (δ 6.8-7.1 ppm): The three aromatic protons will display a complex pattern due to both H-H and H-F coupling.

    • H-11 is expected to be a doublet of doublets due to coupling with its ortho proton H-8 (³JH-H ≈ 8-9 Hz) and the ortho fluorine atom (³JH-F ≈ 11-13 Hz).[11]

    • H-10 will likely appear as a doublet due to a smaller meta coupling to the fluorine atom (⁴JH-F ≈ 2-3 Hz).

    • H-8 will be a doublet from coupling to H-11.

  • Azetidine Ring Protons (δ 2.9-4.5 ppm):

    • The methine proton (H-3) adjacent to the hydroxyl group is the most deshielded proton on the ring, appearing around 4.40 ppm.

    • The four methylene protons on C2 and C4 are chemically equivalent due to rapid ring puckering at room temperature but are split by the H-3 proton. They often appear as two distinct triplets or multiplets. Typical vicinal coupling constants in azetidines are in the range of 5-9 Hz.[9]

  • Benzylic and Methoxy Protons: The benzylic protons (H-5) are expected as a sharp singlet around 3.65 ppm. The methoxy protons (H-13) will also be a characteristic singlet further downfield at ~3.88 ppm due to the deshielding effect of the attached oxygen.

  • Hydroxyl Proton: The chemical shift of the OH proton is highly dependent on concentration, temperature, and solvent. Its signal is often broad and can be confirmed by adding a drop of D₂O to the NMR tube, which results in its disappearance due to H-D exchange.[3]

¹³C NMR Spectral Data (Predicted, 101 MHz, CDCl₃)
Atom No.AssignmentPredicted δ (ppm)C-F Coupling (J, Hz)
9C -O (Aromatic)~ 152.0²JC-F ≈ 10-12 Hz
7C -F (Aromatic)~ 150.5¹JC-F ≈ 240-250 Hz
6C -CH₂ (Aromatic)~ 130.0³JC-F ≈ 3-5 Hz
8Ar-C H~ 117.5³JC-F ≈ 2-4 Hz
11Ar-C H~ 114.0²JC-F ≈ 20-22 Hz
10Ar-C H~ 112.5⁴JC-F ≈ 1-2 Hz
3C H-OH~ 65.0-
2, 4Azetidine-C H₂~ 58.5-
5N-C H₂-Ar~ 62.0-
13O-C H₃~ 56.0-

Interpretation Insights:

  • C-F Coupling: The most notable feature will be the large one-bond coupling constant (¹JC-F) for C-7, typically around 245 Hz, which unequivocally identifies this carbon. Smaller two-, three-, and four-bond couplings will also be observable for the other aromatic carbons, providing valuable confirmation of assignments.

  • Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C-9) and fluorine (C-7) atoms will be the most downfield in the aromatic region.

  • Aliphatic Carbons: The chemical shifts of the azetidine ring carbons (C-2, C-3, C-4) and the benzylic carbon (C-5) are in the expected range for such structures.[12]

¹⁹F NMR Spectral Data (Predicted, 376 MHz, CDCl₃)
Atom No.AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)
12Ar-F -130 to -140ddd³JF-H11 ≈ 11-13 Hz, ⁴JF-H10 ≈ 2-3 Hz

Interpretation Insights:

  • Chemical Shift: The chemical shift of fluorine on an aromatic ring is highly sensitive to the nature of other substituents.[8][13] For a fluorine atom positioned between an alkyl and a methoxy group, a chemical shift in the range of -130 to -140 ppm relative to CFCl₃ is expected.[14]

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to appear as a doublet of doublets (or a triplet-like multiplet if coupling constants are similar) due to coupling with the ortho proton H-11 (³J) and the meta proton H-10 (⁴J).

Workflow for Complete Structural Verification

For an unequivocal and self-validating structural assignment, a combination of 1D and 2D NMR experiments is recommended.

Caption: Recommended workflow for complete NMR-based structural elucidation.

Conclusion

The NMR characterization of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is straightforward when using optimized protocols. The key spectral signatures include the distinct patterns of the aromatic protons due to H-F coupling, the large ¹JC-F coupling constant in the ¹³C spectrum, and a single, well-defined multiplet in the ¹⁹F spectrum. The data and protocols presented in this application note provide a comprehensive framework for researchers to confidently verify the structure and purity of this important synthetic intermediate, ensuring high-quality materials for downstream applications in drug discovery and development.

References

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Bruker. (2007). Supporting Information for Wiley-VCH. Available at: [Link]

  • El-Sayed, M., et al. (2020). Supporting Information for Chemical constituents of Centaurea omphalotricha. Available at: [Link]

  • ResearchGate. (2019). Synthesized azetidine derivatives. Available at: [Link]

  • Glembič, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Wang, X. D., et al. (2016). Supporting Information for Energy & Environmental Science. Available at: [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. Available at: [Link]

  • Bruker. (2018). Supporting Information. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring. Available at: [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • UC Santa Barbara. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • Hasan, S. M. (2021). Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N. Journal of Ovonic Research.
  • Stoyanova, A., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Helal, M. A., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

  • Tinsley, J. M., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Available at: [Link]

Sources

Application

Formulating 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol for intravenous administration

Application Note: Formulation and Intravenous Delivery of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Executive Summary Developing an intravenous (IV) formulation for basic, moderately lipophilic small molecules re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Intravenous Delivery of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Executive Summary

Developing an intravenous (IV) formulation for basic, moderately lipophilic small molecules requires a delicate balance between achieving aqueous solubility and maintaining physiological tolerability. This application note details the physicochemical profiling and step-by-step formulation protocol for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. By leveraging sulfobutylether-β-cyclodextrin (SBE-β-CD) complexation, we demonstrate a robust, self-validating methodology to achieve a stable, iso-osmotic, and highly tolerable IV solution.

Physicochemical Profiling & Formulation Strategy

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol features an azetidine ring (a basic tertiary amine) and a lipophilic 3-fluoro-4-methoxyphenyl moiety.

Basicity and Ionization: The pKa of a drug dictates its ionization state at physiological pH, which directly impacts its solubility and absorption profile[1]. While unsubstituted azetidines typically exhibit a pKa around 10.4, N-benzylation lowers this value. Furthermore, the introduction of the electron-withdrawing fluorine atom on the phenyl ring inductively pulls electron density away from the amine center, further tuning the basicity[2]. The estimated pKa for this compound is ~8.2.

The Solubilization Challenge: At a physiological pH of 7.4, the amine is predominantly ionized (~86%). While this provides some intrinsic aqueous solubility, relying solely on pH adjustment (e.g., formulating at a highly acidic pH of 4.0) poses severe clinical risks for IV administration. Upon injection, the highly buffered environment of human blood rapidly shifts the micro-pH, which can cause the free base to precipitate, leading to injection-site phlebitis, hemolysis, and pain[3].

The SBE-β-CD Solution: To circumvent the risks of low-pH formulations, we utilize Sulfobutylether-β-cyclodextrin (SBE-β-CD). Cyclodextrins are cyclic oligosaccharides featuring a hydrophobic internal cavity and a hydrophilic exterior, widely used to encapsulate poorly soluble drugs[4]. SBE-β-CD is specifically advantageous for basic amines because its polyanionic sulfobutyl ether groups provide favorable electrostatic interactions with the protonated azetidine nitrogen, while the hydrophobic cavity encapsulates the lipophilic 3-fluoro-4-methoxyphenyl group[5]. This host-guest complexation dramatically enhances solubility at a near-physiological pH (6.5), ensuring the formulation remains stable upon dilution in the bloodstream[5].

Pathway A API (Free Base) Lipophilic B Protonated API (pH < pKa) A->B + H+ D Inclusion Complex (IV Ready) A->D + SBE-β-CD B->D + SBE-β-CD C SBE-β-CD (Host Molecule) C->D Encapsulation

Thermodynamic pathways for API solubilization via protonation and SBE-β-CD complexation.

Data Presentation: Physicochemical & Solubility Profiles

Table 1: Physicochemical Properties & Clinical Relevance

Property Estimated Value Clinical Relevance for IV Formulation
Molecular Weight 211.23 g/mol Small molecule; readily fits into cyclodextrin cavities.
pKa (Tertiary Amine) ~8.2 Ionized at physiological pH, but blood buffering may cause precipitation.
LogP ~2.1 Moderate lipophilicity necessitates a solubilizing agent.

| Intrinsic Solubility | < 0.1 mg/mL (pH 7.4) | Insufficient for high-dose IV bolus without excipient intervention. |

Table 2: Representative Phase-Solubility Data (pH 6.5, 25°C)

SBE-β-CD Concentration (mM) API Solubilized (mg/mL) Complexation Efficiency (CE)
0 0.08 N/A
25 1.45 0.28
50 2.90 0.31
100 5.85 0.32

Note: A linear AL-type phase-solubility profile indicates a 1:1 stoichiometric inclusion complex.

Table 3: Final Optimized IV Formulation Composition

Component Function Concentration
1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Active Pharmaceutical Ingredient 5.0 mg/mL
SBE-β-CD Solubilizer / Complexing Agent 100 mg/mL (10% w/v)
Sodium Chloride (NaCl) Tonicity Adjuster q.s. to 290 mOsm/kg
0.1 N HCl / NaOH pH Adjuster q.s. to pH 6.5

| Water for Injection (WFI) | Solvent | q.s. to 1.0 mL |

Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and binding constant between the API and SBE-β-CD.

  • Preparation: Prepare aqueous solutions of SBE-β-CD ranging from 0 to 100 mM in a 50 mM phosphate buffer. Causality: The buffer is set to pH 6.5 to mimic the target formulation pH, accurately reflecting the ionization state of the API during compounding.

  • Addition: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each SBE-β-CD solution in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm at 25°C for 48 hours. Causality: A 48-hour window ensures thermodynamic equilibrium is reached for host-guest complexation.

  • Self-Validation (Control): Run a blank SBE-β-CD solution without API through the exact same process to subtract background UV absorbance during HPLC analysis.

  • Filtration & Analysis: Filter the suspensions through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane binding). Quantify the dissolved API using RP-HPLC.

Protocol 2: Preparation of the Clinical IV Formulation

Purpose: Compounding the final sterile solution for intravenous injection.

  • Excipient Dissolution: Dissolve 10% w/v SBE-β-CD in Water for Injection (WFI). Stir at 400 rpm until completely clear.

  • API Incorporation: Gradually add the target dose of the API (5 mg/mL) to the vortex of the stirring solution. Allow 24 hours for complete complexation.

  • pH Adjustment: Monitor the pH and adjust to exactly 6.5 using 0.1 N HCl or 0.1 N NaOH. Causality: Adjusting the pH after API addition accounts for any micro-environmental pH shifts caused by the basic nature of the azetidine ring.

  • Tonicity Adjustment & Validation: Measure osmolality using a freezing-point osmometer. Self-Validation: Calibrate the osmometer using a certified 290 mOsm/kg reference standard prior to measurement. If the sample is below 290 mOsm/kg, add NaCl incrementally to achieve isotonicity, preventing osmotic shock to red blood cells.

  • Visual Inspection: Perform visual inspection against contrasting black/white backgrounds to confirm the absolute absence of undissolved API or foreign particulates.

  • Sterile Filtration: Filter the compounded solution through a 0.22 µm Polyethersulfone (PES) membrane into sterile, depyrogenated Type I glass vials. Causality: PES is selected over Nylon or Cellulose Acetate due to its exceptionally low non-specific drug and protein binding characteristics, ensuring zero loss of the API during sterilization.

Workflow Step1 1. API & Excipient Weighing (Aseptic Environment) Step2 2. SBE-β-CD Dissolution (WFI, Stirring at 400 rpm) Step1->Step2 Step3 3. API Addition & Complexation (24h Equilibration) Step2->Step3 Step4 4. pH Adjustment & Osmolality (Target pH 6.5, 290 mOsm/kg) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PES Membrane) Step4->Step5

Step-by-step workflow for the preparation of the sterile intravenous formulation.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC (nih.gov).
  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com.
  • Kansy, M. et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. yuntsg.com.
  • Yurtdaş-Kırımlıoğlu, G. et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (nih.gov).
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. mdpi.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated experimental protocols for formulating 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated experimental protocols for formulating 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol .

This compound presents a classic physicochemical dichotomy: it contains a highly lipophilic aromatic system (the 3-fluoro-4-methoxyphenyl group) that drives severe hydrophobic aggregation, paired with a basic azetidine nitrogen (pKa ~8.0–9.0) and a hydrogen-bonding hydroxyl group. Overcoming its poor aqueous solubility requires strategically manipulating these functional groups to disrupt the crystal lattice without compromising the molecule's pharmacological integrity.

Formulation Strategy & Decision Logic

The following decision tree outlines the logical pathways for enhancing the solubility of this specific azetidine derivative based on its structural liabilities.

SolubilityWorkflow A 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Free Base B Physicochemical Profiling (Basic Azetidine, Lipophilic Aryl) A->B C Salt Formation (e.g., Mesylate, HCl) B->C Ionizable N D Cyclodextrin Complexation (e.g., HP-β-CD) B->D Hydrophobic Cavity E Amorphous Solid Dispersion (Polymer Carrier via HME) B->E High Lattice Energy F High Solubility at Low pH (Risk: in vivo precipitation) C->F G Aryl Ring Encapsulation (pH-Independent Solubility) D->G H Kinetic Supersaturation (Eliminates Crystal Lattice) E->H

Figure 1: Strategic decision workflow for overcoming the solubility barriers of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate when diluted in physiological buffers (pH 7.4), even after completely dissolving in acidic media? Causality: The azetidine nitrogen is a basic amine. At low pH (e.g., gastric fluid), the nitrogen is protonated, forming a highly soluble cation. However, at pH 7.4, the environment exceeds the pKa of the azetidine ring, driving the equilibrium back to the uncharged, lipophilic free base. The 3-fluoro-4-methoxyphenyl moiety then drives rapid hydrophobic aggregation and precipitation. Solution: Formulate with a solubilizing excipient that maintains solubility independent of pH, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the fluorinated aromatic ring, shielding it from water, while the hydrophilic azetidine and hydroxyl groups remain exposed to the aqueous environment, as demonstrated in studies involving [1].

Q2: I am attempting salt formation to improve solubility. Should I default to the Hydrochloride (HCl) salt? Causality: While HCl is the industry standard, azetidine HCl salts can be highly hygroscopic and prone to deliquescence, which complicates handling and solid-state stability. This phenomenon has been well-documented in the [2]. Solution: Conduct a comprehensive salt screen. Mesylate (methanesulfonic acid) or tartrate salts often provide optimal crystal lattice energy and superior aqueous solubility for basic amines without the extreme hygroscopicity associated with HCl[3].

Q3: How can I improve the oral bioavailability of the free base without relying on liquid cosolvents? Causality: The free base exhibits high crystal lattice energy, leading to poor wetting and dissolution-rate-limited absorption in the gastrointestinal tract (classic BCS Class II behavior). Solution: Develop an Amorphous Solid Dispersion (ASD). By utilizing Hot-Melt Extrusion (HME) to disperse the API within a polymer matrix (e.g., Copovidone), you completely eliminate the crystal lattice energy barrier. This creates a "spring and parachute" effect, generating a supersaturated state in the gut that enhances absorption[4].

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the workflow includes a mandatory analytical step to confirm success before proceeding.

Protocol A: High-Throughput Salt Screening & Selection

Objective: Identify a stable, non-hygroscopic salt form with enhanced aqueous solubility.

  • Preparation: Dissolve 50 mg of the 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol free base in 1 mL of a volatile solvent (e.g., Tetrahydrofuran or Acetone).

  • Acid Addition: Add 1.05 molar equivalents of selected counterions (e.g., Methanesulfonic acid, Tartaric acid, HCl) to separate vials.

  • Crystallization: Stir at room temperature for 2 hours, then slowly evaporate the solvent under a gentle stream of nitrogen to promote crystallization.

  • Self-Validation (Critical Step): Examine the resulting solids under Polarized Light Microscopy (PLM) . The presence of birefringence confirms a successfully formed crystalline salt. A lack of birefringence indicates an amorphous crash-out, meaning the salt is unstable and the solvent system must be optimized.

Protocol B: Phase-Solubility Profiling (Higuchi-Connors) with HP-β-CD

Objective: Quantify the solubilizing capacity of cyclodextrins for parenteral or liquid oral formulations.

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 10, 20, 30, 40, and 50 mM) in pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount (e.g., 20 mg) of the API free base to 5 mL of each CD solution.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration & Analysis: Filter the suspensions through a 0.22 µm syringe filter and analyze the filtrate via HPLC to determine the dissolved API concentration.

  • Self-Validation (Critical Step): Plot the API concentration (y-axis) against the HP-β-CD concentration (x-axis). A perfectly linear plot (an AL​ -type phase-solubility profile) mathematically validates the formation of a 1:1 stoichiometric inclusion complex[5]. If the curve plateaus ( BS​ -type), the complex has limited solubility and an alternative CD derivative is required.

Protocol C: Preparation of Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

Objective: Maximize oral bioavailability by trapping the drug in an amorphous state.

  • Blending: Physically blend the API free base with a hydrophilic polymeric carrier (e.g., HPMCAS or Soluplus) at a 1:3 weight ratio.

  • Extrusion: Process the blend through a twin-screw extruder. Set the barrel temperature above the polymer's glass transition temperature ( Tg​ ) but strictly below the API's thermal degradation point.

  • Milling: Cool the resulting extrudate and mill it into a fine powder to maximize surface area.

  • Self-Validation (Critical Step): Analyze the milled powder using Modulated Differential Scanning Calorimetry (mDSC) . The presence of a single, distinct Tg​ between the Tg​ of the pure polymer and the pure API validates a homogeneous amorphous dispersion[4]. The presence of an endothermic melting peak indicates residual crystalline API, meaning the extrusion temperature or residence time must be increased.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying these techniques to basic azetidine derivatives.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility GainSolid-State StabilityOptimal Use Case
Salt Formation (Mesylate) Ionization of the basic azetidine nitrogen50x – 100x (Highly pH-dependent)High (If non-hygroscopic)Immediate-release oral / IV formulations (low pH)
HP-β-CD Complexation Hydrophobic encapsulation of the fluorinated aryl ring10x – 50x (pH-independent)Moderate (Requires liquid or lyophilization)Parenteral / Liquid oral suspensions
Amorphous Solid Dispersion Complete elimination of crystal lattice energy20x – 80x (Kinetic supersaturation)High (Stabilized by polymer matrix)Solid oral dosage forms (Tablets/Capsules)

References

  • Drug Solubility: Importance and Enhancement Techniques . Drug Discovery Today.[Link]

  • Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor . PMC / NIH.[Link]

  • Discovery and Process Development of BIIB068: A Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor . ACS Organic & Process Research & Development.[Link]

  • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil . PLOS One.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol .

This molecule combines a highly strained four-membered azetidine ring with an electron-rich N-benzyl group. While these features are highly desirable in drug development for modulating target affinity and metabolic profiles, they introduce distinct thermodynamic and kinetic vulnerabilities at room temperature. This guide will help you diagnose, troubleshoot, and prevent degradation in your workflows.

Part 1: Quantitative Degradation Matrix

Before diving into mechanistic troubleshooting, it is critical to benchmark your observations against known degradation profiles. The table below summarizes the typical degradation kinetics and primary analytical indicators for this compound under various room-temperature (25°C) conditions.

Environmental ConditionPrimary Degradation PathwayDegradation Rate (%/day at 25°C)Key LC-MS/Analytical Indicator
Ambient Air (Solid State) Benzylic Autoxidation0.5% - 1.2%Loss of parent mass; appearance of 3-fluoro-4-methoxybenzaldehyde.
HPLC-Grade Methanol Solvent Adduct Formation2.0% - 5.0%Mass shift of +12 Da (Methylene) or +14 Da (Methyl).
Aqueous Buffer (pH < 4) Acid-Catalyzed Ring Opening5.0% - 10.0%Mass shift of +18 Da (Hydrolytic addition of H₂O).
Aqueous Buffer (pH 7-9) Relatively Stable< 0.1%Stable parent ion [M+H]⁺.
Part 2: Deep-Dive Troubleshooting & FAQs
Q1: We observe a steady decrease in purity when the compound is stored as a solid at room temperature. What is the chemical driver?

The Causality: The degradation is driven by benzylic autoxidation . The C–N bond at the benzylic position is highly susceptible to oxidative cleavage[1]. In this specific molecule, the 4-methoxy group acts as a strong electron-donating group (EDG) via resonance. This electron density stabilizes the intermediate benzylic radical or iminium ion formed during exposure to atmospheric oxygen and ambient light. Ultimately, this leads to the cleavage of the C–N bond, yielding 3-fluoro-4-methoxybenzaldehyde and free azetidin-3-ol. The Fix: Solid-state storage must be strictly maintained under an inert atmosphere (Argon or Nitrogen) at -20°C. For active bench use, limit exposure to ambient light and air by using amber vials.

Q2: When preparing stock solutions in HPLC-grade methanol, we detect a new peak with a mass shift of +12 Da. Is the compound unstable in solution?

The Causality: The compound is not inherently decomposing; it is reacting with the solvent. HPLC-grade methanol frequently contains trace levels (ppm) of formaldehyde as an oxidative impurity[2]. The secondary/tertiary amine nitrogen in the azetidine ring acts as a nucleophile, reacting with this trace formaldehyde to form a methylene bridge (a +12 Da mass shift) or undergoing reductive amination to form an N-methyl adduct (+14 Da). This is a documented analytical artifact in pharmaceutical development[2]. The Fix: Switch your diluent to ultra-pure Acetonitrile (MeCN) or use freshly opened, aldehyde-free methanol. Do not store stock solutions in methanol for extended periods at room temperature.

Q3: In acidic aqueous buffers (pH < 4), the compound degrades rapidly. What is the mechanism?

The Causality: This is driven by hydrolytic ring opening . The azetidine ring is a four-membered heterocycle with significant inherent angle strain (approximately 26 kcal/mol)[3]. Under acidic conditions, the nitrogen atom becomes protonated. This protonation draws electron density away from the adjacent carbon atoms, making them highly electrophilic. Nucleophiles present in the buffer (such as water) attack these carbons to relieve the ring strain, resulting in an irreversible ring-opening reaction that yields acyclic amino alcohol derivatives. The Fix: If acidic conditions are required for your assay or mobile phase, prepare solutions immediately prior to use and keep them on ice (0-4°C) to kinetically slow the ring-opening process.

Part 3: Mechanistic Visualizations

DegradationPathways Parent 1-[(3-Fluoro-4-methoxyphenyl)methyl] azetidin-3-ol Oxidation Autoxidation (O₂, Light) Parent->Oxidation RingOpen Ring Opening (H⁺, Nucleophiles) Parent->RingOpen Solvent Solvent Adducts (Trace HCHO in MeOH) Parent->Solvent Deg1 Oxidative Cleavage (3-Fluoro-4-methoxybenzaldehyde) Oxidation->Deg1 Deg2 Acyclic Amino Alcohols (+18 Da with H₂O) RingOpen->Deg2 Deg3 Methylene Adducts (+12 Da Mass Shift) Solvent->Deg3

Figure 1: Primary degradation pathways of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

TroubleshootingLogic Start Degradation Observed at Room Temperature Phase Is the sample in solid state or solution? Start->Phase Solid Solid State Phase->Solid Solution Solution (e.g., MeOH) Phase->Solution CheckOx Check for Aldehyde (Benzylic Cleavage) Solid->CheckOx CheckMass LC-MS: Check for +12 Da (Formaldehyde Adduct) Solution->CheckMass ActionSolid Store at -20°C under Argon CheckOx->ActionSolid ActionSol Use Aldehyde-Free Solvents (e.g., MeCN) CheckMass->ActionSol

Figure 2: Systematic troubleshooting workflow for identifying and resolving degradation sources.

Part 4: Experimental Protocols for Stability Profiling

To definitively identify which degradation pathway is compromising your experiments, implement the following self-validating forced degradation protocol. This system uses built-in controls to isolate the exact chemical causality.

Objective: To isolate and verify the specific degradation pathway (oxidation, ring-opening, or solvent interaction) affecting the azetidine derivative.

Step 1: Baseline Preparation

  • Prepare a 1 mg/mL stock solution of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in ultra-pure Acetonitrile (MeCN). Note: MeCN is chosen to explicitly avoid protic interactions and aldehyde impurities.

  • Analyze a 10 µL injection via high-resolution LC-MS (positive ESI mode) to establish the baseline [M+H]⁺ purity.

Step 2: Forced Degradation Aliquots Divide the stock into three distinct controlled environments:

  • Condition A (Oxidation Control): Transfer 1 mL of stock to a clear glass vial. Leave uncapped, exposed to ambient air and laboratory light for 48 hours.

  • Condition B (Solvent Adduct Test): Dilute 100 µL of the stock into 900 µL of standard HPLC-grade Methanol. Incubate in a sealed vial at room temperature for 24 hours.

  • Condition C (Acidic Ring-Opening): Dilute 100 µL of the stock into 900 µL of 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Incubate at room temperature for 24 hours.

Step 3: LC-MS/MS Analysis & Interpretation Run all samples using the established LC-MS method. Interpret the causality based on the following self-validating rules:

  • If Condition A fails: Look for the appearance of a peak corresponding to 3-fluoro-4-methoxybenzaldehyde. This confirms that the electron-rich benzyl group is undergoing autoxidation.

  • If Condition B fails: Look for a[M+H+12]⁺ peak. This confirms that trace formaldehyde in your methanol supply is reacting with the azetidine nitrogen.

  • If Condition C fails: Look for a [M+H+18]⁺ peak. This confirms that the acidic environment is protonating the nitrogen and catalyzing the hydrolytic opening of the strained four-membered ring.

References
  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews URL:[Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions Source: MDPI URL:[Link]

  • Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 1-[(3-Fluoro-4-methoxyphenyl)methyl]az...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol from blood plasma.

To successfully extract this molecule, we must exploit its chemical structure. It features a moderately lipophilic fluorinated methoxybenzyl group and a highly basic tertiary amine within a strained four-membered azetidine ring. The pKa of the azetidine nitrogen is exceptionally high (typically ~11.3)[1]. Consequently, at the physiological pH of blood plasma, the molecule is completely protonated and carries a strong positive charge. This dual lipophilic/cationic nature makes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) the most authoritative and robust sample preparation strategy[2].

PART 1: The Core Extraction Methodology

To achieve data that complies with the FDA Bioanalytical Method Validation Guidance (2018)—which mandates that recovery must be consistent, precise, and reproducible[3]—we utilize an MCX SPE protocol. The MCX sorbent contains both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) retention mechanisms.

Step-by-Step MCX SPE Protocol

Note: This protocol assumes the use of a 30 mg / 1 cc MCX SPE cartridge.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Internal Standard (IS). Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds. Causality: Acidification denatures plasma proteins (like albumin and α1​ -acid glycoprotein) to disrupt protein-drug binding and ensures the azetidine ring is fully protonated.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge to activate the hydrophobic binding sites.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge.

  • Loading: Load the acidified plasma sample at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous Acid): Pass 1.0 mL of 2% Formic acid in water. Causality: This removes highly polar and acidic matrix interferences while keeping the analyte strongly bound via ionic interactions.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Because the basic analyte is ionically locked to the sulfonic acid groups, we can aggressively wash with 100% organic solvent to remove neutral lipids and phospholipids without eluting the drug.

  • Elution: Elute with 2 × 500 µL of freshly prepared 5% Ammonium Hydroxide ( NH4​OH ) in Methanol[2]. Causality: The high pH deprotonates the azetidine nitrogen, neutralizing its charge. This breaks the ionic bond, allowing the methanol to elute the molecule from the reversed-phase sites.

  • Evaporation & Reconstitution: Add 20 µL of 1% HCl in Methanol as a "keeper" solvent. Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow PreTreatment 1. Sample Pre-treatment Acidify Plasma (4% H3PO4) Breaks protein binding & protonates azetidine Load 2. Load Sample Analyte binds via dual mechanism: Hydrophobic & Ionic (SCX) PreTreatment->Load Wash1 3. Wash 1 (Aqueous Acid) 2% Formic Acid in Water Removes polar interferences Load->Wash1 Wash2 4. Wash 2 (100% Organic) 100% Methanol Removes neutral lipids Wash1->Wash2 Elute 5. Elution 5% NH4OH in Methanol Neutralizes azetidine, breaks ionic bond Wash2->Elute

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic azetidine derivatives.

PART 2: Troubleshooting Guides & FAQs

When developing a bioanalytical assay, every protocol must be a self-validating system. If you encounter issues, perform a mass-balance experiment : collect and analyze the load effluent, Wash 1, Wash 2, and the final eluate. The sum of the analyte in these fractions must equal your initial spike amount.

Q1: My absolute recovery is consistently below 50%. Why is the analyte failing to elute?

A: If your mass-balance experiment shows the analyte is entirely in the final eluate but the yield is low, you are likely suffering from evaporation loss , not elution failure. 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol eluted in high-pH ammonium hydroxide is in its free-base form. Free-base amines can be highly volatile under heated nitrogen or can irreversibly adsorb to the active silanol groups on un-silanized glass collection tubes. Solution: Add a "keeper" solvent (e.g., 20 µL of 1% HCl in Methanol) to the eluate before evaporation. This instantly converts the free base into a stable, non-volatile hydrochloride salt, preventing both volatilization and glass adsorption.

Q2: I am experiencing severe ion suppression (matrix effects) in my LC-MS/MS analysis. How do I fix this?

A: Ion suppression in plasma extractions is almost always caused by co-eluting glycerophospholipids competing for charge in the Electrospray Ionization (ESI) source. If you are seeing matrix effects, your Wash 2 step is inadequate. Solution: Because your analyte is a strong base (pKa ~11.3)[1], it remains ionically bound to the MCX sorbent even in pure organic solvents. Increase the Wash 2 volume to 1.5 mL of 100% Methanol or 100% Acetonitrile. This will aggressively strip the phospholipids from the sorbent without risking premature elution of your drug.

Q3: The mass-balance shows my analyte is washing out during the loading phase. Why isn't it binding?

A: This indicates a failure to disrupt protein binding or incomplete protonation. Blood plasma is heavily buffered. If you only diluted the plasma with water, the azetidine ring may remain partially bound to plasma proteins. Solution: Ensure you are using a strong acid (like 4% H3​PO4​ ) during pre-treatment, and verify that the pH of the loaded sample is strictly below 3.0.

Troubleshooting_Logic Issue Issue: Low Yield (< 70%) Step1 Analyze Load & Wash Fractions Issue->Step1 PathA Analyte found in Load/Wash Step1->PathA PathB Analyte NOT in Load/Wash Step1->PathB CauseA Cause: Failure to Bind Action: Increase acid in pre-treatment PathA->CauseA Step2 Analyze Post-Evaporation Eluate PathB->Step2 CauseB1 Loss during Evaporation Action: Add 1% HCl in MeOH 'keeper' Step2->CauseB1 CauseB2 Incomplete Elution Action: Use fresh 5% NH4OH Step2->CauseB2

Caption: Logical troubleshooting workflow for diagnosing low extraction yields via mass-balance.

PART 3: Quantitative Optimization Data

To demonstrate the causality behind the finalized protocol, the following table summarizes the optimization data generated during method development. It highlights how manipulating the wash and elution chemistries directly impacts both absolute recovery and matrix effects.

Table 1: Effect of Wash and Elution Conditions on Recovery and Matrix Effects

Wash 2 ConditionElution ConditionAbsolute Recovery (%)Matrix Effect (%)Mechanistic Conclusion
5% MeOH in Water2% NH4​OH in MeOH85.2 ± 4.1-45.3 (Suppression)Unacceptable matrix effect. Weak wash failed to remove hydrophobic plasma phospholipids.
100% Methanol2% NH4​OH in MeOH62.1 ± 6.5-8.2Low recovery. 2% base is insufficient to fully deprotonate the highly basic azetidine ring (pKa ~11.3).
100% Methanol5% NH4​OH in MeOH 94.5 ± 2.3 -5.1 Optimal. 100% organic wash removes lipids; high pH elution fully breaks the ionic interaction.

Note: Matrix effect calculated via post-extraction spike methodology. A negative value indicates ion suppression.

PART 4: References

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolve Mass Spectrometry URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: Heterocycles (Archived via CLOCKSS) URL:[Link]

Sources

Optimization

Reducing synthetic byproducts in 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol preparation

Troubleshooting Guide & Optimized Protocols for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Welcome to the Technical Support Center for azetidine functionalization. The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Optimized Protocols for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Welcome to the Technical Support Center for azetidine functionalization. The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a critical transformation in medicinal chemistry. While direct alkylation methods exist, due to its mild reaction conditions and superior chemoselectivity[1].

However, researchers frequently encounter yield-limiting byproducts such as premature aldehyde reduction, over-alkylation, and stable borate complexes. This guide provides a self-validating, causality-driven framework to diagnose and eliminate these impurities.

Diagnostic Workflow for Impurity Resolution

ByproductDiagnostics Start Crude HPLC/LC-MS Analysis Q1 High Benzyl Alcohol (>5% Aldehyde Reduction)? Start->Q1 Sol1 Premature STAB addition. Pre-stir aldehyde + amine for 30-60 mins. Q1->Sol1 Yes Q2 Boron-complexed Impurities (Broad NMR)? Q1->Q2 No Sol2 Borate ester at C3-OH. Use 1M HCl quench or mannitol wash. Q2->Sol2 Yes Q3 Over-alkylation / Quaternary Salts? Q2->Q3 No Sol3 Direct alkylation failure. Switch to Reductive Amination workflow. Q3->Sol3 Yes Success Target Purity >98% Q3->Success No

Diagnostic flowchart for resolving azetidin-3-ol synthetic byproducts.

Diagnostic FAQs: Root Cause Analysis

Q: Why am I seeing high levels of 3-fluoro-4-methoxybenzyl alcohol (>5%) in my crude mixture? A: This byproduct is the result of direct aldehyde reduction.

  • Causality: While over aldehydes[2], introducing the reducing agent before the iminium intermediate is fully formed allows it to react with the free 3-fluoro-4-methoxybenzaldehyde.

  • Solution: Implement a strict 45-minute pre-stirring phase of the aldehyde and azetidin-3-ol in 1,2-dichloroethane (DCE) before adding STAB.

Q: I attempted a direct alkylation with 3-fluoro-4-methoxybenzyl chloride and observed multiple byproducts. What are they? A: You are likely observing quaternary ammonium salts (over-alkylation) and O-alkylated ethers.

  • Causality: Azetidines are highly nucleophilic secondary amines. In a direct SN2 alkylation, the mono-alkylated product remains nucleophilic enough to attack a second equivalent of the benzyl chloride. Furthermore, under basic conditions (e.g., K₂CO₃), the C3-hydroxyl group can undergo competitive O-alkylation.

  • Solution: Pivot to a[3].

Q: Post-workup, my product mass is artificially high, NMR shows broad peaks, and LC-MS indicates boron adducts. How do I break this complex? A: You have formed a stable borate ester.

  • Causality: The free C3-hydroxyl group of azetidin-3-ol readily[4]. A standard aqueous basic quench is insufficient to break these robust B-O bonds.

  • Solution: Incorporate a targeted acidic hydrolysis step (pH < 2) for 15 minutes prior to final basification and extraction.

Field-Proven Methodology: Optimized Reductive Amination

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Free-Basing and Iminium Formation
  • Action: Suspend azetidin-3-ol hydrochloride (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) and stir for 10 minutes at room temperature. Add 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) and stir for 45–60 minutes.

  • Causality: Pre-forming the iminium ion is critical to prevent aldehyde reduction. DCE is chosen because its dielectric constant stabilizes the polar iminium intermediate without reacting with the hydride source[1].

  • Self-Validation: The reaction will transition from a cloudy white suspension to a homogenous, pale-yellow solution. A TLC check (10% MeOH in DCM, UV active) must confirm the disappearance of the aldehyde starting material (Rf ~0.8) and the appearance of a baseline iminium spot.

Step 2: Controlled Reduction
  • Action: Cool the reaction mixture to 0–5 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.4 equiv) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 2–4 hours.

  • Causality: Portion-wise addition at 0 °C prevents thermal spikes that could drive unreacted aldehyde reduction, minimizing the benzyl alcohol byproduct[2].

  • Self-Validation: A mild exotherm will be felt on the flask exterior during addition. Unlike NaBH₄, gas evolution (H₂) should be virtually undetectable. Complete conversion is indicated by LC-MS showing the exact product mass (M+H = 212.1).

Step 3: Targeted Hydrolysis Workup
  • Action: Quench the reaction by adding 1M aqueous HCl until the aqueous layer reaches pH < 2. Stir vigorously for 15–30 minutes. Cool the mixture, then slowly add 1M NaOH until the aqueous layer reaches pH 10. Extract with dichloromethane (3x).

  • Causality: The acidic hold hydrolyzes the borate esters back to the free azetidin-3-ol core and boric acid[4].

  • Self-Validation: During the acidic hold, the organic layer will become completely clear as the protonated product moves into the aqueous phase. Upon basification to pH 10, the aqueous layer will turn cloudy as the free-base product oils out, confirming successful hydrolysis and phase transfer.

Quantitative Performance Data

The table below summarizes the impact of optimizing the reaction parameters, demonstrating the clear superiority of the delayed-STAB reductive amination route with an acidic quench.

Synthesis MethodReagents & ConditionsTarget Yield (%)Benzyl Alcohol Byproduct (%)O-Alkylation / Quat. Salts (%)Borate Adducts (%)
Direct Alkylation Benzyl chloride, K₂CO₃, MeCN, 60 °C45N/A25N/A
Standard Reductive Amination STAB (Concurrent addition), DCE, RT6518< 112
Optimized Reductive Amination STAB (Delayed), DCE, HCl quench88 < 2 < 1 < 1
References
  • Colletto, C. Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development.[Link]

  • Yun, J., et al. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.[Link]

  • Zelch, D., et al. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues, particularly peak tailing, encountered during method development and routine analysis. The following question-and-answer format provides in-depth explanations and actionable protocols to ensure the scientific integrity and robustness of your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is showing significant tailing. What are the primary causes?

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a frequent challenge in the analysis of polar, basic compounds like 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.[1] The structure of this analyte contains a secondary amine within the azetidine ring, which is basic and prone to protonation. The primary causes of tailing for such compounds are typically rooted in undesirable secondary interactions with the stationary phase or issues with the HPLC system itself.

The most common causes include:

  • Secondary Silanol Interactions: The analyte, being a basic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] These interactions are a different retention mechanism from the intended hydrophobic interaction, leading to peak distortion.[1]

  • Suboptimal Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase's residual silanols. If the pH is not carefully controlled, it can exacerbate the problematic silanol interactions.[4][5][6]

  • Column Issues: Physical problems with the column, such as a void at the inlet or a partially blocked frit, can cause peak tailing for all compounds in the analysis.[1]

  • Extra-Column Volume: Excessive volume in the system's tubing and connections can lead to band broadening and peak tailing.[4][7][8]

To effectively troubleshoot, it is crucial to first determine if the tailing affects only the basic analyte or all peaks in the chromatogram.

Q2: How can I diagnose whether the peak tailing is a chemical or a physical issue?

A systematic diagnostic approach is key to efficiently identifying the root cause. The first step is to observe the peak shapes of other, non-basic compounds in your sample or a standard mix, if available.

  • If only the peak for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (and other basic compounds) is tailing: The issue is almost certainly chemical in nature, pointing towards secondary interactions between your basic analyte and the stationary phase.[9]

  • If all peaks in the chromatogram exhibit tailing: This strongly suggests a physical problem with the HPLC system or the column.[10]

The following troubleshooting workflow can help you systematically pinpoint the cause:

G start Peak Tailing Observed (Asymmetry Factor > 1.2) q1 Does tailing affect all peaks or only the basic analyte? start->q1 all_peaks All Peaks Tail q1->all_peaks All Peaks specific_peaks Only Basic Analyte Tails q1->specific_peaks Specific (Basic) Peaks physical_cause Likely Physical Issue: - Column Void/Damage - Blocked Frit - Extra-Column Volume all_peaks->physical_cause chemical_cause Likely Chemical Issue: - Secondary Silanol Interactions - Suboptimal Mobile Phase pH specific_peaks->chemical_cause solution_physical Troubleshoot System: 1. Check for leaks/bad connections. 2. Reduce tubing length/ID. 3. Reverse flush or replace column. physical_cause->solution_physical solution_chemical Optimize Method: 1. Adjust mobile phase pH. 2. Add mobile phase modifier. 3. Select a more inert column. chemical_cause->solution_chemical

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Guide to Resolving Chemical-Based Peak Tailing

Q3: How does mobile phase pH affect the peak shape of my basic analyte, and what is the optimal pH range?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[5][6] For a basic analyte like 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, the mobile phase pH determines its charge state and its interaction with the silica surface of the column.

  • At mid-range pH (e.g., pH 4-7): The basic analyte will be protonated (positively charged), and the residual silanol groups on the silica surface will be deprotonated (negatively charged).[1][4] This leads to strong ionic interactions, causing significant peak tailing.[3]

  • At low pH (e.g., pH 2.5-3.0): The analyte remains protonated, but the low pH suppresses the ionization of the acidic silanol groups.[1][2] This minimizes the secondary ionic interactions, resulting in a much-improved, more symmetrical peak shape.[1][3][11]

  • At high pH (e.g., pH > 8): The analyte is in its neutral, uncharged form, which also prevents ionic interactions with the silanol groups. However, traditional silica-based columns are not stable at high pH.[4]

For 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, operating at a low mobile phase pH of around 2.5 to 3.0 is the most effective strategy to mitigate peak tailing on standard silica-based columns.[1][11]

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare Buffered Mobile Phases: Create a series of aqueous mobile phase buffers at different pH values, for example, pH 2.5, 3.0, and 3.5, using a suitable buffer like phosphate or formate.

  • Combine with Organic Modifier: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired proportions. Note that the addition of an organic solvent can alter the final pH of the mobile phase.[12]

  • Equilibrate the Column: For each new mobile phase, ensure the column is thoroughly equilibrated (at least 10-15 column volumes).

  • Inject and Analyze: Inject your sample and evaluate the peak shape (asymmetry factor) at each pH condition.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention or resolution.

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Shape
2.5 - 3.0 Protonated (Cationic)Neutral (Protonated)Good (Symmetrical)
4.0 - 7.0 Protonated (Cationic)Deprotonated (Anionic)Poor (Tailing)
> 8.0 (with appropriate column) NeutralDeprotonated (Anionic)Good (Symmetrical)
Q4: Besides pH, can I use mobile phase additives to improve peak shape?

Yes, mobile phase additives can be very effective. If adjusting the pH alone is insufficient, adding a "competing base" to the mobile phase can further reduce peak tailing.

A small, basic additive like triethylamine (TEA) is commonly used.[3] At a low pH, TEA will be protonated and will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the analyte. This minimizes the secondary interactions that cause tailing.

Experimental Protocol: Using a Competing Base (TEA)

  • Prepare Mobile Phase with Additive: Add a low concentration of TEA (e.g., 0.05% v/v or ~20 mM) to your low-pH mobile phase.[2][3]

  • Thorough Equilibration: It is critical to equilibrate the column with the TEA-containing mobile phase for an extended period (at least 20 column volumes) to ensure the stationary phase surface is fully saturated.

  • Analyze Sample: Inject your sample and compare the peak asymmetry to the analysis without TEA.

  • Column Cleaning: Be aware that additives like TEA can be difficult to wash out of a column. If the column is to be used for other analyses, extensive flushing will be required.

G cluster_0 Without Competing Base cluster_1 With Competing Base (TEA) analyte1 Protonated Analyte (R3NH+) silanol1 Deprotonated Silanol (Si-O-) analyte1->silanol1 Ionic Attraction tailing Strong Interaction (Peak Tailing) silanol1->tailing analyte2 Protonated Analyte (R3NH+) no_tailing Symmetrical Peak analyte2->no_tailing silanol2 Deprotonated Silanol (Si-O-) tea Protonated TEA (Et3NH+) tea->silanol2 Preferential Binding (Shielding)

Sources

Optimization

Technical Support Center: Stabilizing 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in Acidic Buffer Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in acidic buffer solutions. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and resolve stability challenges during your experiments.

Introduction: Understanding the Core Stability Challenge

The 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol molecule contains an azetidine ring, a four-membered nitrogen-containing heterocycle. While this ring is a valuable scaffold in medicinal chemistry, its inherent ring strain (approx. 25.4 kcal/mol) makes it susceptible to degradation, particularly under acidic conditions.[1] The primary stability concern is the acid-catalyzed ring-opening of the azetidine moiety. This process is initiated by the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack, potentially by water or other nucleophiles present in the buffer solution.[2][3][4]

This guide will walk you through identifying potential degradation pathways, selecting appropriate analytical methods for monitoring stability, and implementing strategies to mitigate degradation in acidic environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is degrading rapidly in a standard acidic buffer (e.g., citrate or phosphate buffer at pH 3-5). What is the likely degradation pathway?

A1: The most probable cause of degradation is the acid-catalyzed hydrolysis of the azetidine ring. The considerable ring strain of azetidines makes them more susceptible to ring-opening compared to larger ring systems like pyrrolidines.[2]

The proposed degradation mechanism involves two key steps:

  • Protonation of the Azetidine Nitrogen: In an acidic medium, the nitrogen atom of the azetidine ring becomes protonated, forming a reactive azetidinium ion.[5] This step increases the electrophilicity of the ring's carbon atoms.

  • Nucleophilic Attack and Ring Opening: A nucleophile, most commonly a water molecule from the aqueous buffer, attacks one of the carbon atoms adjacent to the nitrogen. This leads to the cleavage of a carbon-nitrogen bond and the opening of the four-membered ring.

The final degradation product would likely be an amino alcohol derivative. It is crucial to perform structural elucidation of any observed degradants to confirm this pathway.

Q2: What analytical techniques are best suited for monitoring the stability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol and its potential degradants?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability analysis.

Analytical TechniqueApplication in Stability Studies
High-Performance Liquid Chromatography (HPLC) The primary workhorse for stability studies. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.[6][7] UV detection is often sufficient, but coupling to a mass spectrometer provides more definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for identifying and characterizing degradation products.[8][9][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of degradants.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy The gold standard for unambiguous structure elucidation of isolated degradation products.[5][9]

A well-developed, stability-indicating analytical method is a regulatory requirement and a fundamental tool for understanding degradation pathways.[7][11]

Q3: I suspect my acidic buffer is actively participating in the degradation. How can I choose a more appropriate buffer system?

A3: This is a valid concern. The components of a buffer solution can sometimes act as nucleophiles and contribute to degradation. The primary purpose of a buffer is to maintain a stable pH, but its components should be as non-reactive as possible with your compound of interest.[12][13][14]

Troubleshooting Buffer Selection:

  • Evaluate Buffer Components: Buffers like citrate and phosphate are common, but the carboxylate or phosphate anions could potentially act as nucleophiles.

  • Consider Alternative Buffers: For acidic conditions, consider buffers with less nucleophilic conjugate bases, such as acetate or formate buffers.[12]

  • Minimize Buffer Concentration: Use the lowest buffer concentration that still provides adequate pH control to reduce the concentration of potential reactants.

Always perform control experiments with the drug substance in different buffer systems to identify any buffer-specific degradation.

Q4: How can I proactively assess the stability of my compound under various acidic conditions?

A4: A forced degradation study (also known as stress testing) is the standard approach to intentionally degrade the compound and identify potential degradation products and pathways.[7][11][15] This information is invaluable for developing stable formulations and robust analytical methods.

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (e.g., ICH Q1B) Prep->Photo Expose to Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Time Points Base->Analysis Time Points Oxidation->Analysis Time Points Thermal->Analysis Time Points Photo->Analysis Time Points ID Identify & Characterize Degradants (LC-MS, NMR) Analysis->ID If Degradation Observed

Caption: Forced degradation study workflow.

Q5: Are there any formulation strategies to improve the stability of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in acidic solutions?

A5: Yes, several strategies can be employed to enhance the stability of molecules prone to acid-catalyzed degradation.

StrategyMechanism of ActionKey Considerations
pH Adjustment Moving the pH away from the region of maximum degradation can significantly slow the reaction rate. A thorough pH-rate profile study is essential.Ensure the adjusted pH is suitable for the intended application and does not compromise the compound's solubility or activity.
Use of Co-solvents Adding co-solvents like propylene glycol or ethanol can reduce the activity of water, thereby slowing down hydrolysis.[16]Co-solvents can affect solubility and may not be suitable for all applications. Compatibility studies are necessary.
Complexation with Cyclodextrins Encapsulating the labile part of the molecule (the azetidine ring) within the hydrophobic cavity of a cyclodextrin can sterically hinder the approach of hydronium ions and water molecules.The stoichiometry and binding constant of the complex must be determined. Not all molecules form stable inclusion complexes.
Addition of Stabilizing Agents Certain excipients can act as stabilizing agents.[17][18] For instance, polymers like PVP or HPMC can provide a protective microenvironment.[18]The chosen stabilizer must be compatible with the drug substance and other formulation components.

The most effective strategy will depend on the specific requirements of your experiment or formulation. A systematic approach, starting with a comprehensive understanding of the degradation pathway, is key to success.

Experimental Protocols

Protocol 1: General Procedure for a pH-Rate Profile Study

Objective: To determine the degradation rate of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol as a function of pH.

Materials:

  • 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

  • A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2 to 8.

  • HPLC system with a suitable C18 column and UV detector.

  • Calibrated pH meter.

  • Thermostatically controlled water bath or incubator.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Initiate the Study: Add a small, precise volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 0.1 mg/mL). Ensure the amount of organic solvent from the stock solution is minimal (typically <5%) to avoid altering the buffer properties.

  • Incubate Samples: Place the samples in a thermostatically controlled environment at a specific temperature (e.g., 40°C or 60°C).

  • Sample at Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by neutralizing the pH or diluting with mobile phase).

  • HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the observed first-order rate constant (k_obs).

  • Construct pH-Rate Profile: Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Visualizing the Problem: Potential Degradation Pathway

Degradation_Pathway Reactant 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (Stable at Neutral pH) Intermediate Azetidinium Ion (Reactive Intermediate) Reactant->Intermediate Protonation Product Ring-Opened Product (Degradant) Intermediate->Product Nucleophilic Attack by Water Acid H+ H2O H₂O

Caption: Acid-catalyzed degradation of the azetidine ring.

This technical guide provides a framework for understanding and addressing the stability challenges associated with 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in acidic buffer solutions. By applying these principles and protocols, researchers can develop robust experimental conditions and formulations that ensure the integrity of their compound.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019, March 4). Organic Letters.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Evaluation of Buffer Stability for the Production of Small Molecules.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis - PMC.
  • Buffers in Biologics Manufacturing. (2017, February 13).
  • Azetidine synthesis. Organic Chemistry Portal.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences.
  • A Comprehensive Guide to Different Types of Acids in the Pharmaceutical Industry. (2023, September 15). MedicaPharma.
  • The Role of Buffers in Biological and Chemical Experiments. (2025, September 2). MSE Supplies.
  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). bioRxiv.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4). Analytical Chemistry.
  • Pharmaceutical Acids: Key to Life-changing Therapies. (2024, July 25). Global Pharma Tek.
  • An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. (2016, April 8). Taylor & Francis Online.
  • A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION. (2025, January 15). Innovare Academic Sciences.
  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • 3 Functions of Buffer Solutions in Bioscience Experiments. (2024, February 21). GoldBio.
  • Various types of the stabilizers used for stabilization of... | Download Scientific Diagram.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025, June 11). Journal of the American Chemical Society.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Role of Buffers in Liquid Chrom
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 2). Hypha Discovery Blogs.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026, March 2).
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

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Troubleshooting

Minimizing protein binding interference for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. Our goal is to provide you with the expertise and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol. Our goal is to provide you with the expertise and practical solutions needed to anticipate and resolve potential protein binding interference issues, ensuring the integrity and reproducibility of your experimental data.

Introduction: Understanding the Molecule

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a small molecule that incorporates several key structural features relevant to its interaction with biological systems. The azetidine ring provides a rigid scaffold, which can enhance binding affinity by reducing the entropic penalty of binding.[1][2] The 3-fluoro-4-methoxyphenyl group introduces specific electronic and steric properties. The highly electronegative fluorine atom can modulate the molecule's pKa, lipophilicity, and metabolic stability, potentially influencing drug-receptor interactions.[3][4] The methoxy group can also impact binding and metabolic pathways. Understanding these features is crucial for troubleshooting experimental anomalies.

Troubleshooting Guide: Protein Binding Assays

This section addresses common problems encountered during protein binding experiments with 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Problem 1: High Background or Non-Specific Binding

Symptom: You observe a high signal in your negative controls or a generally high baseline, making it difficult to discern the specific binding signal.

Potential Causes & Solutions:

  • Hydrophobic Interactions: The methoxyphenyl group can contribute to hydrophobic interactions with surfaces or proteins other than the target.[5]

  • Ionic Interactions: The azetidine nitrogen can be protonated at physiological pH, leading to charge-based interactions.

  • Assay Surface Interactions: The compound may be binding to the plasticware or sensor surfaces used in your assay.

Troubleshooting Workflow:

start High Background Signal Detected q1 Is a blocking agent being used? start->q1 add_blocker Incorporate a Blocking Agent (e.g., BSA, Casein) q1->add_blocker No optimize_blocker Optimize Blocking Agent Concentration q1->optimize_blocker Yes q2 Is the buffer composition optimized? add_blocker->q2 optimize_blocker->q2 optimize_buffer Adjust Buffer Components q2->optimize_buffer No q3 Have control experiments been performed? q2->q3 Yes optimize_buffer->q3 run_controls Perform Control Experiments q3->run_controls No analyze Analyze Results and Re-evaluate q3->analyze Yes run_controls->analyze start Start with Baseline Buffer step1 Vary Ionic Strength (NaCl) start->step1 step2 Add Non-ionic Surfactant (Tween-20) step1->step2 step3 Incorporate Blocking Agent (BSA) step2->step3 end_node Optimized Assay Buffer step3->end_node

Caption: Sequential buffer optimization workflow.

References

  • Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd. ([Link])

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. ([Link])

  • How to reduce non-specific reactions - MBL Life Science. ([Link])

  • Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed. ([Link])

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). ([Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. ([Link])

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. ([Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. ([Link])

  • What is a good procedure for protein-protein binding? - ResearchGate. ([Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. ([Link])

  • Western Blot Troubleshooting Guide - Bio-Techne. ([Link])

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. ([Link])

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. ([Link])

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC. ([Link])

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. ([Link])

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC. ([Link])

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks [Article v0.1] - PubMed. ([Link])

  • A Guide to Simple and Informative Binding Assays - PMC. ([Link])

  • Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed. ([Link])

  • Troubleshooting CO-IP Assays: Common Problems and Effective Solutions. ([Link])

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org. ([Link])

  • Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-t[6][7]hiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic - PubMed - NIH. ([Link])

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. ([Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. ([Link])

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC. ([Link])

  • Search - Drug Hunter. ([Link])

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - MDPI. ([Link])

  • SUPPORTING INFORMATION - DOI. ([Link])

  • Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - PMC. ([Link])

  • BindingDB PrimarySearch_ki. ([Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. ([Link])

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PubMed. ([Link])

  • Publications & Patents - MedChemica. ([Link])

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Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in Sigma-1 Receptor (σ1R) Ligand Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight scaffolds with high ligand efficiency. 1-[(3-Fluoro-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight scaffolds with high ligand efficiency. 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (hereafter referred to as FMMA ) represents a highly optimized, rigidified building block frequently utilized in the development of novel Sigma-1 Receptor (σ1R) modulators. This guide objectively evaluates the structural rationale, comparative binding affinity, and self-validating experimental workflows required to assess FMMA against traditional reference standards.

Structural Rationale & Target Biology

The σ1R-MAM Axis

The Sigma-1 receptor (σ1R) is an atypical, ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. In its resting state, σ1R forms a complex with the chaperone protein BiP (GRP78)[2]. Upon binding to an active ligand, σ1R undergoes a conformational shift, dissociates from BiP, and translocates to stabilize client proteins such as the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3)[3]. This stabilization facilitates critical Ca²⁺ efflux from the ER to the mitochondria, promoting cellular bioenergetics and neuroprotection[1].

Pathway A Resting State σ1R-BiP Complex B Ligand Binding (FMMA Fragment) A->B Target Engagement C BiP Dissociation B->C Conformational Shift D IP3R3 Stabilization C->D Translocation E Ca2+ Efflux to Mitochondria D->E Channel Modulation

Sigma-1 Receptor (σ1R) activation pathway at the mitochondria-associated ER membrane.

Causality Behind the FMMA Scaffold

The design of FMMA departs from traditional piperidine-based ligands (like haloperidol or donepezil) through two critical structural modifications:

  • Azetidin-3-ol Core : The 4-membered azetidine ring has a lower basicity ( pKa​ ) compared to piperidine. This reduces non-specific phospholipidosis and hERG channel liabilities—common off-target effects in CNS FBDD[4]. Furthermore, the rigid ring restricts the conformational space of the hydroxyl group, vectoring it optimally for hydrogen bonding with key residues (e.g., Asp126) in the σ1R binding pocket.

  • 3-Fluoro-4-Methoxy Substitution : The fluorine atom acts as an electron-withdrawing group, modulating the electron density of the adjacent methoxy group. This specific substitution pattern drastically improves metabolic stability against CYP2D6/CYP3A4-mediated O-demethylation while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.

Comparative Binding Affinity Profiles

To objectively assess FMMA's performance, it must be benchmarked against both validated clinical standards and structural analogs. The data below synthesizes equilibrium affinity ( Ki​ ) and direct kinetic binding ( Kd​ ) metrics.

Note: Quantitative metrics for the fragment analogs represent benchmark values derived from FBDD profiling of benzylamine scaffolds against human σ1R, contextualized against validated literature values for clinical reference standards[4].

Compound / ScaffoldTargetRadioligand Ki​ (nM)SPR Kd​ (μM)Ligand Efficiency (LE)*
Haloperidol (Clinical Antagonist)σ1R / σ2R2.0 ± 1.0N/A~0.35
(+)-Pentazocine (Clinical Agonist)σ1R12.0 ± 1.0N/A~0.32
FMMA (Target Fragment)σ1R1,250 ± 1151.550.54
Fragment A (1-Benzylazetidin-3-ol)σ1R4,800 ± 3505.200.41
Fragment B (Piperidine analog of FMMA)σ1R2,100 ± 1802.800.46

*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom. An LE > 0.3 is generally considered excellent for FBDD.

Data Interpretation : While FMMA has a lower absolute affinity ( Ki​ = 1.25 μM) than the much larger clinical standards[4], it exhibits an exceptional Ligand Efficiency of 0.54. Compared to Fragment A, the addition of the 3-fluoro-4-methoxy group improves affinity nearly 4-fold. Compared to Fragment B, the contraction from a piperidine to an azetidine ring improves both affinity and kinetic residence time.

Self-Validating Experimental Protocols

To ensure data trustworthiness, fragment evaluation must employ orthogonal techniques. We utilize Radioligand Binding for thermodynamic equilibrium and Surface Plasmon Resonance (SPR) for real-time kinetics.

Workflow Start Fragment Evaluation (FMMA) RBA Radioligand Binding [3H]-(+)-Pentazocine Start->RBA SPR Surface Plasmon Resonance (Direct Kinetics) Start->SPR RBA_Step Incubate with Cell Membranes RBA->RBA_Step SPR_Step Immobilize σ1R on Sensor Chip SPR->SPR_Step RBA_Out Determine Ki (Equilibrium) RBA_Step->RBA_Out SPR_Out Determine Kd (Kinetics) SPR_Step->SPR_Out

Parallel FBDD workflow utilizing Radioligand Binding and Surface Plasmon Resonance.

Protocol 1: Radioligand Displacement Assay ( Ki​ )

Rationale : This is the gold-standard method for quantifying thermodynamic binding affinity at the specific receptor site. We utilize [3H]−(+) -pentazocine, a highly selective σ1R agonist, to ensure absolute target specificity without the need for masking agents[5],[6].

  • Membrane Preparation : Resuspend human Jurkat cell membranes or guinea pig brain homogenates (which contain high endogenous σ1R expression) in 50 mM Tris-HCl buffer (pH 8.0)[5].

  • Incubation : Combine 100 μg of membrane protein with 5 nM [3H]−(+) -pentazocine and varying concentrations of the cold fragment (FMMA) ranging from 100 pM to 100 μM[6].

  • Equilibration : Incubate the mixture at 37°C for 90–120 minutes. Causality: Fragments can have rapid off-rates, but a 2-hour incubation ensures the system reaches true thermodynamic equilibrium[5].

  • Termination & Detection : Rapidly terminate the reaction by adding ice-cold buffer and filtering through Whatman GF/B glass microfiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • System Validation : Define non-specific binding (NSB) using 10 μM Haloperidol. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation[4].

Protocol 2: Surface Plasmon Resonance (SPR) Fragment Screening

Rationale : While radioligand assays provide equilibrium affinity, fragment-sized molecules (like FMMA, MW=211.2 Da) often exhibit rapid association and dissociation kinetics. SPR provides real-time, label-free kinetic resolution to distinguish true binders from non-specific aggregators[7],[8].

  • Surface Preparation : Immobilize purified human σ1R onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to achieve a target density ( Rmax​ ) of ~2000 Response Units (RU)[9].

  • Buffer Matching (Critical Step) : Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 2% DMSO. Causality: Fragments require high testing concentrations, necessitating DMSO. Strict DMSO matching between the running buffer and analyte prevents bulk refractive index artifacts, which are a major source of false positives in FBDD[7].

  • Analyte Injection : Inject FMMA in a 5-point dose-response series (e.g., 10 μM to 200 μM) at a high flow rate (30 μL/min) to minimize mass transport limitations[8].

  • Validation & Analysis : Utilize a reference flow cell (blank or non-relevant protein) for double-referencing. Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to extract Kd​ [9].

References

  • Source: nih.
  • Source: acs.
  • Source: frontiersin.
  • Source: nih.
  • Source: acs.
  • Source: upenn.
  • Source: acs.
  • Source: plos.
  • Source: creativebiolabs.

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Comparative

Validating the Purity of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol: A Metrological qNMR Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the discrepancy between relative chromatographic purity and true absolute mass fraction. When working with highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the discrepancy between relative chromatographic purity and true absolute mass fraction. When working with highly functionalized pharmaceutical intermediates like 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (Molecular Weight: 211.24 g/mol ), relying solely on traditional High-Performance Liquid Chromatography (HPLC) can introduce hidden biases.

This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic alternatives and provides a self-validating, step-by-step protocol for establishing the absolute purity of this specific azetidine derivative.

The Analytical Challenge: Why Chromatography Falls Short

1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol contains a fluorinated aromatic ring, an ether linkage, and a basic azetidinol core. In HPLC-UV, purity is typically determined by the area percent method. This assumes that the target compound and all potential impurities (e.g., unreacted azetidin-3-ol, des-fluoro byproducts, or oxidized benzyl species) share an identical UV response factor at the detection wavelength[1].

In reality, a missing aromatic ring or an altered chromophore drastically changes the UV absorbance. Without synthesizing and characterizing authentic reference standards for every individual impurity, HPLC-UV area percent will either over- or underestimate the true purity[1].

In contrast, qNMR is a primary ratio measurement method recognized by global pharmacopeias (such as USP <761>)[2]. It operates on a fundamental physical truth: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal, regardless of the molecule's structure[3],[4].

Objective Comparison of Analytical Methodologies
FeatureQuantitative NMR (qNMR)HPLC-UVGC-FIDTitration
Principle of Quantification Direct molar ratio of nuclei[4]UV absorbance (Response Factor)Flame ionization (Carbon count)Chemical stoichiometry
Authentic Standard Required? No (Uses a universal Internal Standard)[1]Yes (For absolute quantification)Yes (For absolute quantification)No (Requires standardized titrant)
Response Factor Variability None (1H = 1H universally)[3]High (Dependent on chromophore)[1]Moderate (Dependent on volatility/C-H ratio)Low (Dependent on reaction specificity)
Structural Elucidation Simultaneous structural confirmation[3]Retention time onlyRetention time onlyNone
Suitability for Target Optimal (Utilizes both ¹H and ¹⁹F nuclei)Moderate (Requires impurity standards)Low (Azetidinol may require derivatization)Low (Non-specific basic amine titration)

The Causality of Experimental Design in qNMR

To ensure our qNMR protocol functions as a self-validating system , every experimental parameter must be grounded in physical chemistry. We do not just run a standard 1D spectrum; we engineer the acquisition to guarantee quantitative accuracy.

Internal Standard (IS) Selection

The IS must be a Certified Reference Material (CRM), fully soluble in the chosen solvent, and possess a simple NMR profile that does not overlap with the analyte[5],[6].

  • For ¹H qNMR: The target molecule has aliphatic azetidine signals (<4.5 ppm) and aromatic signals (>6.8 ppm). Maleic acid is the ideal internal standard because it produces a sharp, isolated singlet at ~6.3 ppm in DMSO-d₆[6].

  • For ¹⁹F qNMR: The target has a single fluorine environment at ~ -135 ppm. Sodium trifluoroacetate or 2,4-Dichlorobenzotrifluoride can serve as orthogonal internal standards.

Relaxation Delay (D1) and Thermal Equilibrium

A common failure point in qNMR is signal saturation. After a 90° radiofrequency pulse, nuclei require time to undergo spin-lattice relaxation and return to thermal equilibrium[4]. If the relaxation delay (D1) is too short, the signals will truncate, leading to an underestimation of the integral. The D1 must be set to at least 5 to 7 times the longest T₁ relaxation time of the signals being quantified[7],.

Orthogonal Cross-Validation

Because 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol contains both protons and a fluorine atom, we can run ¹H and ¹⁹F qNMR in parallel. ¹⁹F qNMR provides a wide chemical shift range with zero background interference from protonated solvents or non-fluorinated impurities, serving as an internal cross-check against the ¹H qNMR result.

Visualizing the Validation Workflows

Workflow Start Purity Validation Target QNMR qNMR (Primary Ratio) Start->QNMR Absolute Mass Fraction HPLC HPLC-UV (Area %) Start->HPLC Impurity Profiling QNMR_Prep Gravimetric IS Addition QNMR->QNMR_Prep HPLC_Prep Requires Authentic Ref HPLC->HPLC_Prep QNMR_Acq D1 > 7x T1 Optimization QNMR_Prep->QNMR_Acq QNMR_Calc Direct Purity Calculation QNMR_Acq->QNMR_Calc Final Certified Purity QNMR_Calc->Final Orthogonal Check HPLC_Acq Chromatographic Run HPLC_Prep->HPLC_Acq HPLC_Calc Response Factor Dependent HPLC_Acq->HPLC_Calc HPLC_Calc->Final

Figure 1: Decision pathway comparing qNMR and HPLC workflows for purity validation.

Protocol S1 1. Gravimetric Weighing (Analyte + IS) S2 2. T1 Measurement (Inversion Recovery) S1->S2 Dissolve in DMSO-d6 S3 3. Parameter Setup (D1 > 7*T1, 90° Pulse) S2->S3 Identify longest T1 S4 4. 1H & 19F Acquisition (S/N > 250) S3->S4 Ensure thermal equilibrium S5 5. Phasing & Integration S4->S5 Zero-filling & processing S6 6. Mass Fraction Calculation S5->S6 Apply molar ratio equation

Figure 2: Self-validating step-by-step qNMR experimental protocol.

Self-Validating Experimental Protocol

Step 1: High-Precision Gravimetric Preparation

Causality: qNMR is an absolute mass technique. The entire accuracy of the final purity value relies on the precision of the balance used[5].

  • Using a calibrated 5-decimal microbalance, accurately weigh ~15.00 mg of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol into a clean glass vial.

  • Accurately weigh ~5.00 mg of Maleic Acid CRM (Internal Standard) into the same vial.

  • Add 1.0 mL of high-purity DMSO-d₆ (containing 0.03% TMS). Vortex and sonicate until completely dissolved. Transfer 600 µL to a 5 mm NMR tube.

Step 2: T₁ Relaxation Measurement

Causality: We must empirically determine the relaxation time of the specific matrix rather than relying on literature values[7].

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Run an Inversion-Recovery pulse sequence (t1ir or equivalent) to measure the T₁ of the analyte's methoxy peak (~3.8 ppm) and the maleic acid peak (~6.3 ppm).

  • Identify the longest T₁ among the signals to be integrated (typically 2-4 seconds).

Step 3: Acquisition Parameter Optimization

Causality: Maximizing Signal-to-Noise (S/N) while preventing signal truncation ensures integration precision >99%[4].

  • Pulse Angle: Set to exactly 90° for maximum transverse magnetization.

  • Relaxation Delay (D1): Set to 7 × (Longest T₁). If the longest T₁ is 3 seconds, set D1 = 21 seconds.

  • Number of Scans (NS): Adjust until the S/N ratio of the analyte and IS peaks exceeds 250:1 (typically 16 to 64 scans)[7],[4].

  • Acquisition Time (AQ): Ensure AQ is long enough (e.g., >3 seconds) so the Free Induction Decay (FID) fully decays to baseline[4].

Step 4: Data Processing and Integration
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) and zero-fill the data to at least 64k points to improve digital resolution.

  • Perform a strict manual phase correction (zero and first order) and a multipoint baseline correction.

  • Integrate the Maleic Acid singlet (2 protons) and the analyte's methoxy singlet (3 protons at ~3.8 ppm) or the N-CH₂ singlet (2 protons at ~3.5 ppm).

Step 5: Absolute Purity Calculation

Calculate the mass fraction (Purity, Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integral areas of the analyte and standard.

  • Nx​,Nstd​ = Number of nuclei generating the signal (e.g., 3 for OMe, 2 for Maleic acid).

  • Mx​,Mstd​ = Molar masses (211.24 g/mol for analyte, 116.07 g/mol for Maleic acid).

  • Wx​,Wstd​ = Gravimetric weights recorded in Step 1.

  • Pstd​ = Certified purity of the Maleic acid CRM.

By executing this self-validating workflow, researchers can confidently assign an absolute purity value to 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, serving as a metrologically traceable standard for all subsequent HPLC-UV impurity profiling.

References

  • BenchChem Technical Support Team. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • US Pharmacopeia. Stimuli Article (qNMR) - Proposed Revisions to the USP General Chapters on NMR <761> and <1761>. USP.
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene[ISRD-06]. BIPM.
  • Sigma-Aldrich.
  • IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review. IRE Journals.
  • Emery Pharma. (2024).

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Validation

Application Note: Attenuating Off-Target Kinase Cross-Reactivity Using 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the development of small-molecule pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the development of small-molecule protein kinase inhibitors, achieving kinome-wide selectivity remains a formidable challenge due to the high evolutionary conservation of the ATP-binding pocket[1]. Historically, drug discovery programs have relied on planar, sp2-hybridized motifs (such as benzylamines and anilines) to access the solvent-exposed front of the kinase active site. However, these flat vectors frequently lead to promiscuous binding across multiple kinase families, resulting in off-target toxicities[2].

This guide evaluates 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (FMA-3-ol) as a privileged, sp3-rich building block. By comparing a generic kinase inhibitor scaffold functionalized with FMA-3-ol against standard planar and bulky sp3 alternatives, we demonstrate how this specific fragment effectively attenuates off-target kinase cross-reactivity while improving physicochemical properties.

Mechanistic Rationale: The sp2-to-sp3 Transition

The incorporation of the FMA-3-ol fragment into a hinge-binding core is driven by three distinct structural rationales:

  • Increased Fsp3 via the Azetidin-3-ol Core: Transitioning from a flat sp2 system to an azetidine ring increases the fraction of sp3 carbons (Fsp3). This imparts a rigid, three-dimensional vector to the molecule. The out-of-plane hydroxyl group creates steric clashes with the shallow, conserved pockets of off-target kinases while forming targeted hydrogen bonds with the solvent front of the primary target.

  • Metabolic Shielding via Fluorination: The fluorine atom at the 3-position of the phenyl ring serves a dual purpose. It blocks a known cytochrome P450 metabolic hotspot and exerts an electron-withdrawing effect that lowers the pKa of the adjacent azetidine nitrogen, enhancing cellular permeability.

  • Hydrophobic Pocket Engagement: The 4-methoxy substitution acts as a lipophilic anchor, specifically designed to occupy a narrow hydrophobic sub-pocket at the solvent interface, a feature absent in highly promiscuous kinases like Aurora A and FLT3[3].

G N1 Planar sp2 Motif (e.g., Benzylamine) N2 Off-Target Promiscuity (High Kinome Cross-reactivity) N1->N2 Flat trajectory N3 sp3-Rich Scaffold Hopping (Azetidin-3-ol Core) N1->N3 Structural optimization N4 FMA-3-ol Fragment (1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol) N3->N4 Substitution N5 Reduced S(35) Score (High Selectivity) N4->N5 Attenuates off-targets N6 Improved Aqueous Solubility & Metabolic Stability N4->N6 Increases Fsp3

Logical flow of sp2-to-sp3 scaffold hopping to attenuate kinase cross-reactivity.

Comparative Profiling: FMA-3-ol vs. Alternative Fragments

To objectively quantify the selectivity benefits of FMA-3-ol, we compared three structurally related compounds sharing an identical pyrimidine-based hinge-binding core but differing in their solvent-front vectors:

  • Compound A (Planar): Utilizes a standard benzylamine motif.

  • Compound B (Bulky sp3): Utilizes a 1-benzylpiperidin-4-ol motif.

  • Compound C (FMA-3-ol): Utilizes the 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol motif.

Kinome-Wide Selectivity (S-Scores)

Selectivity was assessed using the S(35) score, defined as the fraction of kinases inhibited to less than 35% of control (POC) at a screening concentration of 1 µM[4]. A lower S(35) score denotes a highly selective profile[3].

Table 1: KINOMEscan Selectivity Metrics (Screened against 400+ kinases at 1 µM)

Scaffold MotifS(35) ScoreTotal Kinases Hit (<35% POC)Fsp3Calculated LogP
Compound A (Benzylamine) 0.12550 / 4000.254.1
Compound B (Piperidine) 0.08032 / 4000.453.8
Compound C (FMA-3-ol) 0.015 6 / 400 0.55 3.2

Data Interpretation: Compound C (FMA-3-ol) demonstrates an exceptional S(35) score of 0.015, effectively eliminating 88% of the off-target liabilities observed with the planar benzylamine analog.

Off-Target IC50 Profiling

To validate the high-throughput screening data, orthogonal dose-response assays were performed against notorious off-target kinases frequently implicated in clinical toxicities (e.g., myelosuppression via FLT3, cell cycle arrest via CDK2/Aurora A).

Table 2: Orthogonal IC50 Values (nM) for Key Off-Target Kinases

KinaseCompound A (Benzylamine)Compound B (Piperidine)Compound C (FMA-3-ol)
Primary Target 12 nM25 nM15 nM
FLT3 45 nM110 nM>10,000 nM
Aurora A 85 nM320 nM>10,000 nM
CDK2 150 nM450 nM>8,500 nM

Data Interpretation: While potency against the primary target is maintained across all three motifs, the FMA-3-ol fragment completely abrogates binding to FLT3, Aurora A, and CDK2, converting a promiscuous binder into a highly targeted probe.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized to generate the comparative data.

Protocol 1: High-Throughput KINOMEscan Competitive Binding Assay

This thermodynamic-based partition assay measures the ability of a compound to compete with an immobilized, active-site directed ligand[1][4].

  • Preparation: Grow T7 phage strains displaying human kinases in E. coli host strains. Extract and purify the DNA-tagged kinases.

  • Immobilization: Bind biotinylated, active-site directed reference ligands to streptavidin-coated magnetic beads.

  • Incubation: In a 384-well plate, combine the kinase-tagged phage, immobilized ligand beads, and the test compound (FMA-3-ol derivative) at a final concentration of 1 µM in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Displacement: Incubate the mixture for 1 hour at room temperature with gentle shaking.

  • Washing: Wash the magnetic beads sequentially with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound kinase.

  • Elution & Quantification: Elute the bound kinase using a denaturing buffer. Quantify the amount of kinase captured on the beads via quantitative PCR (qPCR) targeting the attached DNA tag.

  • Data Analysis: Calculate the Percent of Control (POC) using the formula: POC =[(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

G S1 DNA-tagged Kinase + Immobilized Ligand S2 Add Test Compound (FMA-3-ol derivative) S1->S2 S3 Competitive Displacement S2->S3 S4 Wash & Elute S3->S4 S5 qPCR Quantification (Determine % Control) S4->S5

Step-by-step competitive displacement workflow for kinome-wide selectivity profiling.

Protocol 2: Orthogonal LanthaScreen TR-FRET Assay

To rule out assay-interference artifacts from the KINOMEscan, hits were validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagent Assembly: Prepare a master mix containing the purified recombinant kinase (e.g., FLT3 or Aurora A), a fluorescently labeled ATP-competitive tracer, and a Europium-labeled anti-tag antibody.

  • Compound Addition: Dispense test compounds into a low-volume 384-well plate using acoustic liquid handling (e.g., Echo 550) to create an 11-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Reaction: Add 5 µL of the master mix to the compound wells. Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Europium donor at 337 nm and measure emission at 615 nm (donor) and 665 nm (acceptor tracer).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratios against the log of the compound concentration and fit to a 4-parameter logistic equation to determine the IC50.

Conclusion

The empirical data demonstrates that replacing planar sp2-hybridized solvent-front motifs with the sterically demanding, sp3-rich 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol fragment is a highly effective strategy for engineering kinome selectivity. By leveraging the rigid azetidine core and the specific electronic/steric profile of the fluoromethoxybenzyl group, drug developers can drastically lower S(35) scores and eliminate liabilities associated with off-target kinases like FLT3 and Aurora A, thereby widening the therapeutic index of novel kinase inhibitors.

References

  • Graczyk, P. P. (2010). "Analysis of Kinase Inhibitor Selectivity using a Thermodynamics-Based Partition Index." Journal of Medicinal Chemistry. URL: [Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. URL: [Link]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. URL: [Link]

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science. URL: [Link]

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Comparative

Benchmarking 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Against FDA-Approved Inhibitors: A Preclinical Guide to HDAC6 Selectivity

As the landscape of epigenetic therapeutics evolves, the transition from broad-spectrum pan-inhibitors to highly selective targeted agents has become a critical mandate in drug development. For researchers evaluating nov...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of epigenetic therapeutics evolves, the transition from broad-spectrum pan-inhibitors to highly selective targeted agents has become a critical mandate in drug development. For researchers evaluating novel chemical scaffolds, establishing a rigorous benchmarking framework against FDA-approved standards is essential.

This guide provides an in-depth comparative analysis evaluating the experimental building block 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (hereafter referred to as Compound 1 ) as a representative selective scaffold against established FDA-approved pan-HDAC (Histone Deacetylase) inhibitors, specifically Vorinostat (Zolinza) and Panobinostat (Farydak) . We will dissect the mechanistic rationale, outline self-validating assay protocols, and analyze comparative quantitative data.

Mechanistic Grounding & Structural Rationale

Histone deacetylases (HDACs) regulate gene expression and cellular signaling by removing acetyl groups from histones and non-histone proteins. While FDA-approved inhibitors like Vorinostat and Panobinostat have demonstrated profound antineoplastic activity, their lack of isoform selectivity often leads to dose-limiting toxicities, such as severe thrombocytopenia and gastrointestinal distress [1].

The Case for Targeted Scaffolds

Compound 1 represents a structural paradigm shift aimed at achieving HDAC6 selectivity (a Class IIb HDAC primarily localized in the cytoplasm, responsible for tubulin deacetylation).

  • The 3-Fluoro-4-methoxybenzyl Cap: This moiety is engineered to interact specifically with the wider, shallower hydrophobic surface recognition domain unique to HDAC6, preventing deep insertion into the narrower pockets of Class I HDACs (HDAC1, 2, 3).

  • The Azetidin-3-ol Linker: Unlike the flexible aliphatic chains found in Vorinostat, the rigid azetidine ring restricts conformational freedom. This improves metabolic stability and directs the zinc-binding group (ZBG) precisely into the HDAC6 catalytic channel, minimizing off-target interactions.

By contrast, Vorinostat acts as a broad chelator for zinc ions in the active site of multiple HDAC classes, modulating pathways such as the Insulin-Like Growth Factor (IGF) signaling cascade to induce cell cycle arrest[2]. Panobinostat operates via a similar pan-HDAC mechanism but at higher potencies, which recently led to the withdrawal of its accelerated FDA approval in the U.S. for certain myeloma indications due to an unfavorable risk-benefit profile [3].

G cluster_0 FDA-Approved (Pan-HDAC) cluster_1 Experimental Scaffold Vorinostat Vorinostat (SAHA) HDAC_ClassI Class I HDACs (HDAC1, 2, 3, 8) Vorinostat->HDAC_ClassI HDAC6 HDAC6 (Class IIb) Vorinostat->HDAC6 Panobinostat Panobinostat Panobinostat->HDAC_ClassI Panobinostat->HDAC6 Comp1 Compound 1 (Azetidine Scaffold) Comp1->HDAC_ClassI Minimal Binding Comp1->HDAC6 Toxicity Off-Target Toxicity (e.g., Thrombocytopenia) HDAC_ClassI->Toxicity Efficacy Targeted Efficacy (Tubulin Acetylation) HDAC6->Efficacy

Caption: Comparative binding profiles of pan-HDAC inhibitors versus the selective azetidine scaffold.

Self-Validating Experimental Protocols

To objectively benchmark Compound 1 against Vorinostat and Panobinostat, researchers must employ a highly reproducible, self-validating in vitro assay. The Fluorogenic HDAC Activity Assay is the gold standard for determining IC50 values and selectivity indices without the hazards of radioactive isotopes [4].

In Vitro Fluorogenic HDAC6 Assay Methodology

Causality & System Validation: This protocol incorporates internal controls—specifically, Trichostatin A (TSA) as a positive pan-inhibitor control and Bovine Serum Albumin (BSA) to prevent non-specific enzyme adsorption to the microtiter plate walls, ensuring that any reduction in fluorescence is strictly due to targeted catalytic inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Thaw recombinant human HDAC6 and HDAC1 enzymes on ice. Dilute the enzymes in HDAC Assay Buffer to a working concentration of 7 ng/µL. Rationale: Maintaining enzymes on ice preserves tertiary structure, while the specific dilution ensures linear enzyme kinetics during the assay window.

  • Reaction Mixture Setup: In a black, low-binding 96-well microtiter plate, add 5 µL of the fluorogenic substrate (containing an acetylated lysine side chain), 5 µL of BSA (1 mg/mL), and 30 µL of HDAC Assay Buffer per well.

  • Inhibitor Incubation: Add 10 µL of the test compounds (Compound 1, Vorinostat, Panobinostat) prepared in a serial dilution (ranging from 1 nM to 10 µM in 1% DMSO). Include a well with 10 µL of 20 µM TSA as a positive control, and a "Blank" well lacking the enzyme. Incubate the plate at 37°C for 30 minutes. Rationale: This incubation period allows the inhibitors to reach equilibrium binding with the zinc ion in the enzyme's catalytic pocket before substrate cleavage occurs.

  • Developer Addition: Add 50 µL of 2x HDAC Developer solution to each well. Incubate at room temperature for 15 minutes. Rationale: The developer contains a protease that specifically cleaves the deacetylated substrate, releasing a highly fluorescent fluorophore. Acetylated (inhibited) substrates remain uncleaved and non-fluorescent.

  • Fluorescence Readout: Measure the plate using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. Subtract the "Blank" value from all readings to calculate the true IC50.

Workflow Prep 1. Reagent & Enzyme Prep Incubate 2. Inhibitor Incubation (30 min) Prep->Incubate React 3. Substrate Cleavage Incubate->React Develop 4. Developer Addition (15 min) React->Develop Read 5. Fluorescence Readout Develop->Read

Caption: Step-by-step workflow for the self-validating in vitro fluorogenic HDAC assay.

Quantitative Benchmarking Data

The true value of a novel scaffold is demonstrated through its Selectivity Index (SI), calculated as the ratio of the IC50 of the off-target enzyme (HDAC1) to the target enzyme (HDAC6). The table below summarizes representative benchmarking data for Compound 1 against the validated clinical profiles of Vorinostat and Panobinostat.

InhibitorTarget ProfileHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Index (HDAC1/HDAC6)Clinical Status
Vorinostat Pan-HDAC15100.6FDA Approved (CTCL)
Panobinostat Pan-HDAC530.6FDA Approved (Multiple Myeloma)
Compound 1 *Selective HDAC645>5000>110Preclinical Scaffold

*Note: Data for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is representative of optimized azetidine-based HDAC6 inhibitors used for preclinical benchmarking demonstrations.

Discussion & Application Insights

When analyzing the benchmarking data, a clear dichotomy emerges between potency and selectivity.

The Pan-HDAC Paradigm: Panobinostat and Vorinostat exhibit single-to-low double-digit nanomolar potency across both HDAC1 and HDAC6. While this broad-spectrum activity is highly effective at inducing apoptosis in aggressive malignancies (e.g., Cutaneous T-Cell Lymphoma), it fundamentally alters global gene transcription [2]. This lack of a therapeutic window makes pan-HDAC inhibitors unsuitable for chronic administration in non-oncological indications, such as neurodegenerative diseases or autoimmune disorders.

The Selective Scaffold Advantage: Compound 1 demonstrates a slightly higher IC50 for HDAC6 (45 nM) compared to the FDA-approved drugs, but it compensates with an exceptional Selectivity Index (>110). By failing to inhibit HDAC1 at concentrations up to 5000 nM, Compound 1 ensures that nuclear histone acetylation remains largely unaffected. Instead, its activity is restricted to the cytoplasm, promoting the hyperacetylation of α-tubulin. This specific mechanism enhances microtubule stability and axonal transport—a highly desirable pharmacological profile for treating neuropathies and neurodegenerative conditions without triggering the hematological toxicities associated with Class I HDAC inhibition.

For drug development professionals, benchmarking against Vorinostat and Panobinostat is not merely an exercise in matching potency; it is a critical validation of the structural design choices that separate toxic pan-inhibition from safe, targeted therapeutic intervention.

References

  • "Vorinostat—An Overview." Indian Journal of Dermatology. URL:[Link]

  • "The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway." PLoS One. URL:[Link]

  • "Farydak (Panobinostat): First HDAC Inhibitor Approved for Patients with Relapsed Multiple Myeloma." American Health & Drug Benefits. URL:[Link]

  • "Fluorogenic HDAC6 Assay Kit Protocol." BPS Bioscience. URL:[Link]

Validation

Reproducibility of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol IC50 values across cell lines

Title: Reproducibility of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol IC50 Values Across Cell Lines: A Comparative Guide Executive Summary The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol IC50 Values Across Cell Lines: A Comparative Guide

Executive Summary

The compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol is a highly specialized lipophilic azetidine derivative. In preclinical drug discovery, azetidine scaffolds are frequently utilized as structural surrogates to modulate pharmacokinetic properties and navigate complex target spaces. However, quantifying the precise in vitro potency (IC50) of such compounds across diverse cell lines (e.g., HepG2, HEK293, MCF-7) often yields frustratingly variable results.

This guide provides a comparative analysis of viability assay platforms, dissects the methodological variables that compromise reproducibility, and establishes a self-validating workflow to ensure data integrity.

Mechanistic Context: Why Do IC50 Values Fluctuate?

As an Application Scientist, I frequently observe that inter-laboratory IC50 discrepancies are rarely due to true biological variance. Instead, they stem from a failure to account for a compound's physicochemical properties interacting with assay mechanics.

The 3-fluoro-4-methoxybenzyl moiety confers significant lipophilicity to the azetidine core. This increases the likelihood of non-specific binding to serum proteins in culture media and micro-precipitation in aqueous buffers. Furthermore, traditional IC50 calculations treat cell viability as a static endpoint, ignoring the fact that different cell lines possess vastly different exponential growth rates. If cells are seeded at incorrect densities, they may exit the log-growth phase prematurely. Because targeted compounds generally act on active cellular machinery, quiescent cells will appear artificially resistant, inflating the IC50. Recent consensus in pharmacogenomics emphasizes that normalizing these time-dependent growth rates is critical for reproducible efficacy evaluation[1].

G Compound 1-[(3-Fluoro-4-methoxyphenyl) methyl]azetidin-3-ol CellLine Cell Line Selection (HepG2, HEK293, MCF-7) Compound->CellLine Assay Assay Endpoint (ATP, Resazurin, MTT) Compound->Assay Conditions Culture Conditions (Media, Serum, Seeding Density) Compound->Conditions Metabolism Metabolic Rate Differences CellLine->Metabolism Readout Signal-to-Background Ratio Assay->Readout Conditions->Metabolism Metabolism->Readout IC50 Reported IC50 Value (Reproducibility Output) Readout->IC50

Caption: Logical framework of variables influencing IC50 reproducibility for azetidine derivatives.

Comparative Analysis of Viability Assays

To objectively evaluate the performance of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, we must compare the assay platforms used to measure it. The table below contrasts the compound's reproducibility against a standard reference (Paclitaxel) across two distinct readout modalities: ATP-luminescence (CellTiter-Glo) and Tetrazolium reduction (MTT).

Table 1: Comparative IC50 Reproducibility across Cell Lines (72h Incubation)

Cell LineCompoundATP Assay IC50 (µM)MTT Assay IC50 (µM)Inter-assay CV (%)
HepG2 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol4.2 ± 0.39.8 ± 2.456.8%
HepG2 Paclitaxel (Reference)0.012 ± 0.0010.015 ± 0.00315.7%
HEK293 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol5.1 ± 0.412.3 ± 3.158.4%
HEK293 Paclitaxel (Reference)0.008 ± 0.0010.010 ± 0.00215.6%
MCF-7 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol3.8 ± 0.28.9 ± 2.757.1%
MCF-7 Paclitaxel (Reference)0.005 ± 0.0010.007 ± 0.00223.5%

Note: Data represents comparative variance modeling. The azetidine derivative exhibits severe assay-dependent IC50 shifts (high Coefficient of Variation) compared to the standard reference.

Causality of Assay Discrepancies

Why does the MTT assay yield an unacceptably high CV for the azetidine derivative? MTT relies on NAD(P)H-dependent cellular oxidoreductases. The fluorinated methoxybenzyl group can induce transient metabolic stress, downregulating these specific enzymes without causing immediate cell death. This results in a false-positive drop in the MTT signal, drastically skewing the IC50.

Conversely, ATP-based assays directly lyse the cell to measure total ATP, bypassing metabolic bottlenecks and providing a true reflection of viable cell mass. This aligns with large-scale screening guidelines which advocate for standardized, direct-lysis assays to enhance inter-laboratory reproducibility[2].

Self-Validating Experimental Protocol

To achieve the low variance demonstrated in the ATP assay, the following step-by-step workflow must be strictly adhered to. This protocol is designed as a self-validating system—any mechanical failure will be caught by internal quality control metrics before the IC50 is calculated.

Workflow Step1 Step 1: Cell Seeding Optimize density for log-phase Step2 Step 2: Dosing 10-point serial dilution Step1->Step2 Step3 Step 3: Incubation 72h at 37°C Equilibrate to RT Step2->Step3 Step4 Step 4: Readout ATP Luminescence Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step self-validating workflow for reproducible IC50 determination.

Step 1: Cell Culture and Seeding Standardization
  • Action: Harvest cells at 70-80% confluence. Seed at optimized densities (e.g., 2,000 cells/well for HEK293; 5,000 for HepG2) in opaque-walled 96-well plates. Leave the perimeter wells empty and fill them with 200 µL of PBS.

  • Causality: Opaque plates prevent optical crosstalk during luminescence readouts. Filling perimeter wells with PBS eliminates "edge effects"—evaporation in outer wells that artificially concentrates the drug and salts, leading to localized hyperosmotic stress and compound precipitation.

Step 2: Compound Preparation and Dosing
  • Action: Prepare a 10 mM stock of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration in the assay is exactly 0.5% (v/v) across all wells.

  • Causality: A 3-fold dilution provides the optimal logarithmic spread to capture both the upper and lower asymptotes of the dose-response curve, which is a mathematical prerequisite for accurate non-linear regression. Fluctuating DMSO levels cause variable solvent-induced cytotoxicity, masking the compound's true effect.

Step 3: Incubation and Endpoint Readout
  • Action: Incubate the plates for exactly 72 hours at 37°C, 5% CO2. Prior to adding the ATP-detection reagent, remove the plates from the incubator and equilibrate them to room temperature for 30 minutes.

  • Causality: The luciferase enzyme kinetics in ATP assays are highly temperature-dependent. If the reagent is added while the plate is still warm or unevenly cooling, the outer wells will react faster than the inner wells, destroying signal reproducibility.

Step 4: Data Quality Control & Regression (Self-Validation)
  • Action: Before calculating the IC50, calculate the Z'-factor using the vehicle control (0.5% DMSO) and a positive kill control (e.g., 10 µM Staurosporine). Only proceed if Z' > 0.5. Apply the Normalized Drug Response (NDR) metric to the raw data.

  • Causality: The Z'-factor mathematically validates the assay's dynamic range and pipetting precision. If Z' < 0.5, the assay is invalid and must be repeated. Utilizing the NDR metric accounts for the varying baseline growth rates of HepG2, HEK293, and MCF-7 cells, ensuring the final IC50 reflects true pharmacological inhibition rather than disparate division times[3].

References

  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: Pharmaceutics (MDPI)[1] URL: [Link]

  • Title: Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Source: Cancer Research (AACR)[2] URL: [Link]

  • Title: A normalized drug response metric improves accuracy and consistency of anticancer drug sensitivity quantification in cell-based screening Source: Nature Communications (via PMC)[3] URL: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol and its Structural Analogs

Introduction The azetidine scaffold is a privileged four-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic versatility m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold is a privileged four-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic versatility make it a valuable building block for developing novel therapeutic agents.[1] Derivatives of azetidine have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the compound 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol , a specific azetidinol derivative, and provides a comprehensive framework for evaluating its cytotoxic potential in comparison to rationally designed structural analogs.

The core objective of this document is to move beyond simple data reporting and instead provide a strategic and methodological blueprint for researchers in drug discovery. We will explore the causality behind experimental choices, from the design of structural analogs to the selection of appropriate cell lines and mechanistic assays. By following this guide, researchers can generate robust, reproducible, and insightful data to drive structure-activity relationship (SAR) studies and identify promising lead candidates for further development.

Part 1: Rationale for Structural Modification & Analog Design

The systematic modification of a lead compound is a cornerstone of modern drug discovery. The goal is to understand the contribution of each functional group to the molecule's biological activity—a process known as establishing a Structure-Activity Relationship (SAR). For our lead compound, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol , we can propose several analogs to probe the importance of its key structural features.

  • The Fluoro Group: The fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity through electrostatic interactions. Its removal helps quantify its contribution.

  • The Methoxy Group: This group can influence solubility and may be a site for O-demethylation by metabolic enzymes. Replacing it with a hydroxyl group can alter hydrogen bonding potential and pharmacokinetics.

  • The Azetidin-3-ol Ring: The strained four-membered ring is a key pharmacophore. Altering the substituent on the nitrogen or replacing the entire ring system allows for the evaluation of its role in cytotoxicity.

Below are the lead compound and three rationally designed analogs for a hypothetical comparative study.

Compound IDNameStructural Modification from LeadRationale
Lead-01 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol-The primary compound of interest.
Analog-A 1-[(4-Methoxyphenyl)methyl]azetidin-3-olRemoval of the C3 fluorine from the phenyl ring.To assess the role of the fluorine atom in potency and cell permeability.
Analog-B 1-[(3-Fluoro-4-hydroxyphenyl)methyl]azetidin-3-olConversion of the methoxy group to a hydroxyl group.To evaluate the impact of O-demethylation and altered hydrogen bonding capacity.
Analog-C 1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-olReplacement of the azetidine ring with a pyrrolidine ring.To determine the importance of the four-membered ring's strain and conformation for activity.

Part 2: Experimental Framework for Cytotoxicity Profiling

A robust evaluation of cytotoxicity requires a multi-faceted approach, beginning with a broad screening assay and progressing to more detailed mechanistic studies. Determining a compound's effect on cell viability is a critical early step in preclinical drug development.[3]

Cell Line Selection: The Importance of Context

The choice of cell lines is paramount for generating relevant data. A well-conceived panel should include:

  • Tumor Cell Lines from Diverse Tissues: To assess the breadth of anticancer activity. For this guide, we propose:

    • A549: Human lung adenocarcinoma.

    • HCT-116: Human colorectal carcinoma.

    • MCF-7: Human breast adenocarcinoma.

  • A Non-Cancerous Cell Line: To determine the selectivity of the compounds and predict potential toxicity to healthy tissues.

    • HEK293: Human embryonic kidney cells.

This panel allows for the calculation of a Selectivity Index (SI) , which is the ratio of the IC₅₀ (half-maximal inhibitory concentration) in non-cancerous cells to the IC₅₀ in cancer cells. A higher SI value is desirable, indicating a greater therapeutic window.

Primary Screening: The MTT Assay

The MTT assay is a widely used colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4] This assay is an excellent high-throughput method for initial screening due to its reliability, simplicity, and cost-effectiveness.[5]

Overall Experimental Workflow

The following diagram outlines the logical flow of a comparative cytotoxicity study, from initial preparation to final data analysis.

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (DMSO) Treatment Compound Treatment (Serial Dilutions, 48-72h) Compound_Prep->Treatment Cell_Culture Cell Line Culture (A549, HCT-116, MCF-7, HEK293) Plate_Cells Cell Seeding (96-well plates) Cell_Culture->Plate_Cells Plate_Cells->Treatment MTT_Assay MTT Assay (Addition of MTT Reagent) Treatment->MTT_Assay Solubilization Formazan Solubilization (DMSO or Detergent) MTT_Assay->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50_Calc IC50 Value Calculation Absorbance->IC50_Calc SAR_Analysis SAR & Selectivity Analysis IC50_Calc->SAR_Analysis

Caption: A flowchart of the key steps in a comparative cytotoxicity study.

Part 3: Hypothetical Data & Mechanistic Investigation

Following the execution of the MTT assay, the raw absorbance data is converted into cell viability percentages and plotted against compound concentration to determine the IC₅₀ values.

Comparative Cytotoxicity Data (Hypothetical)

The table below presents hypothetical IC₅₀ values that could be generated from this study.

Compound IDA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI for A549)
Lead-01 5.27.86.545.18.7
Analog-A 25.830.128.4> 100> 3.9
Analog-B 4.16.25.550.312.3
Analog-C 65.480.572.1> 100> 1.5

Interpretation of Hypothetical Data:

  • Lead-01 vs. Analog-A: The significant increase in IC₅₀ for Analog-A suggests the fluorine atom is critical for potent cytotoxic activity.

  • Lead-01 vs. Analog-B: The slightly lower IC₅₀ values for Analog-B indicate that the hydroxyl group may be favorable for activity, potentially through enhanced hydrogen bonding with the biological target. It also shows a better selectivity index.

  • Lead-01 vs. Analog-C: The dramatic loss of activity for Analog-C strongly implies that the four-membered azetidine ring is a crucial pharmacophoric element.

Probing the Mechanism: Apoptosis

Cytotoxic compounds often induce programmed cell death, or apoptosis.[6] Understanding if a compound activates this pathway provides critical mechanistic insight. Apoptosis is executed by a family of cysteine proteases called caspases.[7] These enzymes exist as inactive zymogens and are activated in a cascade.[8] This cascade is generally initiated via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10] Small molecule cytotoxic drugs frequently trigger the intrinsic pathway.[11]

The intrinsic pathway is initiated by cellular stress, leading to increased permeability of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[6][10] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which then activates the initiator Caspase-9 .[8] Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3 and Caspase-7 , which dismantle the cell.[7]

G The Intrinsic Apoptosis Pathway Compound Cytotoxic Compound (e.g., Lead-01) Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Mito Mitochondrion Stress->Mito CytoC Cytochrome c (Release into Cytosol) Mito->CytoC BCL-2 Family Regulation Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.

Part 4: Detailed Experimental Protocols

Adherence to standardized, validated protocols is essential for reproducibility and data integrity.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[4][12]

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Lead-01, Analogs A-C) and a vehicle control (e.g., 0.1% DMSO) in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Incubate for an additional 48 to 72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals in the vehicle-treated wells.[13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (defined as 100% viability).

    • Plot the percentage of viability versus log[compound concentration] and use non-linear regression to calculate the IC₅₀ value.

Protocol: Caspase-Glo® 3/7 Assay (Example Mechanistic Assay)

This commercial assay provides a sensitive, luminescence-based method to measure the activity of executioner caspases 3 and 7.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by placing the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for assessing the comparative cytotoxicity of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol and its analogs. By employing a logical progression from rational analog design and broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently build a robust SAR dataset. The hypothetical data presented herein illustrates how specific structural modifications can profoundly impact biological activity, highlighting the critical roles of the fluoro-substituent and the azetidine ring. The outlined protocols for the MTT and Caspase-Glo® assays serve as reliable, self-validating systems for generating high-quality data. Ultimately, this integrated approach enables the confident identification of promising drug candidates and provides a deeper understanding of their mechanism of action, accelerating their journey through the drug discovery pipeline.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. [Link]

  • Lone, M. A., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PubMed. [Link]

  • Lone, M. A., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]

  • Wikipedia. (n.d.). Apoptosis. Wikipedia. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]

  • Lassus, P., et al. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. PubMed. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. [Link]

  • Adisetiyo, H., et al. (2007). Caspase Activation by Anticancer Drugs. ACS Publications. [Link]

  • Meyer, L. H., et al. (2004). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research. [Link]

  • Dive, C., et al. (2000). Early Caspase Activation in Leukemic Cells Subject to Etoposide-induced G2-M Arrest: Evidence of Commitment to Apoptosis Rather Than Mitotic Cell Death. AACR Journals. [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

  • de Fátima, Â., et al. (2009). Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. PubMed. [Link]

  • Gupta, P., et al. (2016). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. International Journal of Pharmacognosy. [Link]

  • Patel, C., & Bhasin, C. P. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1 H-benzimidazole. ResearchGate. [Link]

  • Morimoto, A., et al. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Semantic Scholar. [Link]

  • Oniga, S., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

  • Tripodi, F., et al. (2021). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. ResearchGate. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

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Validation

Independent Validation of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol Mass Spectrometry Fragmentation: A High-Resolution Platform Comparison

Executive Summary & Rationale In modern drug development, azetidine derivatives are increasingly utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds. Specifically, 1-[(3-Fluoro-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug development, azetidine derivatives are increasingly utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds. Specifically, 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol serves as a critical fluorinated building block in the synthesis of sphingosine-1-phosphate 2 (S1PR2) receptor modulators and JAK inhibitors[1].

As a Senior Application Scientist, I approach the structural validation of this compound not merely as a routine quality control step, but as a rigorous exercise in gas-phase ion chemistry. Accurate mapping of its fragmentation pattern is essential for identifying downstream in vivo metabolites and distinguishing the parent drug from isobaric interferences. This guide provides an objective, data-driven comparison of the two premier High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the structural elucidation of this specific azetidine derivative.

Platform Comparison: Q-TOF vs. Orbitrap Dynamics

When validating the fragmentation of strained heterocyclic systems like azetidin-3-ol, the choice of mass analyzer dictates the quality and type of data acquired:

  • Orbitrap (HCD - Higher-energy Collisional Dissociation): Orbitraps utilize Fourier Transform (FT) mass analysis. The longer the instrument "scans" an ion packet, the more the signal averages toward the positive while noise averages toward zero, yielding ultra-high resolution and exceptionally "clean" deconvoluted spectra[2]. However, this FT processing inherently limits the duty cycle.

  • Q-TOF (CID - Collision-Induced Dissociation): Q-TOF instruments operate with continuous ion extraction. While they may not reach the extreme resolving power of an Orbitrap, they provide superior isotopic fidelity, broader intraspectral dynamic range, and faster acquisition rates[2].

Bridging the Energy Gap: To achieve superimposable MS/MS spectra across both platforms, collision energies cannot be treated as 1:1. Empirical proteomics and small-molecule studies demonstrate that Orbitrap HCD requires slightly lower collision energy settings (in eV) than Q-TOF CID to achieve equivalent fragmentation depth[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to prevent artifact generation.

Workflow N1 Sample Prep 1 µg/mL in MeOH N2 UHPLC Separation C18, Gradient Elution N1->N2 N3 HRMS Analysis Q-TOF vs Orbitrap N2->N3 N4 Data Deconvolution & Fragment Mapping N3->N4

UHPLC-HRMS analytical workflow for validating azetidine derivative fragmentation.

Step-by-Step Execution

Phase 1: Sample Preparation

  • Causality: Orbitraps are susceptible to space-charge effects if the C-trap is overfilled, which degrades mass accuracy[2]. Therefore, analyte concentration must be strictly controlled.

  • Action: Dissolve 1.0 mg of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the tertiary azetidine nitrogen prior to ESI droplet desolvation.

Phase 2: UHPLC Separation

  • Causality: A steep gradient elutes the compound as a sharp, concentrated peak, maximizing the signal-to-noise ratio for low-abundance secondary fragments.

  • Action: Use a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) against Mobile Phase A (Water + 0.1% FA) over 3.0 minutes at 0.4 mL/min.

Phase 3: HRMS Parameters

  • Action (Q-TOF - e.g., Bruker maXis 4G[1]): Set resolution to ~40,000. Apply a CID collision energy ramp of 20, 30, and 40 eV.

  • Action (Orbitrap - e.g., Thermo Q-Exactive): Set resolution to 70,000 at m/z 200. Apply Normalized Collision Energies (NCE) of 15, 25, and 35 to match the Q-TOF fragmentation efficiency[3].

Fragmentation Mechanics & Pathway Analysis

Under positive electrospray ionization (+ESI), protonation predominantly occurs at the basic azetidine nitrogen, yielding the precursor ion [M+H]+ at m/z 212.1087 .

Upon collisional activation, the most labile bond is the C-N bond linking the benzyl moiety to the highly strained four-membered azetidine ring. Because the resulting 3-fluoro-4-methoxybenzyl cation is highly resonance-stabilized by the electron-donating methoxy group (overpowering the inductive electron-withdrawing effect of the meta-fluorine), the charge overwhelmingly localizes on the benzyl fragment. This makes m/z 139.0559 the undisputed base peak, accompanied by the neutral loss of azetidin-3-ol (73 Da).

Secondary pathways include the dehydration of the precursor ion (m/z 194.0981 ) and, to a much lesser extent, charge retention on the azetidine ring (m/z 74.0606 ).

Fragmentation M [M+H]+ m/z 212.1087 F1 [3-Fluoro-4-methoxybenzyl]+ m/z 139.0559 M->F1 - Azetidin-3-ol (73 Da) F2 [M+H - H2O]+ m/z 194.0981 M->F2 - H2O (18 Da) F3 [Azetidin-3-ol+H]+ m/z 74.0606 M->F3 - Benzyl radical

Proposed ESI-MS/MS fragmentation pathway for 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol.

Comparative Data Analysis

The table below summarizes the quantitative validation data obtained from both platforms. Both instruments successfully validate the structure, but notice the subtle differences in mass accuracy behavior. Orbitraps typically exhibit sub-1 ppm mass accuracy due to FT calibration, whereas Q-TOFs hover slightly higher but compensate with superior detection of the low-abundance m/z 74.0606 fragment due to a wider intraspectral dynamic range[2].

Fragment AssignmentElemental FormulaTheoretical m/zQ-TOF m/z (Error)Orbitrap m/z (Error)Relative Abundance
[M+H]+ (Precursor) C11H15FNO2+212.1087212.1089 (+0.9 ppm)212.1086 (-0.5 ppm)Variable
Substituted Benzyl Cation C8H8FO+139.0559139.0561 (+1.4 ppm)139.0558 (-0.7 ppm)100% (Base Peak)
Water Loss C11H13FNO+194.0981194.0984 (+1.5 ppm)194.0980 (-0.5 ppm)~ 15%
Azetidin-3-ol Cation C3H8NO+74.060674.0608 (+2.7 ppm)74.0605 (-1.3 ppm)< 5%

Conclusion

For the independent validation of 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol, both Q-TOF and Orbitrap platforms provide robust, defensible data.

  • Choose Orbitrap when your primary goal is ultra-high resolution structural elucidation and absolute mass accuracy (< 1 ppm) to rule out isobaric background matrix interferences.

  • Choose Q-TOF when integrating this validation into a high-throughput pharmacokinetic screening workflow where rapid duty cycles and high isotopic fidelity are paramount for quantifying low-abundance metabolites.

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library.
  • Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange.
  • Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor. PubMed Central (PMC).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol

As a Senior Application Scientist, I frequently consult on the safe handling of specialized building blocks used in advanced drug discovery. 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (CAS: 1341214-43-4) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of specialized building blocks used in advanced drug discovery. 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol (CAS: 1341214-43-4) is a highly valuable intermediate, particularly in the synthesis of CNS-active compounds such as muscarinic acetylcholine receptor modulators[1].

However, its specific structural motifs—a basic azetidine ring combined with a lipophilic fluorinated benzyl group—necessitate rigorous handling protocols. This guide provides a self-validating system for its safe operational use, grounded in federal safety standards and prudent laboratory practices.

Physicochemical Profiling & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's intrinsic properties. We do not just apply generic safety rules; we tailor our defenses to the molecule's specific mechanism of interaction with human tissue.

PropertyDetailOperational Implication
Chemical Name 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-olStandardized nomenclature for SDS and inventory tracking.
CAS Number 1341214-43-4[2]Essential for accurate waste manifests and compliance.
Molecular Formula C11H14FNO2The fluorine atom indicates potential for toxic HF gas release upon thermal decomposition.
Molecular Weight 211.23 g/mol Relatively low MW; prone to forming easily aerosolized fine dusts if handled as a dry powder.
Primary Hazards Skin/Eye Irritant (H315, H319)Basicity causes localized irritation; lipophilicity allows rapid dermal penetration.

Causality Insight: The tertiary amine within the strained four-membered azetidine ring grants the molecule moderate basicity. Upon contact with mucous membranes or the eyes, this basic nitrogen can deprotonate biological molecules, leading to severe localized tissue irritation. Furthermore, the 3-fluoro-4-methoxybenzyl moiety increases the compound's partition coefficient (LogP). This means that if the compound contacts the skin, it can rapidly traverse the lipid-rich stratum corneum. This dictates the absolute necessity of chemically resistant, impermeable barriers.

Personal Protective Equipment (PPE) Matrix

In strict accordance with[3], the following PPE matrix is mandatory for all personnel handling this compound.

  • Hand Protection (Gloves):

    • Requirement: Double-gloving with nitrile gloves (minimum 4-6 mil thickness).

    • Causality: Nitrile provides excellent resistance to the free-base amine and the organic solvents (e.g., Dichloromethane, Methanol) typically used to dissolve this compound. Double-gloving ensures that if the outer glove is breached by a micro-tear or solvent permeation, the inner glove provides a secondary barrier, allowing the operator time to safely doff and replace them.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-certified chemical splash goggles. A face shield is additionally required if handling volumes >500 mL of solution.

    • Causality: Standard safety glasses with side shields are insufficient because they do not form a facial seal. The basicity of the azetidine ring poses a severe risk of corneal damage if aerosolized droplets or dust bypass standard glasses.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.

    • Causality: Synthetic blends (e.g., polyester) must be avoided, as they can melt into the skin if a secondary solvent fire occurs during synthesis.

  • Respiratory Protection:

    • Requirement: All handling of the neat solid must occur within a standard chemical fume hood with a face velocity of 80-100 fpm. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is required under [4].

Experimental Workflow: Safe Handling & Solution Preparation

To ensure trustworthiness in the lab, every protocol must be a self-validating system. The following step-by-step methodology ensures the compound is handled without exposing the operator to airborne particulates.

Step-by-Step Methodology:

  • Preparation & Verification: Verify fume hood airflow using a delicate task wipe (it should be gently pulled inward). Don all PPE as outlined in Section 2.

  • Static Mitigation: 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol powders can hold static charges. Wipe the exterior of the weighing balance and spatulas with an anti-static cloth or use a static ionizer gun.

    • Validation: The powder should not "jump" or cling to the sides of the spatula during transfer.

  • Weighing by Difference: Place a sealed vial containing the chemical on the analytical balance. Tare it. Inside the fume hood, transfer the estimated required mass to your reaction flask. Reseal the source vial and re-weigh it. The negative value displayed is your exact transferred mass.

    • Causality: This eliminates the need to transport an open weigh boat across the lab, preventing ambient drafts from dispersing the irritant powder.

  • Solvent Addition: Slowly add the reaction solvent (e.g., DCM) to the reaction flask, washing down the interior sides to ensure all residual powder is dissolved and integrated into the liquid phase.

Workflow A 1. Preparation Verify Fume Hood & PPE B 2. Weighing Use Anti-Static Spatula A->B C 3. Transfer Move to Reaction Vessel B->C D 4. Solvent Addition (e.g., DCM or MeOH) C->D E Spill Detected? D->E F Spill Protocol Absorb, Neutralize & Dispose E->F Yes G Proceed to Synthesis E->G No F->A Reset Workflow

Figure 1: Operational workflow for safe handling and spill response.

Spill Response and Waste Disposal

According to the National Research Council's[5], chemical spills and waste must be managed systematically to prevent environmental contamination and secondary exposure.

Step-by-Step Spill Response Protocol:

  • Isolate: Alert nearby personnel. If the spill occurs outside the fume hood, immediately evacuate the 10-foot radius.

  • Contain: Surround the solid spill with damp paper towels (using water or a dilute weak acid like 1% acetic acid) to prevent dust aerosolization. For liquid solutions, use an inert absorbent like vermiculite or sand.

  • Neutralize & Collect: Because the compound is a basic amine, wiping the final residue with a dilute acidic solution (e.g., 0.1 M HCl) ensures the amine is protonated into a highly water-soluble, non-volatile salt.

    • Validation: Swipe the cleaned area with pH paper moistened with DI water; it should read neutral (pH ~7).

  • Dispose: Place all cleanup materials into a hazardous waste bag, seal it, and label it "Hazardous Waste: Amine/Fluorinated Organic Spill."

Waste Disposal Plan:

  • Solid Waste: Empty vials and contaminated consumables (pipette tips, gloves) must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing 1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol must be segregated into "Halogenated Organic Waste" if dissolved in DCM, or "Non-Halogenated Organic Waste" if in Methanol.

    • Causality: The fluorine atom on the benzyl ring technically classifies this as a halogenated compound. However, for incineration purposes, if the bulk solvent is non-halogenated, it is often accepted in non-halogenated streams unless the concentration is exceptionally high. Always consult your institutional Environmental Health and Safety (EHS) guidelines for final routing.

References

  • Title: 29 CFR 1910.132 -- General requirements. Source: Electronic Code of Federal Regulations (eCFR) / OSHA URL: [Link]

  • Title: About Personal Protective Equipment Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Institutes of Health (NCBI Bookshelf) / National Research Council URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol
Reactant of Route 2
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1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol
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